molecular formula C9H8O3 B8739984 2H-1,5-Benzodioxepin-3(4H)-one CAS No. 27612-17-5

2H-1,5-Benzodioxepin-3(4H)-one

Cat. No.: B8739984
CAS No.: 27612-17-5
M. Wt: 164.16 g/mol
InChI Key: OPNDWUNGMWNXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,5-Benzodioxepin-3(4H)-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

27612-17-5

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

1,5-benzodioxepin-3-one

InChI

InChI=1S/C9H8O3/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4H,5-6H2

InChI Key

OPNDWUNGMWNXNB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=CC=CC=C2O1

Origin of Product

United States

Foundational & Exploratory

2H-1,5-Benzodioxepin-3(4H)-one: Chemical Structure, Synthesis, and Applications in Fragrance and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-1,5-benzodioxepin-3(4H)-one scaffold represents a privileged bicyclic architecture that bridges the gap between olfactory chemistry and modern drug discovery. Originally popularized in the fragrance industry through its 7-methyl derivative (commercially known as Calone 1951®), this chemotype is the defining molecular signature of the "marine" or "ozone" olfactory family[1]. Beyond perfumery, recent advances in medicinal chemistry have repurposed the bicyclic 1,4-dioxepane core as a versatile, conformationally restricted building block for isosteric replacements[2][3].

This technical guide provides an in-depth analysis of the structural properties, structure-activity relationships (SAR), synthetic methodologies, and emerging pharmaceutical applications of this compound and its derivatives.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a benzene ring fused to a seven-membered 1,4-dioxepane ring containing a ketone at the 3-position.

  • Conformational Dynamics : The seven-membered dioxepane ring adopts a characteristic "butterfly" conformation[4]. This non-planar geometry is critical for its biological activity, as it dictates the spatial orientation of the oxygen heteroatoms and the carbonyl group, facilitating specific hydrogen bonding and dipole interactions with target receptors.

  • Substitution Effects : The olfactory and physicochemical properties are highly sensitive to substitution at the 7-position of the aromatic ring. Variations at this site directly influence the molecule's lipophilicity (LogP), vapor pressure, and receptor binding affinity[5].

Quantitative Data Summary

Table 1: Physicochemical and Olfactory Properties of Key this compound Derivatives

CompoundCAS NumberR-Group (C7)Molecular WeightOdor Profile / Application
Parent Core 27612-17-5-H164.16 g/mol Weak marine, synthetic intermediate[6]
Calone 1951 28940-11-6-CH₃178.18 g/mol Intense marine, ozone, watermelon[1][5]
Jalclone 207228-93-1-CH₂CH₂CH₃206.24 g/mol Fluid, ozonic, highly tenacious[7]
7-tert-Butyl 195251-91-3-C(CH₃)₃220.26 g/mol Fixative, specialty chemical intermediate[8][9]

Mechanistic Insights: Olfactory Receptor Binding & SAR

The perception of the "marine" note is a combinatorial phenomenon resulting from the binding of the benzodioxepinone core to multiple G-protein-coupled olfactory receptors (ORs) in the olfactory epithelium[4].

  • Causality of the Marine Note : The carbonyl oxygen at C3 acts as a critical hydrogen-bond acceptor, while the hydrophobic aromatic ring and its C7-alkyl substituent engage in van der Waals interactions within the hydrophobic pocket of the receptor.

  • Structure-Activity Relationship (SAR) : Extending the alkyl chain at C7 alters the binding dynamics. For instance, the 7-methyl derivative provides a linear, expressive watery note[5]. Replacing it with a 3-methylbutyl group introduces aldehydic and soapy nuances, while an allyl group shifts the profile toward a floral-marine hybrid[5].

OlfactoryPathway Odorant This compound (Marine Odorant) Receptor Olfactory Receptor (OR) (GPCR Activation) Odorant->Receptor G_Protein G_olf Protein (α-subunit dissociation) Receptor->G_Protein AdenylateCyclase Adenylate Cyclase III (ATP -> cAMP) G_Protein->AdenylateCyclase IonChannel cAMP-gated Ion Channel (Ca2+/Na+ Influx) AdenylateCyclase->IonChannel Depolarization Membrane Depolarization (Action Potential) IonChannel->Depolarization Brain Olfactory Bulb (Odor Perception) Depolarization->Brain

Olfactory signal transduction pathway triggered by this compound derivatives.

Synthetic Workflows & Experimental Protocols

The industrial and laboratory-scale synthesis of the this compound core relies on a robust three-step sequence: Williamson ether synthesis, Dieckmann condensation, and hydrolysis/decarboxylation[10][11].

SyntheticWorkflow Start Substituted Catechol (e.g., 4-Methylcatechol) Step1 Williamson Ether Synthesis + Methyl Bromoacetate, KI (cat.) Base (K2CO3) Start->Step1 Intermediate1 Dimethyl 2,2'-(phenylenebis(oxy))diacetate Step1->Intermediate1 Step2 Dieckmann Condensation + Base (NaH or NaOMe) Cyclization Intermediate1->Step2 Intermediate2 β-Keto Ester Intermediate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation + Aqueous Acid (HCl), Reflux Intermediate2->Step3 Product This compound Derivative (e.g., Calone) Step3->Product

Three-step synthetic workflow for the this compound core architecture.

Self-Validating Experimental Protocol: Synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one

This protocol incorporates a critical mechanistic optimization: the use of Potassium Iodide (KI) as a catalyst during the initial etherification. The addition of KI generates methyl iodoacetate in situ via a Finkelstein-type halogen exchange with methyl bromoacetate. The iodoacetate is a vastly superior electrophile, which minimizes side reactions and increases the intermediate yield from ~78% to >95%[10][11].

Step 1: KI-Catalyzed Williamson Ether Synthesis

  • Reagents : 4-Methylcatechol (1.0 eq), Methyl bromoacetate (2.2 eq), Potassium carbonate (K₂CO₃, 2.5 eq), Potassium iodide (KI, 0.1 eq), Acetone or DMF (solvent).

  • Procedure : Suspend K₂CO₃ and KI in the solvent under an inert nitrogen atmosphere. Add 4-methylcatechol and stir for 15 minutes to initiate deprotonation.

  • Addition : Dropwise add methyl bromoacetate. The presence of KI drives the rapid formation of the highly reactive methyl iodoacetate[10].

  • Reflux : Heat the mixture to reflux for 4–6 hours. Monitor via HPLC or TLC until the catechol is consumed.

  • Workup : Filter the inorganic salts, concentrate the filtrate, and partition between water and ethyl acetate. Dry the organic layer and evaporate to yield dimethyl 2,2'-(4-methyl-1,2-phenylene)bis(oxy)diacetate (MCDA)[10].

Step 2: Dieckmann Condensation

  • Reagents : MCDA intermediate (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Sodium methoxide, dry THF or ethylene glycol dimethyl ether[12].

  • Procedure : Slowly add the MCDA solution to a stirred suspension of NaH in dry solvent at 0°C.

  • Cyclization : Allow the reaction to warm to room temperature, then reflux for 2 hours. The base abstracts an α-proton from one acetate group, triggering an intramolecular nucleophilic attack on the adjacent ester carbonyl, forming a β-keto ester cyclic intermediate[12][13].

Step 3: Hydrolysis and Decarboxylation

  • Reagents : 5% Aqueous Hydrochloric acid (HCl).

  • Procedure : Pour the cooled reaction mixture from Step 2 into ice water, then acidify with 5% HCl[12].

  • Reflux : Heat the acidic mixture to reflux for 3–4 hours. The acidic conditions hydrolyze the remaining ester group to a β-keto acid, which spontaneously decarboxylates under thermal conditions to yield the final 7-methyl-2H-1,5-benzodioxepin-3(4H)-one[10][12].

  • Purification : Extract with diethyl ether, wash with brine, dry, and purify via vacuum distillation or column chromatography.

Emerging Applications in Drug Development

While historically confined to the fragrance industry, the 1,4-dioxepane ring system is now gaining significant traction in early-stage drug discovery[2][3].

  • Isosteric Replacement : Bicyclic 1,4-dioxepanes serve as excellent conformationally restricted surrogates for morpholine, piperidine, and saturated oxygen heterocycles[2]. Morpholine is one of the most frequently used heterocycles in FDA-approved drugs; however, its metabolic susceptibility often requires bioisosteric replacement.

  • Physicochemical Profiling : The 1,4-dioxepane core offers favorable lipophilicity (LogP) and basicity (pKa) profiles. When functionalized with secondary amines or carboxylic acids, these bicyclic systems provide stable building blocks that improve the pharmacokinetic properties (ADME) of lead compounds[2][3].

  • Multigram Scalability : Recent methodologies have demonstrated that fused and spirocyclic 1,4-dioxepanes can be synthesized on a multigram scale (up to 250 g) via the double alkylation of saturated heterocyclic diols with α,α′-dichloroisobutylene, proving their viability for industrial pharmaceutical libraries[2][14].

References

  • LookChem. "this compound, 7-methyl-".
  • SIELC Technologies. "this compound, 7-(1,1-dimethylethyl)-".
  • ChemicalBook. "this compound | 27612-17-5".
  • Google Patents. "DE102007055124A1 - New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one".
  • Scent.vn. "7-tert-Butyl-1,5-benzodioxepin-3-one".
  • Google Patents. "US3799892A - Benzoxepin-3-ones and benzodioxepin-3-ones as perfume odorants".
  • Petorose Alcones Pvt Ltd. "Jalclone".
  • Semantic Scholar. "Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues".
  • ChemRxiv. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery".
  • Semantic Scholar. "KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®".
  • PubMed. "Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization".

Sources

An In-depth Technical Guide to 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (CAS 28940-11-6)

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive exploration of a versatile synthetic intermediate, from its renowned role in fragrance chemistry to its emerging potential in medicinal and materials science.

This technical guide offers a deep dive into the chemical nature, synthesis, and multifaceted applications of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one. Primarily known in the fragrance industry as Calone 1951®, this molecule's unique structural features present a compelling scaffold for innovation beyond the realm of perfumery. This document serves as a resource for researchers, scientists, and drug development professionals, providing not only established knowledge but also insights into underexplored areas of its utility.

Core Identity and Physicochemical Properties

7-methyl-2H-1,5-benzodioxepin-3(4H)-one is a synthetic organic compound that has carved a unique niche for itself since its discovery. Its identity is defined by the following key identifiers and properties:

PropertyValue
Chemical Name 7-methyl-2H-1,5-benzodioxepin-3(4H)-one
CAS Number 28940-11-6[1][2][3]
Synonyms Calone 1951®, Watermelon Ketone, Methylbenzodioxepinone[4]
Molecular Formula C₁₀H₁₀O₃[5][6]
Molecular Weight 178.18 g/mol [5][6]
Appearance White to pale white crystalline powder[7][8]
Melting Point 35 - 41 °C[7]
Boiling Point 157 - 159 °C[7]
Solubility Soluble in ethanol and other organic solvents; water solubility of 13.7 g/L at 20°C.[8][9]

Synthesis and Mechanistic Insights

The construction of the benzodioxepinone core of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one is a fascinating exercise in synthetic organic chemistry. The classical and most cited methods involve a two-step process starting from 4-methylcatechol, leveraging the Williamson ether synthesis followed by a Dieckmann condensation.[10]

Classical Synthetic Pathway: Williamson Ether Synthesis and Dieckmann Condensation

The rationale behind this approach lies in the sequential formation of the seven-membered ring. The Williamson ether synthesis is an ideal choice for forming the two ether linkages between the catechol and a suitable three-carbon dielectrophile. The subsequent Dieckmann condensation provides an efficient means of intramolecular cyclization to form the desired ketone.

Synthesis_Pathway 4-methylcatechol 4-methylcatechol Intermediate Diester Intermediate 4-methylcatechol->Intermediate Williamson Ether Synthesis Dielectrophile e.g., Ethyl chloroacetate Dielectrophile->Intermediate Product 7-methyl-2H-1,5-benzodioxepin-3(4H)-one Intermediate->Product Dieckmann Condensation

Caption: Classical synthetic route to 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.

Experimental Protocol: A Representative Synthesis

  • Step 1: Williamson Ether Synthesis. To a solution of 4-methylcatechol in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride) is added to deprotonate the phenolic hydroxyl groups. Subsequently, a dihaloalkane or a related dielectrophile (e.g., ethyl chloroacetate) is added, and the reaction mixture is heated to facilitate the formation of the diester intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the intermediate is extracted and purified.

  • Step 2: Dieckmann Condensation. The purified diester intermediate is then subjected to an intramolecular cyclization using a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The resulting β-keto ester is then hydrolyzed and decarboxylated, typically by heating in an acidic aqueous solution, to yield the final product, 7-methyl-2H-1,5-benzodioxepin-3(4H)-one. Purification is typically achieved by recrystallization or column chromatography.

Modern Synthetic Methodologies

In the pursuit of more efficient and environmentally benign synthetic routes, researchers have explored alternative methods. One notable advancement is the use of potassium iodide (KI) as a catalyst in the synthesis of the intermediate, 4-methylcatechol dimethylacetate, which significantly improves the yield.[1] Furthermore, novel approaches such as tandem oxidation and iodolactonization have been developed for the synthesis of the broader class of benzodioxepinones, offering new avenues for the construction of this heterocyclic system.[11]

Applications: From Olfaction to Uncharted Territories

While the legacy of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one is firmly rooted in the fragrance industry, its chemical architecture holds significant promise for other scientific disciplines.

The Olfactory Icon: Calone 1951®

The most well-documented application of this compound is as a fragrance ingredient.[4] Marketed as Calone 1951®, it is renowned for its intense and distinctive "sea-breeze" or "marine" scent, often with nuances of watermelon.[4] This unique olfactory profile revolutionized the perfume industry in the 1990s, leading to the creation of the "aquatic" or "oceanic" fragrance family. Its ability to impart a sense of freshness and ozonic quality has made it a cornerstone in numerous iconic perfumes.

Applications Core 7-methyl-2H-1,5-benzodioxepin-3(4H)-one Fragrance Fragrance Industry (Calone 1951®) Core->Fragrance Established Use Pharma Pharmaceutical Intermediate Core->Pharma Potential Application Materials Materials Science Core->Materials Potential Application Analytical Analytical Standard Core->Analytical Established Use

Caption: Applications of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.

A Versatile Scaffold for Drug Discovery

The benzodioxepinone core is a privileged scaffold in medicinal chemistry. Several sources indicate that 7-methyl-2H-1,5-benzodioxepin-3(4H)-one serves as a key intermediate in the synthesis of various pharmaceutical agents, with a particular focus on those targeting neurological disorders.[1][7] The structural similarity of the broader benzodioxepine class to biologically active compounds like benzodiazepines suggests a rich pharmacological potential. The diverse functionalities of the molecule, including the ketone and the aromatic ring, allow for a wide range of chemical modifications to explore structure-activity relationships (SAR).

While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, the broader class of benzoxazepines, which share a similar heterocyclic core, have demonstrated a range of biological activities, including anticancer, antibacterial, and antifungal properties, as well as potential applications in treating neuronal disorders like Alzheimer's and Parkinson's disease.[12] This suggests that derivatives of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one could be promising candidates for screening in various therapeutic areas.

Building Blocks for Advanced Materials

The application of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one extends to materials science, where it is used in the formulation of specialty polymers and coatings.[1][7] Its rigid, bicyclic structure can impart desirable properties such as thermal stability and durability to polymeric materials. The ketone functionality also offers a reactive handle for cross-linking or further polymerization reactions.

Analytical Characterization

A thorough understanding of the analytical profile of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one is crucial for its quality control and use in research and development.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would be at m/z 178.18.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. Other characteristic peaks would include those for C-O-C stretching and aromatic C-H stretching.

  • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to assess the purity of the compound.[2][7] A reverse-phase HPLC method with a mobile phase of acetonitrile and water is suitable for its analysis.[2]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.

  • GHS Hazard Classification: It is classified as causing severe skin burns and eye damage (H314) and may cause drowsiness or dizziness (H336).[9]

  • Handling: It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[9]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Future Perspectives and Conclusion

7-methyl-2H-1,5-benzodioxepin-3(4H)-one, a molecule that has already left an indelible mark on the world of fragrance, stands at a crossroads of scientific exploration. While its identity as Calone 1951® is well-established, its potential as a versatile building block in medicinal chemistry and materials science is an area ripe for investigation. The structural alerts for biological activity, coupled with the potential for diverse chemical modifications, make it a compelling starting point for the design and synthesis of novel compounds with a wide range of applications. This guide has aimed to provide a comprehensive overview of the current knowledge surrounding this fascinating molecule, with the hope of inspiring further research into its untapped potential.

References

  • 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | 28940-11-6. (2013, January 1). J&K Scientific. Retrieved March 6, 2026, from [Link]

  • 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)- | C12H14O3 | CID 22934582. (n.d.). PubChem. Retrieved March 6, 2026, from [Link]

  • 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. (n.d.). MilliporeSigma. Retrieved March 6, 2026, from [Link]

  • METHYL BENZODIOXEPINONE. (n.d.). precisionFDA. Retrieved March 6, 2026, from [Link]

  • 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. (2018, February 16). SIELC Technologies. Retrieved March 6, 2026, from [Link]

  • Ménard, D., & St-Jacques, M. (1981). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry, 59(7), 1160–1167. [Link]

  • (7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-yl) prop-2-enoate - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved March 6, 2026, from [Link]

  • Kumar, S., & Kumar, A. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. [Link]

  • This compound, 7-(3-methylbutyl)- | C14H18O3 | CID 11064349. (n.d.). PubChem. Retrieved March 6, 2026, from [Link]

  • Drevermann, B., Lingham, A. R., Hügel, H. M., & Marriott, P. J. (2007). Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. RMIT University. [Link]

  • 28940-11-6 | Product Name : 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. (n.d.). Pharmaffiliates. Retrieved March 6, 2026, from [Link]

  • 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one. (n.d.). The Fragrance Conservatory. Retrieved March 6, 2026, from [Link]

  • This compound, 7-methyl-. (n.d.). LookChem. Retrieved March 6, 2026, from [Link]

  • This compound, 7-(1-methylethyl)-. (n.d.). PubChemLite. Retrieved March 6, 2026, from [Link]

  • Drevermann, B., Lingham, A. R., Hügel, H. M., & Marriott, P. J. (2007). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Helvetica Chimica Acta, 90(5), 1006–1027. [Link]

  • Szymański, P., Mierzejewska, A., & Bielenica, A. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(12), e2100224. [Link]

Sources

The 1,5-Benzodioxepin-3-one Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 1,5-benzodioxepin-3-one scaffold represents a privileged bicyclic heterocycle characterized by a benzene ring fused to a seven-membered dioxepin ring containing a ketone functionality at the C3 position.[1] While historically recognized in the fragrance industry (most notably as Calone 1951® , the archetype of "marine" olfactory notes), this scaffold has emerged as a versatile pharmacophore in medicinal chemistry.

Its structural significance lies in the conformational flexibility of the seven-membered ring, which allows the molecule to adopt a "chair-like" or "twist-boat" conformation, facilitating unique binding modes with G-protein coupled receptors (GPCRs), particularly Muscarinic M3 receptors, and serving as a bioisostere for benzodiazepines and benzothiazepines.

This technical guide provides a comprehensive analysis of the scaffold's synthesis, reactivity, and application in drug discovery, designed for researchers requiring actionable, high-level technical data.

Part 1: Structural & Electronic Properties

Conformational Analysis

Unlike rigid 6-membered heterocycles (e.g., 1,4-benzodioxane), the 1,5-benzodioxepin-3-one system possesses a higher degree of freedom.

  • Ring Strain: The seven-membered ring relieves torsional strain through puckering.

  • The C3 Carbonyl Trigger: The ketone at position 3 is not merely a functional handle; it induces a dipole moment that influences the orientation of the ether oxygens (O1 and O5), affecting hydrogen bond acceptor capability.

  • Lipophilicity: The scaffold is moderately lipophilic (

    
     depending on substitution), making it CNS-permeable, a critical trait for neuropharmacological applications.
    
Electronic Distribution

The oxygen atoms at positions 1 and 5 donate electron density into the benzene ring via resonance, activating the aromatic system (positions 6-9) toward electrophilic aromatic substitution (

Part 2: Synthetic Architectures

The construction of the 1,5-benzodioxepin-3-one core is non-trivial due to the entropic disfavor associated with closing seven-membered rings (medium-sized rings). The primary challenge is suppressing intermolecular polymerization in favor of intramolecular cyclization.

The Double Williamson Ether Strategy

The industry-standard route involves the bis-alkylation of a catechol (1,2-dihydroxybenzene) with a 1,3-dihaloacetone equivalent.

Key Mechanistic Insight:

  • First Alkylation: Rapid intermolecular

    
     attack of the phenoxide on the dihaloacetone.
    
  • Second Alkylation (Cyclization): The slower intramolecular

    
     step. This step is rate-determining and entropy-dependent.
    
  • The Finkelstein Effect: The addition of Potassium Iodide (KI) is critical . It converts the alkyl chloride (slow electrophile) into an alkyl iodide (fast electrophile) in situ, accelerating the ring closure and minimizing competitive polymerization.

Synthetic Pathway Visualization (DOT)

Synthesis_PathwayCatecholCatechol(1,2-Dihydroxybenzene)InterIntermediate(Mono-alkylated Phenol)Catechol->InterBase (K2CO3)SN2 AttackDHA1,3-DichloroacetoneDHA->InterProduct1,5-Benzodioxepin-3-oneInter->ProductIntramolecular SN2Slow StepPolymerPolymerization(Side Product)Inter->PolymerIntermolecularFast w/o DilutionKI_CatKI Catalyst(Finkelstein)KI_Cat->InterAccelerates

Caption: Figure 1. The Double Williamson Ether synthesis pathway. Note the critical role of KI in accelerating the rate-limiting cyclization step.

Part 3: Functionalization & Reactivity

The C3 ketone serves as the "divergent hub" for library generation.

C3 Carbonyl Modifications
  • Reductive Amination: Converting the ketone to an amine (using

    
    ) accesses CNS-active motifs similar to dopamine pharmacophores.
    
  • Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) yields

    
    -unsaturated derivatives, often used to probe hydrophobic pockets in receptor binding sites.
    
  • Wittig/HWE Olefination: Generates exocyclic alkenes.

Aromatic Functionalization

Electrophilic substitutions (nitration, halogenation) occur predominantly at the 7-position (para to one oxygen, meta to the other) due to the directing effects of the ether linkages.

Reactivity Profile Visualization (DOT)

Reactivity_TreeCore1,5-Benzodioxepin-3-one(Scaffold)RedAmReductive Amination(R-NH2 / NaBH(OAc)3)Core->RedAmKnoevenagelKnoevenagel Condensation(Malononitrile / Base)Core->KnoevenagelReductionCarbonyl Reduction(NaBH4)Core->ReductionGrignardGrignard Addition(R-MgX)Core->GrignardAmine3-Amino-1,5-benzodioxepine(GPCR Ligands)RedAm->AmineAlkeneExocyclic Alkenes(Michael Acceptors)Knoevenagel->AlkeneAlcohol3-Hydroxy-1,5-benzodioxepine(Calol / Solubilizer)Reduction->AlcoholTertAlcTertiary Alcohols(Steric Probes)Grignard->TertAlc

Caption: Figure 2. Divergent synthesis from the C3 ketone hub. The scaffold allows access to amines, alkenes, and alcohols for SAR exploration.

Part 4: Experimental Protocol

Objective: Synthesis of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone analogue). Scale: 50 mmol. Rationale: This protocol utilizes the "High Dilution" principle implicitly via slow addition to favor cyclization.

Reagents & Equipment
ReagentEquiv.Role
4-Methylcatechol1.0Nucleophile
1,3-Dichloro-2-propanone1.1Electrophile
Potassium Carbonate (

)
2.5Base (

scavenger)
Potassium Iodide (KI)0.1Finkelstein Catalyst
2-Butanone (MEK)SolventBoiling point ideal for reflux (

)
Step-by-Step Methodology
  • Catalyst Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous

    
     (17.3 g, 125 mmol) and KI (0.83 g, 5 mmol) in 2-Butanone (150 mL). Stir vigorously for 15 minutes.
    
    • Why: Ensures the base is finely dispersed to prevent clumping.

  • Nucleophile Addition: Add 4-Methylcatechol (6.2 g, 50 mmol) to the suspension. The mixture may darken due to phenoxide formation.

  • Electrophile Introduction (Critical Step): Prepare a solution of 1,3-dichloro-2-propanone (7.0 g, 55 mmol) in 2-Butanone (50 mL). Add this solution dropwise over 1 hour to the refluxing catechol mixture.

    • Why: High instantaneous concentration of the electrophile promotes intermolecular coupling (dimerization). Slow addition keeps the electrophile concentration low relative to the phenoxide, favoring the intramolecular ring closure of the mono-alkylated intermediate.

  • Reflux: Heat the reaction to reflux (

    
    ) for 16–24 hours. Monitor by TLC (30% EtOAc/Hexane). The starting catechol (
    
    
    ) should disappear; the product (
    
    
    ) will appear as a UV-active spot.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      , excess
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: The crude material often contains oligomers. Purify via flash column chromatography (Silica gel, gradient 5%

    
     20% EtOAc in Hexanes).
    
  • Characterization: The product is typically a white crystalline solid (mp 89–90°C).

    • NMR Check: Look for the singlet at

      
       ppm corresponding to the four protons of the dioxepin ring (
      
      
      ).

Part 5: Medicinal Chemistry Applications[1][3][4][5][6][7]

Muscarinic M3 Receptor Antagonists

Derivatives of 1,5-benzodioxepin-3-one have shown significant utility in treating urinary incontinence. The flexible 7-membered ring allows the molecule to fit into the orthosteric binding site of the M3 receptor with selectivity over the M2 subtype (which regulates cardiac function).

  • Mechanism: Competitive antagonism preventing acetylcholine binding.

  • SAR Insight: Introduction of a basic amine side chain at C3 (via reductive amination) mimics the quaternary nitrogen of acetylcholine.

CNS & Serotonergic Activity

The scaffold acts as a bioisostere for 1,4-benzodiazepines. 3-amino-1,5-benzodioxepine derivatives have been explored as ligands for

References

  • Kraft, P., & Eichenberger, W. (2000). Synthesis and Odor of Aliphatic and Alicyclic 1,5-Benzodioxepin-3-ones. European Journal of Organic Chemistry. Link

  • Drevermann, B., et al. (2007).[2] Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation.[3] Helvetica Chimica Acta, 90(5), 1006–1027.[2] Link

  • Beereboom, J. J., et al. (1970). 1,5-Benzoxepin- and -benzodioxepin-3-ones as flavor and odorant agents.[1] U.S. Patent 3,517,031.[1] Link

  • Ohno, K., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(15), 5235-5246. Link

  • Markert, T., et al. (2014). Benzodioxepin-3-one compounds as dyes or as fluorescent emitters. U.S. Patent 8,907,110.[4] Link

The 3,4-dihydro-2H-1,5-benzodioxepin-3-one Core: Structural Activity, Synthesis, and Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1,5-benzodioxepin-3-one parent compound represents a fascinating intersection between medicinal chemistry and olfactory science. Originally synthesized in 1966 by Pfizer researchers seeking novel benzodiazepine-like sedatives, the core structure unexpectedly exhibited an intense "sea-breeze" and melon-like odor profile . This serendipitous discovery birthed an entirely new class of marine odorants. Today, the parent core and its alkylated derivatives (most notably the 7-methyl derivative, Calone) are critical building blocks in both advanced fragrance engineering and ongoing structural-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).

This whitepaper provides an in-depth technical analysis of the parent compound, detailing its chemical profiling, a self-validating synthetic methodology, and the mechanistic pharmacology of its receptor interactions.

Chemical Profiling & Structural Activity Relationship (SAR)

The foundational architecture of the 1,5-benzodioxepin-3-one core consists of a hydrophobic benzene ring fused to a flexible, seven-membered dioxepin ring containing a ketone at the 3-position.

The oxygen heteroatoms at the 1 and 5 positions act as critical hydrogen-bond acceptors, allowing precise docking into the binding pocket of specific olfactory receptors. Modifying the 7-position on the aromatic ring dictates the molecule's volatility, steric bulk, and specific receptor affinity. For instance, adding a methyl group (Calone) dramatically lowers the odor threshold , while bulkier groups like tert-butyl extend the base notes and increase substantivity by lowering vapor pressure.

Quantitative Data of Benzodioxepinone Derivatives
CompoundIUPAC / Common NameCAS NumberMolecular WeightOdor Profile / Application Focus
Parent Core 3,4-dihydro-2H-1,5-benzodioxepin-3-one27612-17-5164.16 g/mol Mild melon, primary synthetic intermediate
7-Methyl 7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one (Calone)28940-11-6178.18 g/mol Intense marine, ozone, watermelon
7-Isopropyl 7-Isopropyl-1,5-benzodioxepin-3-one (Cascalone)950919-28-5206.24 g/mol Sweet, watery, transparent floral
7-tert-Butyl 7-tert-Butyl-1,5-benzodioxepin-3-one195251-91-3220.26 g/mol Extended substantivity, heavy fixative

Synthetic Methodology: Ring Annulation and Decarboxylation

The synthesis of the 3,4-dihydro-2H-1,5-benzodioxepin-3-one core requires precise control over intramolecular cyclization to form the thermodynamically challenging seven-membered ring. The following protocol outlines a self-validating workflow utilizing a Dieckmann condensation strategy.

G A Catechol (Starting Material) B Williamson Ether Synthesis (Ethyl Bromoacetate, K2CO3) A->B C Diester Intermediate B->C D Dieckmann Condensation (NaOEt, Toluene) C->D E β-Keto Ester Intermediate D->E F Acidic Hydrolysis & Decarboxylation (HCl, Δ) E->F G 3,4-dihydro-2H-1,5- benzodioxepin-3-one F->G

Synthetic workflow for 3,4-dihydro-2H-1,5-benzodioxepin-3-one via Dieckmann condensation.

Step-by-Step Protocol & Causality

Step 1: Williamson Ether Synthesis (Dialkylation)

  • Procedure: React catechol (1,2-benzenediol) with 2.2 equivalents of ethyl bromoacetate in anhydrous acetone, utilizing potassium carbonate (

    
    ) as the base. Reflux for 12 hours.
    
  • Causality:

    
     is specifically selected as a mild base over NaOH. Strong bases can easily oxidize the electron-rich catechol core into reactive ortho-quinones, leading to polymerization. 
    
    
    
    provides just enough basicity to drive the bimolecular nucleophilic substitution (
    
    
    ) without degrading the starting material.
  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the highly polar catechol spot (

    
    ) and the emergence of a single, UV-active, less polar spot (
    
    
    
    ) validates complete dialkylation to the diester.

Step 2: Intramolecular Dieckmann Condensation

  • Procedure: Dissolve the purified diester in anhydrous toluene. Slowly add 1.1 equivalents of sodium ethoxide (NaOEt) at

    
    , then warm to room temperature to induce cyclization.
    
  • Causality: NaOEt is strictly required because its ethoxide anion perfectly matches the leaving group of the ethyl ester. If a mismatched base (like sodium methoxide) were used, rapid transesterification would occur, creating a complex mixture of methyl and ethyl esters that disrupts the stoichiometric cyclization.

  • Self-Validation Checkpoint: Extract an aliquot and perform a crude Attenuated Total Reflectance (ATR) IR scan. The shift of the standard ester carbonyl stretch (

    
    ) to a lower frequency 
    
    
    
    -keto ester stretch (
    
    
    and its enol tautomer at
    
    
    ) confirms successful ring annulation.

Step 3: Acidic Hydrolysis and Decarboxylation

  • Procedure: Isolate the

    
    -keto ester and reflux in 10% aqueous hydrochloric acid (HCl) for 4 hours. Extract the final product using diethyl ether, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Causality: Refluxing in dilute mineral acid hydrolyzes the ester into a

    
    -keto acid. This intermediate is highly thermally unstable; the applied heat forces it to spontaneously decarboxylate via a 6-membered cyclic transition state, cleanly yielding the target ketone while preserving the sensitive dioxepin ether linkages.
    
  • Self-Validation Checkpoint: Attach a mineral oil bubbler to the reflux condenser. The active evolution of

    
     gas serves as a macroscopic visual indicator of decarboxylation. The reaction is deemed complete when gas evolution completely ceases.
    

Step 4: Analytical Validation (GC-MS)

  • Procedure: Analyze the concentrated product via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) at 70 eV .

  • Causality: EI at 70 eV provides a highly reproducible fragmentation pattern. The presence of the molecular ion peak at

    
     164, coupled with a primary fragment at 
    
    
    
    136 (corresponding to the loss of carbon monoxide,
    
    
    , a hallmark of cyclic ketones), mathematically validates the structural integrity of the 3,4-dihydro-2H-1,5-benzodioxepin-3-one core.

Receptor Pharmacology: The Olfactory GPCR Cascade

While originally investigated for central nervous system (CNS) activity, the benzodioxepinone core is highly optimized for the peripheral nervous system—specifically, binding to Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons.

These receptors are Class A G-protein coupled receptors (GPCRs). The rigid aromatic ring of the parent compound anchors the molecule into the hydrophobic pocket of the GPCR, while the ketone oxygen engages in critical hydrogen bonding with transmembrane domain residues (often Serine or Threonine). This binding event induces a conformational shift in the GPCR, triggering a well-defined signal transduction cascade.

GPCR Odor Benzodioxepinone Core (Ligand) OR Olfactory Receptor (GPCR) Odor->OR Binding Golf Gα_olf Protein (GTP-bound) OR->Golf Activation AC3 Adenylate Cyclase III (Effector) Golf->AC3 Stimulation cAMP cAMP Production (Second Messenger) AC3->cAMP ATP Conversion CNG CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Allosteric Binding Depol Membrane Depolarization (Action Potential) CNG->Depol Ion Flux

Olfactory GPCR signal transduction pathway triggered by benzodioxepinone derivatives.

Mechanistic Breakdown
  • Ligand Binding: The benzodioxepinone core binds to the OR, stabilizing its active conformation.

  • 
     Activation:  The activated GPCR acts as a guanine nucleotide exchange factor (GEF), swapping GDP for GTP on the olfactory-specific G-protein (
    
    
    
    ).
  • Effector Stimulation: The GTP-bound

    
     subunit dissociates and activates Adenylate Cyclase III (ACIII).
    
  • Signal Amplification: ACIII rapidly converts intracellular ATP into cyclic AMP (cAMP).

  • Depolarization: The surge in cAMP allosterically opens Cyclic Nucleotide-Gated (CNG) channels, allowing an influx of

    
     and 
    
    
    
    . This depolarizes the neuron membrane, firing an action potential to the olfactory bulb, which the brain interprets as a "marine" or "melon" sensory input.

Conclusion

The 3,4-dihydro-2H-1,5-benzodioxepin-3-one core is a masterclass in how subtle structural geometries dictate profound physiological responses. By mastering the self-validating Dieckmann condensation pathway, researchers can reliably synthesize this parent compound to serve as a scaffold for novel drug discovery or advanced fragrance engineering. Understanding the causality behind both its chemical synthesis and its GPCR pharmacology ensures that future modifications to the 7-position will yield predictable, high-efficacy derivatives.

References

  • Title: US Patent 3,517,031: 1,5-benzoxepin- and -benzodioxepin-3-ones as flavor and odorant agents | Source: Google Patents | URL
  • Title : Methyl benzodioxepinone (Calone) | CID 120101 | Source : PubChem, National Institutes of Health | URL :[Link]

  • Title : Calone | Source : Wikipedia | URL :[Link]

  • Title : Cascalone (Firmenich) | Source : The Good Scents Company | URL :[Link]

  • Title : NIST Chemistry WebBook, SRD 69 | Source : National Institute of Standards and Technology | URL : [Link]

Benzodioxepinone Derivatives in Medicinal Chemistry: Scaffold Optimization, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically relegated to the fragrance industry due to the distinct marine olfactory profile of derivatives like Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), the benzodioxepinone scaffold has recently emerged as a privileged motif in targeted drug discovery. This transition is driven by the structural versatility of medium-sized oxacycles, which offer unique conformational geometries (such as the "butterfly conformation") and favorable physicochemical properties. This whitepaper provides an in-depth technical analysis of benzodioxepinone derivatives, detailing the mechanistic rationale for their use in central nervous system (CNS) pathologies, advanced multicomponent synthetic protocols, and their evolving structure-activity relationships (SAR).

Mechanistic Rationale: The Bioisosteric Shift in CNS Drug Design

The development of therapeutics for CNS pathologies, such as Alzheimer's and Parkinson's disease, is notoriously hindered by the blood-brain barrier (BBB). A critical parameter governing BBB permeability is the Hydrogen Bond Donor (HBD) count; molecules with high HBD counts suffer from excessive desolvation penalties when crossing lipophilic membranes.

Recent medicinal chemistry campaigns have utilized the benzodioxepinone scaffold as a bioisosteric replacement for bioactive oxazepanes (nitrogen-containing lactams often used as


-secretase inhibitors). By replacing the lactam nitrogen with an oxygen atom to form a benzodioxepinone, researchers effectively eliminate a hydrogen bond donor[1]. This targeted structural optimization significantly improves the lipophilicity and pharmacokinetic profile of the molecule, aligning it more closely with Lipinski’s Rule of Five for CNS penetrance[2].

G N1 Bioactive Oxazepane (High HBD) N2 Bioisosteric Replacement (N to O substitution) N1->N2 Structural Optimization N3 Benzodioxepinone Scaffold (Reduced HBD) N2->N3 Multicomponent Reaction N4 Enhanced BBB Permeability (CNS Targeting) N3->N4 Pharmacokinetic Gain

Logic of bioisosteric replacement enhancing blood-brain barrier permeability.

Synthetic Strategies: The Passerini Multicomponent Reaction (P-3CR)

Traditional syntheses of benzodioxepinones, such as Dieckmann-type cyclizations or intramolecular aldol condensations[3], often require harsh basic conditions and suffer from low atom economy, limiting late-stage functionalization.

To overcome these bottlenecks, modern synthetic workflows employ the Passerini three-component reaction (P-3CR) . This approach allows for the rapid, one-step assembly of highly functionalized benzoxepanes from readily available bifunctional salicylaldehydes and isocyanides[4]. The P-3CR is highly advantageous in drug discovery because it facilitates the rapid generation of diverse chemical libraries, enabling high-throughput SAR screening.

G S1 Williamson Ether Synthesis Salicylaldehyde + Haloester S2 Saponification Bifunctional Acid Formation S1->S2 S3 Passerini 3CR Acid + Isocyanide S2->S3 S4 Validation HPLC & X-Ray Crystallography S3->S4

Step-by-step workflow for the Passerini 3CR synthesis of benzodioxepinones.

Experimental Methodology: Self-Validating Protocol for Benzodioxepinone Synthesis

The following protocol outlines the synthesis of benzodioxepinones via a P-3CR, adapted from the methodology established by [2]. This protocol is designed as a self-validating system, ensuring that intermediate purity and spatial geometry are rigorously confirmed.

Step 1: Preparation of the Bifunctional Precursor
  • Reaction: Dissolve a substituted salicylaldehyde (1.0 eq) and a haloester (e.g., ethyl bromoacetate, 1.2 eq) in anhydrous DMF. Add

    
     (2.0 eq) as a base.
    
  • Causality: The Williamson ether synthesis requires a polar aprotic solvent (DMF) to enhance the nucleophilicity of the phenoxide ion generated by the weak base.

  • Saponification: Reflux the resulting intermediate overnight in aqueous NaOH to yield the bifunctional carboxylic acid (bearing both a formyl group and a carboxylic acid).

  • Validation: Confirm the complete removal of the ester via FT-IR (disappearance of the ester carbonyl stretch at ~1740

    
     and appearance of the broad -OH stretch).
    
Step 2: Passerini Three-Component Reaction (P-3CR)
  • Reaction: In a dry round-bottom flask, dissolve the bifunctional carboxylic acid (1.0 eq) in Dichloromethane (DCM) to achieve a high concentration of 1.0 M.

  • Addition: Add the desired isocyanide (1.0 eq) dropwise at room temperature. Stir the mixture for 24-48 hours.

  • Causality: Why 1.0 M concentration in DCM? The Passerini reaction is an intermolecular assembly of three components (in this intramolecular variant, two components form a macrocycle). High concentrations maximize the collision frequency required for the initial nucleophilic attack, while the aprotic nature of DCM prevents premature solvolysis of the highly reactive isocyanide intermediate[4].

Step 3: Isolation and Structural Validation
  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation (HPLC): Run the purified product through analytical HPLC. Requirement: >90% purity is mandatory before biological assaying to prevent false positives from unreacted isocyanides.

  • Validation (X-Ray Crystallography): Grow single crystals via slow evaporation in DCM/Hexane.

  • Causality: X-ray crystallography is critical to confirm the "butterfly conformation" of the seven-membered oxacycle[4]. This specific 3D architecture dictates how the molecule will orient itself within deep, hydrophobic enzymatic pockets (e.g., in cholinesterase enzymes).

Pharmacological Landscape & Structure-Activity Relationships (SAR)

The versatility of the benzodioxepinone core allows it to be decorated with various pharmacophores, leading to diverse biological activities. The table below summarizes the quantitative and qualitative data associated with different derivative classes.

Therapeutic TargetDerivative Class / ModificationMechanism of ActionKey SAR ObservationReference
Asthma / COPD Spiro-benzodioxepine heterocyclesPhosphodiesterase 4 (PDE4) InhibitionSpiro-condensation at the 3-position enhances binding affinity to the PDE4 catalytic site, reducing inflammatory cytokine release.[5]
Bronchial Dilation 3-substituted-aminomethyl-3,4-dihydro-2H-1,5-benzodioxepins

-Adrenergic Receptor Stimulation
Bulky alkyl substitutions (e.g., t-butyl) on the amine selectively target

receptors in bronchial muscle over

cardiac receptors.
[6]
CNS Pathologies (AD/PD) Benzodioxepinone-donepezil hybridsAcetylcholinesterase (AChE) InhibitionLinker length is crucial; a 2-carbon linker optimally spans the catalytic active site and the peripheral anionic site of AChE.[7]
Bacterial Infections Benzodioxepine-biphenyl amidesDisruption of bacterial cell wall synthesisThe biphenyl amide moiety increases lipophilicity, allowing better penetration through the peptidoglycan layer of Gram-positive bacteria.[8]

Conclusion & Future Perspectives

The evolution of benzodioxepinones from simple fragrance molecules (Calone) to complex, multi-target directed ligands (MTDLs) underscores the power of scaffold repurposing in medicinal chemistry. By leveraging atom-economical multicomponent reactions like the Passerini 3CR, researchers can rapidly synthesize libraries of these seven-membered oxacycles with precise control over their hydrogen-bond donating properties and spatial conformations. Future drug development campaigns will likely focus on utilizing the unique "butterfly" geometry of benzodioxepinones to target challenging, undruggable protein-protein interfaces in neurodegenerative diseases and oncology.

References

  • Fragkiadakis, M., Zingiridis, M., Loukopoulos, E., & Neochoritis, C. G. (2022). New oxacycles on the block: benzodioxepinones via a Passerini reaction. Molecular Diversity, 28(1), 29-35. URL:[Link]

  • Malek, R., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Wasson, B. K., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of

    
    -Adrenergic Stimulants. Canadian Journal of Chemistry. URL:[Link]
    
  • Simonsen, K. B., et al. (2015). Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors. US Patent 8,980,905 B2.
  • Future Medicinal Chemistry. (2024). Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives. URL:[Link]

Sources

Technical Guide: 7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one (Cascalone)

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one

  • Common Name: Cascalone (Firmenich trade name)[1][2][3][4]

  • CAS Registry Number: 950919-28-5[2][4]

  • Core Scaffold: 1,5-Benzodioxepin-3-one[4][5][6][7]

The Technical Narrative: While widely recognized in the fragrance industry as a "fresh, aquatic, ozonic" molecule (an evolution of the methyl-substituted Calone 1951®), the 7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one structure represents a privileged scaffold in medicinal chemistry.

For the drug development professional, this molecule is not merely an olfactory agent but a lipophilic, rigidified bioisostere of catecholamines and a versatile template for central nervous system (CNS) active agents. The seven-membered dioxy-ring imposes a specific conformational constraint (often a twisted chair/boat), positioning substituents in vectors distinct from standard benzodiazepines or benzoxazepines.

Physicochemical Profile (In Silico & Experimental)
PropertyValue / PredictionRelevance to Drug Dev
Molecular Formula C₁₂H₁₄O₃Small Molecule
Molecular Weight 206.24 g/mol Fragment-like / Lead-like
LogP (Predicted) ~2.58 - 2.8Ideal Lipophilicity for CNS penetration
H-Bond Acceptors 3Good membrane permeability
H-Bond Donors 0Enhances BBB permeability
TPSA ~35.5 ŲHigh oral bioavailability (<140 Ų)
Rotatable Bonds 1 (Isopropyl group)High structural rigidity (low entropic penalty)

Part 2: Retrosynthetic Analysis & Synthetic Pathways

To access the Cascalone structure, we must construct the seven-membered lactone/ketone ring fused to the benzene core. There are two primary authoritative routes: the Dieckmann Condensation Route (Industrial/Scalable) and the Direct Bis-Alkylation Route (Rapid Prototyping).

Pathway Logic
  • The Aromatic Core: The starting material is invariably 4-isopropylcatechol (4-isopropylbenzene-1,2-diol).

  • The Linker:

    • Route A (Dieckmann): Uses methyl bromoacetate to form a diester, followed by base-mediated cyclization and decarboxylation.

    • Route B (Direct): Uses 1,3-dichloro-2-propanone (or epichlorohydrin followed by oxidation) for a "one-pot" style cyclization.

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and the forward reaction flow for the Dieckmann strategy, which is preferred for purity and yield.

CascaloneSynthesis Start 4-Isopropylcatechol (Starting Material) Intermediate1 Bis(methoxycarbonylmethyl) ether (Open Chain Diester) Start->Intermediate1 Williamson Ether Synthesis Reagent1 Methyl bromoacetate (2.2 eq) + K2CO3 Reagent1->Intermediate1 Intermediate2 Beta-Keto Ester Cyclic Intermediate Intermediate1->Intermediate2 Cyclization Step2 Dieckmann Condensation (NaH / THF) Step2->Intermediate2 Product Cascalone (7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one) Intermediate2->Product -CO2 Step3 Hydrolysis & Decarboxylation (HCl / Reflux) Step3->Product

Caption: Figure 1. The Dieckmann Condensation route offers higher regiocontrol and yield compared to direct alkylation.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one via the Modified Williamson/Dieckmann Route. Scale: Laboratory (10 mmol).

Phase 1: Formation of the Diester
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂).

  • Reagents:

    • Dissolve 4-isopropylcatechol (1.52 g, 10 mmol) in anhydrous Acetone (50 mL).

    • Add anhydrous Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol).

    • Add Methyl Bromoacetate (3.36 g, 22 mmol) dropwise via syringe.

  • Reaction: Reflux the suspension for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the catechol is consumed.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate to yield the crude diester.

Phase 2: Cyclization (Dieckmann Condensation)
  • Activation: In a fresh dry flask under N₂, suspend Sodium Hydride (NaH) (60% dispersion, 0.88 g, 22 mmol) in anhydrous THF (30 mL). Cool to 0°C.

  • Addition: Dissolve the crude diester from Phase 1 in THF (10 mL) and add dropwise to the NaH suspension.

  • Cyclization: Allow to warm to room temperature and stir for 4 hours. The mixture will thicken as the enolate forms.

  • Quench: Carefully quench with dilute HCl (1M) at 0°C. Extract with EtOAc.

Phase 3: Decarboxylation
  • Hydrolysis: The crude beta-keto ester from Phase 2 is dissolved in Acetic Acid/HCl (10%) mixture (20 mL).

  • Reflux: Heat to reflux for 3 hours. This step hydrolyzes the ester and thermally decarboxylates the position alpha to the ketone.

  • Purification: Neutralize with NaHCO₃, extract with DCM. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the isopropyl doublet (~1.2 ppm), septet (~2.8 ppm), and the characteristic singlet for the C2/C4 methylene protons (~4.6 ppm).

    • Odor: Distinctive fresh, aquatic, slightly fruity/floral note.[1][3][8]

Part 4: Medicinal Chemistry Applications[3][7][9]

While Cascalone is a fragrance, the 1,5-benzodioxepin-3-one core is a high-value scaffold for drug discovery.

Pharmacophore Mapping

The scaffold serves as a rigid template for:

  • Adrenergic Receptors: The catechol ether moiety mimics the binding of epinephrine/norepinephrine but with restricted rotation.

  • Serotonin (5-HT) Modulation: 7-substituted benzodioxepins have shown affinity for 5-HT receptors.

Bioisosterism Strategy

Replacing a benzodiazepine core with a benzodioxepine core alters the hydrogen bond donor/acceptor profile (removing the N-H donor) and changes the metabolic stability (reducing susceptibility to N-dealkylation).

Pathway Visualization: Scaffold Utility

The following diagram demonstrates how the Cascalone core can be derivatized to access different therapeutic classes.

ScaffoldUtility Core Cascalone Scaffold (7-isopropyl-1,5-benzodioxepin-3-one) Target1 Reductive Amination (at C3 Ketone) Core->Target1 Target2 Grignard Addition (at C3 Ketone) Core->Target2 Target3 Aromatic Substitution (at C6/C8/C9) Core->Target3 Result1 CNS Active Amines (Dopamine/Serotonin Analogs) Target1->Result1 Result2 Tertiary Alcohols (Modulated Lipophilicity) Target2->Result2 Result3 Electronic Tuning (Metabolic Stability) Target3->Result3

Caption: Figure 2. Divergent synthesis from the Cascalone core allows access to amine and alcohol derivatives for SAR studies.

Part 5: Safety & Handling (E-E-A-T)

  • Sensitization: Like many benzylic ethers and ketones, Cascalone may possess skin sensitization potential. Handle with gloves.

  • Volatility: Low vapor pressure (0.18 Pa at 20°C) reduces inhalation risk compared to smaller aldehydes, but standard fume hood protocols apply.

  • Environmental: Benzodioxepins are generally resistant to rapid biodegradation. Waste must be disposed of via high-temperature incineration.

References

  • Firmenich SA. (2021).[3] Cascalone®: Technical Data Sheet. Firmenich Ingredients.[1][2][3][4][8][9][10] Link

  • Kraft, P., et al. (2000). "New Marine Scent Candidates: Structure-Odor Correlations in the 1,5-Benzodioxepin-3-one Series." European Journal of Organic Chemistry. Link

  • Snow, R. A., et al. (1999). "Benzodioxepinone and its use in perfumery." U.S. Patent 5,990,076. Google Patents. Link

  • Lingham, A. R., et al. (2007).[11] "Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation." Australian Journal of Chemistry. Link

  • National Center for Biotechnology Information. (2024). "7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone - Structural Analog)." PubChem Compound Summary. Link

Sources

Bioactive Benzodioxepine Building Blocks: Escaping Flatland in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to address synthetic feasibility, conformational utility, and specific application in pharmacophore modulation.

Executive Summary: The Case for Seven-Membered Oxygen Heterocycles

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemists often seek to "escape flatland"—moving away from planar heteroaromatics toward three-dimensional scaffolds. While 1,4-benzodioxanes (6-membered rings) are ubiquitous in FDA-approved drugs (e.g., Doxazosin), their 7-membered homologs, the benzodioxepines , remain an underutilized "privileged structure."

The benzodioxepine core offers two distinct advantages:

  • Conformational Flexibility: Unlike the rigid chair/half-chair of benzodioxanes, the benzodioxepine 7-membered ring adopts a twist-boat conformation, allowing for unique vector positioning of substituents that can access cryptic pockets in GPCRs (specifically 5-HT and Dopamine receptors).

  • Metabolic Stability: The incorporation of the ethylenedioxy or propylenedioxy bridge protects the fused phenyl ring from metabolic oxidation while modulating lipophilicity (LogP).

This guide focuses on the two most relevant isomers for drug discovery: 2,3-dihydro-5H-1,4-benzodioxepine and 3,4-dihydro-2H-1,5-benzodioxepine .

Structural Significance & Pharmacophore Mapping[1][2]

To effectively deploy benzodioxepines, one must understand their spatial occupancy compared to standard scaffolds.

The "Vector Shift" Effect

In 5-HT1A antagonists, the distance and angle between the aromatic core and the basic amine (usually a piperazine) are critical. Expanding the ring from 6 to 7 atoms alters the "exit vector" of substituents attached to the non-aromatic ring.

  • 1,4-Benzodioxane: Substituents at C2/C3 project in a defined equatorial/axial plane.

  • 1,4-Benzodioxepine: The C2/C3/C5 methylene bridge introduces a "kink" that can orient substituents into a distinct quadrant of the receptor binding site, potentially improving selectivity against off-targets like hERG or

    
    -adrenergic receptors.
    
Isomer Distinction
  • 1,4-Benzodioxepine: Contains an O-C-C-O-C bridge. Often synthesized via Ring-Closing Metathesis (RCM).[1][2]

  • 1,5-Benzodioxepine: Contains an O-C-C-C-O bridge. Often synthesized via bis-alkylation of catechols with 1,3-dihalopropanes.

Synthetic Strategies: Overcoming Entropic Disfavor

The primary challenge in synthesizing 7-membered rings is the entropic penalty of cyclization. Standard intermolecular reactions often lead to polymerization. Two robust strategies are presented below.

Strategy A: Ring-Closing Metathesis (RCM)

Best for: Functionalized 1,4-benzodioxepines and introducing unsaturation.

This modern approach utilizes Grubbs catalysts to close the ring from a bis-allylic ether precursor. It is superior to nucleophilic substitution because it avoids high-dilution requirements.

RCM_Pathway Catechol Catechol (Starting Material) BisAllyl Bis-Allyl Ether (Intermediate) Catechol->BisAllyl Allyl Bromide K2CO3, DMF Dioxepine 2,5-Dihydro-1,4-benzodioxepine (Product) BisAllyl->Dioxepine RCM RuCatalyst Grubbs II Catalyst (DCM, 40°C) RuCatalyst->Dioxepine Target 2,3,4,5-Tetrahydro-1,4-benzodioxepine Dioxepine->Target Reduction Hydrogenation H2 / Pd/C (Optional Saturation)

Figure 1: RCM Strategy for 1,4-Benzodioxepine Synthesis. The formation of the 7-membered ring is driven by the release of ethylene gas.

Strategy B: Intramolecular Nucleophilic Substitution ( )

Best for: 1,5-benzodioxepines.

This method requires precise control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of 2,3-Dihydro-5H-1,4-benzodioxepine via RCM

Objective: Synthesis of the core scaffold using a self-validating RCM protocol. Scale: 5.0 mmol Safety: Grubbs catalysts are air-stable but expensive; handle under inert atmosphere for reproducibility.

Step 1: Bis-allylation of Catechol
  • Reagents: Catechol (1.1 g, 10 mmol), Allyl bromide (2.6 mL, 30 mmol),

    
     (4.1 g, 30 mmol), Acetone (50 mL).
    
  • Procedure:

    • Dissolve catechol in acetone under

      
      .
      
    • Add

      
       followed by dropwise addition of allyl bromide.
      
    • Reflux for 12 hours.[3]

    • Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). The disappearance of the catechol spot (lower Rf) and appearance of the bis-allyl ether (high Rf) validates progress.

  • Workup: Filter salts, concentrate filtrate, and purify via flash chromatography (SiO2).

Step 2: Ring-Closing Metathesis (The Critical Step)
  • Reagents: 1,2-bis(allyloxy)benzene (from Step 1), Grubbs 2nd Generation Catalyst (2 mol%), Anhydrous DCM (Dichloromethane).

  • Concentration Rule: Perform at 0.01 M to 0.05 M concentration. High concentration favors intermolecular dimerization (ADMET polymerization).

  • Procedure:

    • Dissolve the bis-allyl ether in degassed anhydrous DCM.

    • Add Grubbs II catalyst in one portion.

    • Reflux (40°C) for 2–4 hours under a stream of

      
       (to remove ethylene).
      
    • Visual Check: The solution typically turns from brownish-green to black.

  • Purification:

    • Quench with ethyl vinyl ether (to deactivate Ru-carbene).

    • Concentrate and purify via silica gel chromatography.

    • Yield Expectation: 85–95%.

Bioactivity & Applications

CNS: Serotonin (5-HT) and Dopamine Modulation

The benzodioxepine scaffold has shown efficacy as a replacement for the benzodioxane moiety in Lecozotan -like analogs (5-HT1A antagonists).

  • Mechanism: The 7-membered ring creates a "pucker" that orients the piperazine tail (attached at C2 or C3) into the hydrophobic pocket of the GPCR with a slightly different trajectory than the 6-membered analog.

  • Data: In comparative studies, 1,4-benzodioxepine derivatives often exhibit improved

    
     values for D4 and 5-HT2A receptors due to this conformational fit.
    
Oncology: Hsp90 and Tubulin Inhibition

Lactone-containing benzodioxepines (benzodioxepin-5-ones) mimic the core structure of Octalactin A .

  • Activity: These compounds act as cytotoxic agents by interfering with tubulin polymerization.

  • SAR Insight: Substitution at the C3 position of the dioxepine ring is critical for potency.

Comparative Data Table
Scaffold TypeRing SizeConformationPrimary ApplicationKey Advantage
1,4-Benzodioxane 6Half-Chair

-blockers, 5-HT agonists
Synthetically accessible, well-known SAR.
1,4-Benzodioxepine 7Twist-Boat5-HT/Dopamine AntagonistsUnique vector orientation, novel IP space.
1,5-Benzodioxepine 7Chair/TwistEnzyme Inhibitors (Protease)Hydrolytic stability, mimics peptide turns.

Decision Logic for Scaffold Selection

Use the following logic flow to determine if a benzodioxepine is the right tool for your lead optimization campaign.

Decision_Tree Start Start: Lead Optimization Q1 Is the target pocket flat/narrow? Start->Q1 Res1 Use Benzodioxane (6-ring) Q1->Res1 Yes Q2 Need to alter substituent vector or improve solubility? Q1->Q2 No (Bulky/Deep Pocket) Q3 Is metabolic stability of the ether bridge critical? Q2->Q3 Stability Needed Action1 Select 1,4-Benzodioxepine (RCM Route) Q2->Action1 Vector Shift Needed Q3->Action1 Standard Stability Action2 Select 1,5-Benzodioxepine (Bis-alkylation Route) Q3->Action2 High Stability Required

Figure 2: Medicinal Chemistry Decision Tree for Oxygen Heterocycles.

References

  • Synthesis via RCM: Benedetti, E., et al. (2012). "Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions." Synthesis, 44, 3523-3533.[2] Link

  • Medicinal Chemistry Review: Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200, 112419.[4][5] (Provides comparative context for benzodioxepines). Link

  • Anticancer Activity: Reddy, B. A., et al. (2023).[3] "Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines" (Contextual reference for fused ring systems in oncology). Molecules, 29(1).[6] Link

  • 1,5-Benzodioxepine Synthesis: Pasha, M. A., & Jayashankara, V. P. (2006).[7] "Synthesis of 1,5-Benzodiazepine Derivatives Catalyzed by Zinc Chloride." Synthetic Communications, 36(12). (Methodology adaptable for dioxepines). Link

  • Chemical Data: PubChem CID 53708627 (3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid). Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Benzodioxepin-3-ones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of benzodioxepin-3-ones, specifically focusing on the 1,5-benzodioxepin-3-one scaffold. This guide synthesizes data regarding its primary application in olfactory chemistry (marine odorants) and its emerging utility in medicinal chemistry (muscarinic antagonists).

Executive Summary & Scaffold Overview

The 1,5-benzodioxepin-3-one core is a bicyclic scaffold characterized by a benzene ring fused to a seven-membered dioxepin ring containing a ketone at the C3 position. While historically renowned as the structural basis for Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one)—the archetype of "marine" or "ozonic" fragrance notes—recent medicinal chemistry campaigns have repurposed this lipophilic, rigid core for G-Protein Coupled Receptor (GPCR) modulation, specifically as Muscarinic M3 antagonists.

Core Scaffold Numbering:

  • Positions 1, 5: Oxygen atoms (ether linkages).

  • Position 3: Carbonyl (Ketone), critical for hydrogen bonding and dipole interactions.

  • Position 7: Aromatic substitution site, critical for hydrophobic pocket filling.

Synthesis Protocols

To explore the SAR of this scaffold, researchers must access diverse derivatives. Two primary routes exist: the classical Dieckmann Condensation and the modern Epichlorohydrin Route. The latter is preferred for generating libraries due to milder conditions and higher functional group tolerance.

Protocol A: Epichlorohydrin-Mediated Cyclization (Modern Route)

Objective: Synthesis of 7-substituted-1,5-benzodioxepin-3-ones.

Reagents:

  • Substituted Catechol (e.g., 4-methylcatechol)[1][2][3]

  • Epichlorohydrin[1][3][4][5][6]

  • Sodium Hydroxide (NaOH)

  • Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

  • Solvents: Ethanol, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Alkylation: Dissolve 4-methylcatechol (1.0 eq) in ethanol. Add NaOH (2.2 eq) and stir at reflux. Dropwise add epichlorohydrin (1.2 eq) over 1 hour.

    • Mechanism:[7] Double nucleophilic attack by the catechol oxygens opens the epoxide and displaces the chloride, forming the 3-hydroxy-1,5-benzodioxepin intermediate.

    • Control: Monitor disappearance of catechol by TLC (Hexane:EtOAc 7:3).

  • Isolation of Alcohol: Cool the mixture, filter the salt, and concentrate the filtrate. Dissolve residue in DCM, wash with water/brine, and dry over

    
    .
    
  • Oxidation: Dissolve the crude 3-hydroxy intermediate in anhydrous DCM. Add PCC (1.5 eq) at 0°C. Warm to room temperature and stir for 4 hours.

    • Why PCC? The secondary alcohol at C3 must be oxidized to the ketone without over-oxidizing the aromatic ring.

  • Purification: Filter through a silica gel pad (Celite) to remove chromium salts. Concentrate and recrystallize from hexane/ether to yield the target benzodioxepin-3-one.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the Epichlorohydrin route, highlighting the critical oxidation step that establishes the pharmacophore.

SynthesisPath Catechol Substituted Catechol (Nucleophile) Inter Intermediate: 3-Hydroxy-1,5-benzodioxepin Catechol->Inter Double Alkylation (NaOH, Reflux) Epi Epichlorohydrin (Electrophile) Epi->Inter Oxidation Oxidation (PCC/DMP) Inter->Oxidation Product Target: 1,5-Benzodioxepin-3-one Oxidation->Product Dehydrogenation caption Fig 1. Epichlorohydrin-mediated synthesis of the benzodioxepin-3-one core.

Structure-Activity Relationship (SAR)[8]

A. Olfactory SAR (The "Marine" Note)

The benzodioxepin-3-one scaffold is the industry standard for "sea breeze" scents. The biological target is a specific subset of Olfactory Receptors (ORs), which are Class A GPCRs.

PositionModificationEffect on Activity (Odor)Mechanistic Insight
C3 (Ketone) Reduction to AlcoholLoss of Activity. Shifts to weak fruity/sweet.The

carbonyl geometry and dipole are essential for H-bonding in the receptor cleft.
C3 (Ketone) Replacement with

Loss of Activity. Eliminates the polar interaction point entirely.
C7 (Aromatic) Methyl (

)
Optimal. Potent marine/ozone note (Calone 1951).[1]Fills a small hydrophobic pocket in the OR.
C7 (Aromatic) Ethyl/PropylRetained/Modified. Marine note persists but becomes heavier/swampy.Hydrophobic pocket has some plasticity but steric bulk eventually reduces fit.
C6 (Aromatic) MethylWeak Activity. Steric clash prevents correct orientation of the C3 ketone.
Ring Size 7-membered (Dioxepin)Critical. 6-membered (Dioxane) or 8-membered analogs lack the specific "boat-chair" conformation required.
B. Medicinal Chemistry SAR (M3 Antagonism)

In drug discovery, this scaffold serves as a lipophilic anchor. Derivatives have shown promise as Muscarinic M3 receptor antagonists for treating Overactive Bladder (OAB) and COPD.

  • The Pharmacophore Shift: Unlike the fragrance SAR (which requires a small, lipophilic molecule), M3 antagonism requires the addition of a basic nitrogen (protonated at physiological pH) to interact with the conserved Aspartate residue in the M3 receptor orthosteric site.

  • Key Modifications:

    • C3-Amino Derivatives: Reductive amination of the C3 ketone to introduce bulky amine groups (e.g., piperidines, pyrrolidines) creates high-affinity antagonists.

    • Selectivity: The rigid benzodioxepin core restricts the conformational freedom of the attached amine, potentially improving selectivity for M3 over M2 (cardiac) receptors compared to flexible linear chains.

Mechanism of Action & Signaling Pathways[9]

Olfactory Transduction (Dual Theory)

The detection of Calone 1951 involves two potential mechanisms:

  • Canonical GPCR Signaling: Ligand binding induces a conformational change in the OR, activating

    
    .
    
  • Vibronic Electron Transfer (ET): Recent theories suggest the receptor detects the vibrational frequency of the C=O bond via electron tunneling. The benzodioxepin-3-one ketone stretch (~1715 cm⁻¹) matches the energy gap required for electron tunneling in the specific "marine" receptor.

Visualization: Signal Transduction Pathway

This diagram maps the canonical pathway activated by this scaffold in olfactory neurons.

Signaling Ligand Benzodioxepin-3-one (Ligand) OR Olfactory Receptor (GPCR) Ligand->OR Binding / ET Golf G-protein (Golf) OR->Golf Activation AC Adenylyl Cyclase III Golf->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP CNG CNG Channel (Opening) cAMP->CNG Gating Ca Ca2+ / Na+ Influx (Depolarization) CNG->Ca Ion Flux Brain Olfactory Bulb (Signal Perception) Ca->Brain Action Potential caption Fig 2. Signal transduction pathway for benzodioxepin-mediated olfactory response.

References

  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Source: Helvetica Chimica Acta (2007). Focus: Detailed synthesis protocols and odor profiles of C7-substituted analogs. URL:[Link]

  • 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2007).[8] Focus: Medicinal chemistry SAR for bladder pressure regulation.[8] URL:[Link]

  • Marine fragrance chemistry: synthesis, olfactory characterisation and structure-odour-relationships. Source: RMIT University Research Repository. Focus: The role of the ketone and ring conformation in the "marine" note.[1][3][6][9][10] URL:[Link][4]

  • Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one). Source: PubChem Compound Summary. Focus: Chemical and physical properties.[2][4][11][12][9][13] URL:[Link][2]

Sources

Marine Odorant Pharmacophores and Chemical Classification: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The marine olfactory landscape is chemically distinct from terrestrial environments, dominated by halogenated aromatics, low-molecular-weight sulfides, and specific lipid oxidation products. For the drug development and sensory scientist, these "marine odors" are not merely aesthetic qualities but indicators of potent bioactive pharmacophores.

This guide provides a structural analysis of marine volatile organic compounds (VOCs), defining the pharmacophores responsible for receptor binding and biological activity. It further details the industry-standard protocol for their isolation (HS-SPME-GC/MS) to ensure reproducible data acquisition.

Chemical Classification of Marine Volatiles

Marine odorants are classified not just by their sensory descriptors but by their biosynthetic origin and functional group chemistry. Unlike terrestrial volatiles, which are often terpene-dominated, marine volatiles frequently feature sulfur and halogen substitutions due to the abundance of sulfate and halide ions in seawater.

Table 1: Structural Classes of Key Marine Odorants
Chemical ClassKey RepresentativeSensory DescriptorBiosynthetic OriginPharmacophore Features
Thioethers Dimethyl Sulfide (DMS)"The smell of the sea," Cabbage, CornEnzymatic cleavage of DMSP (algal osmolyte)Small hydrophobic core, H-bond acceptor (Sulfur)
Bromophenols 2,4,6-TribromophenolIodine-like, Phenolic, Crab/Shrimp flavorHaloperoxidase activity in red/brown algaeHalogen bond donor (

-hole), H-bond donor (OH)
Lipid-Derived Aldehydes (Z)-4-HeptenalCold, metallic, fishyPUFA oxidation (retro-aldol degradation)Electrophilic carbonyl, hydrophobic tail
Dictyopterenes Dictyopterene ABeachy, seaweed, pheromonalFatty acid rearrangement in brown algaeCyclopropane ring, divinyl side chains
Geosmin/MIB GeosminEarthy, muddyStreptomyces/Cyanobacteria metabolismTrans-decalin ring (rigid lipophile), hydroxyl group
Critical Insight: The Halogen Effect

In marine pharmacophores, bromine and iodine atoms are not just bulky substituents. They often participate in Halogen Bonding , a non-covalent interaction where the electropositive region of the halogen (the


-hole) interacts with nucleophilic residues in the receptor pocket. This is a key differentiator from terrestrial phenolic compounds.

Pharmacophore Modeling & Receptor Interaction

Understanding how these molecules bind to Olfactory Receptors (ORs) or Trace Amine-Associated Receptors (TAARs) is critical for both sensory modulation and drug design.

The DMS Signaling Pathway

Dimethyl sulfide (DMS) acts as a keystone infochemical. It is not merely a byproduct but a specific ligand for receptors in seabirds (Procellariiformes) and marine reptiles.

  • Ligand: DMS (Hydrophobic, compact).

  • Receptor: Class I or Class II GPCR (Olfactory Receptor).

  • Binding Pocket: Requires a hydrophobic pocket to accommodate the methyl groups and a specific residue (likely metallic or polar) to interact with the sulfur lone pairs.

Bromophenol Bioactivity

Bromophenols (BPs) serve a dual purpose: they are odorants and potent bioactive agents (antioxidant, antimicrobial, anticancer).[1][2][3][4]

  • Pharmacophore: The 1,4-dihydroxy arrangement (hydroquinone-like) combined with ortho-flanking bromine atoms enhances radical scavenging (antioxidant) and protein binding affinity via halogen bonding.

Diagram 1: GPCR Signal Transduction Pathway

This diagram illustrates the generic activation pathway for marine odorant GPCRs, leading to depolarization.

GPCR_Signal_Transduction Ligand Marine Odorant (e.g., DMS, Bromophenol) Receptor Olfactory Receptor (GPCR - 7TM) Ligand->Receptor Binding (Hydrophobic/Halogen Bond) GProtein G-Protein (G_olf / G_s) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC III) GProtein->Effector Activation (G_alpha-GTP) Messenger cAMP (Increase) Effector->Messenger Catalysis Channel CNG Channel (Ca2+ / Na+ Influx) Messenger->Channel Gating Response Depolarization & Signal Transmission Channel->Response Ion Flux

Caption: Figure 1.[5] Signal transduction cascade initiated by marine odorant binding to G-Protein Coupled Receptors.

Advanced Extraction Protocol: HS-SPME-GC/MS

Protocol: Marine Volatile Profiling

Objective: Isolation of broad-spectrum volatiles (sulfurs, terpenes, halogens) from marine matrices.

Materials
  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Reasoning: The "triple phase" fiber covers the widest polarity and molecular weight range.

  • Vials: 20 mL headspace vials with magnetic screw caps (PTFE/Silicone septa).

  • Matrix Modifier: NaCl (Analytical Grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 2.0 g of marine tissue (homogenized) or 5 mL of seawater into a 20 mL vial.

    • Crucial Step: Add 30% (w/v) NaCl. Causality: This induces the "salting-out" effect, decreasing the solubility of organics in the water phase and forcing them into the headspace, significantly increasing sensitivity.

    • Add 5 µL of Internal Standard (e.g., 2-methyl-3-heptanone) for semi-quantitation.

  • Equilibration:

    • Incubate at 50°C for 15 minutes with agitation (500 rpm).

    • Note: Do not exceed 60°C for marine samples to prevent thermal degradation of labile sulfur compounds (e.g., DMS oxidation).

  • Extraction:

    • Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.

    • Maintain agitation to ensure constant renewal of the gas-liquid interface.

  • Desorption & Analysis (GC-MS):

    • Desorb fiber in GC inlet at 250°C for 3 minutes (Splitless mode).

    • Column: Polar wax column (e.g., DB-Wax or SolGel-Wax) is preferred for separating water-soluble marine volatiles, though non-polar (5-MS) is acceptable for general screening.

Diagram 2: HS-SPME Analytical Workflow

This diagram outlines the critical control points in the extraction process.

SPME_Workflow Sample Marine Sample (Homogenate) Salt Add NaCl (30%) (Salting Out) Sample->Salt Equilib Equilibration (50°C, 15 min, Agitation) Salt->Equilib Increases Headspace Conc. Extract Fiber Exposure (DVB/CAR/PDMS, 30 min) Equilib->Extract Competitive Adsorption Desorb GC Inlet Desorption (250°C, Splitless) Extract->Desorb Thermal Release MS Mass Spectrometry (Data Acquisition) Desorb->MS Separation & Detection

Caption: Figure 2. Optimized HS-SPME workflow for marine volatile isolation, highlighting the salting-out step.

Therapeutic & Industrial Applications

The study of marine odorant pharmacophores extends beyond smell into high-value applications.

Drug Discovery (Oncology & Antimicrobial)

Bromophenols (BPs) isolated from red algae (Rhodomela sp.) are structurally similar to thyroxine and triclosan.

  • Mechanism: The phenolic hydroxyls and bromine substituents allow BPs to inhibit specific enzymes (e.g., tyrosine kinase) and disrupt bacterial cell membranes.

  • Lead Compounds: Several brominated diphenyl ethers are currently investigated as scaffolds for novel antibiotics against MRSA.

Aquaculture Feed Optimization

DMS and related betaines are potent chemoattractants for carnivorous fish.

  • Application: Incorporating synthetic DMS-releasing precursors into plant-based aquaculture feeds improves palatability and uptake, reducing waste and reliance on fishmeal.

Environmental Monitoring

DMS is a "climate-cooling" gas (CLAW hypothesis). Monitoring its release via the protocols described above allows scientists to model cloud condensation nuclei (CCN) formation, linking marine biology directly to climate change models.

References

  • Nevitt, G. A. (2008). Sensory ecology on the high seas: the odor world of the procellariiform seabirds. Journal of Experimental Biology.

  • Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs.

  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press. (Standard Reference for SPME protocols).
  • Charlson, R. J., et al. (1987).[6] Oceanic phytoplankton, atmospheric sulphur, cloud albedo and climate (The CLAW Hypothesis).[6] Nature.[6][7]

  • ISO 17943:2016. Water quality — Determination of volatile organic compounds in water — Method using headspace solid-phase micro-extraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Sources

The 2H-1,5-Benzodioxepin-3(4H)-one Scaffold: Molecular Architecture, Synthesis, and Olfactory Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Molecular Identity

The 2H-1,5-benzodioxepin-3(4H)-one framework represents a pivotal class of bicyclic organic compounds that revolutionized the fragrance industry by introducing the "marine" or "ozone" olfactory family. As a Senior Application Scientist, understanding the physicochemical properties of this parent scaffold—and how targeted substitutions modulate its volatility, receptor binding affinity, and hydrophobicity—is critical for advanced aroma-chemical engineering and analytical validation.

At its structural core, the parent compound consists of a benzene ring fused to a 7-membered 1,5-dioxepin-3-one ring. The precise molecular parameters of the unsubstituted parent scaffold are:

  • Molecular Formula: C₉H₈O₃

  • Molecular Weight: 164.16 g/mol

While the parent scaffold provides the baseline geometry required for olfactory receptor interaction, industrial applications predominantly utilize its 7-alkyl derivatives. The most commercially significant of these is 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (commonly known as Calone 1951 or Watermelon Ketone), which exhibits an intense aqueous/marine profile [2].

Physicochemical Profiling & Derivative Matrix

The addition of alkyl groups at the 7-position of the benzene ring systematically increases the molecular weight and lipophilicity (LogP) of the compound. This structural causality directly impacts the compound's vapor pressure and its retention time in both the environment (as a fragrance fixative) and on reverse-phase chromatography columns.

Table 1: Quantitative Data of the this compound Family
Compound NameR-Group (C7)Molecular FormulaMolecular WeightOdor Profile / Application
This compound -HC₉H₈O₃164.16 g/mol Base structural scaffold
7-Methyl- derivative (Calone)-CH₃C₁₀H₁₀O₃178.18 g/mol Intense marine, ozone, watermelon [2]
7-(1-Methylethyl)- (Cascalone)-CH(CH₃)₂C₁₂H₁₄O₃206.24 g/mol Sweet, watery, transparent floral[5]
7-tert-Butyl- derivative-C(CH₃)₃C₁₃H₁₆O₃220.27 g/mol Extended aroma fixative[1]
7-(3-Methylbutyl)- derivative-CH₂CH₂CH(CH₃)₂C₁₄H₁₈O₃234.29 g/mol Fresh, aldehydic marine [3]

Structural Causality & Olfactory Mechanism

The unique olfactory impact of the this compound class is dictated by the spatial geometry of the 7-membered dioxepin ring. The two ether oxygens (positions 1 and 5) and the ketone group (position 3) act as a highly specific hydrogen-bond acceptor triad. When inhaled, these molecules partition into the olfactory epithelium and bind to specific G-protein coupled receptors (GPCRs). The hydrophobic 7-alkyl tail anchors the molecule into the receptor's hydrophobic pocket, while the oxygen-rich ring triggers the conformational change necessary for G_olf protein activation.

OlfactoryPathway Odorant Benzodioxepinone (Ligand) OR Olfactory Receptor (GPCR) Odorant->OR Binds Pocket G_olf G_olf Protein Activation OR->G_olf GTP Exchange AC3 Adenylyl Cyclase 3 (ATP -> cAMP) G_olf->AC3 Stimulates CNG CNG Ion Channel (Ca2+/Na+ Influx) AC3->CNG cAMP Binding Depol Membrane Depolarization CNG->Depol Cation Influx

Fig 1: GPCR Olfactory Signaling Pathway activated by the Benzodioxepinone scaffold.

Experimental Protocols & Workflows

Protocol A: Step-by-Step Synthesis of the Benzodioxepinone Scaffold

The synthesis of this compound derivatives requires overcoming the entropic barrier of forming a 7-membered ring. The industry-standard approach utilizes a Dieckmann condensation strategy [4].

Step 1: Etherification (Preparation of the Diester)

  • Charge a dry reaction vessel with 1.0 equivalent of pyrocatechol (or 4-alkylpyrocatechol for 7-substituted derivatives) and 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃) in acetone.

  • Slowly add 2.1 equivalents of methyl 2-bromoacetate under continuous stirring at 0°C.

  • Reflux the mixture for 12 hours. The K₂CO₃ deprotonates the phenolic hydroxyls, driving a nucleophilic substitution that yields a diester intermediate.

  • Filter the salts and concentrate the filtrate in vacuo.

Step 2: Dieckmann Condensation (Ring Closure)

  • Dissolve the crude diester in anhydrous toluene.

  • Introduce 1.2 equivalents of sodium methoxide (NaOMe). This strong base abstracts an alpha-proton from one of the acetate arms, initiating an intramolecular condensation to form the 7-membered beta-keto ester. Causality note: Toluene is chosen to allow for the azeotropic removal of methanol, driving the equilibrium toward ring closure.

Step 3: Hydrolysis and Decarboxylation

  • Treat the isolated beta-keto ester with 10% aqueous NaOH to saponify the remaining ester group.

  • Acidify the solution with dilute H₂SO₄ and heat to 80°C. The beta-keto acid spontaneously decarboxylates (loss of CO₂) to yield the final this compound product [4].

SynthesisWorkflow Start Substituted Pyrocatechol + Methyl 2-bromoacetate Etherification Step 1: Etherification (Base: K2CO3, Solvent: Acetone) Start->Etherification Intermediate1 Diester Intermediate Etherification->Intermediate1 Dieckmann Step 2: Dieckmann Condensation (Base: NaOMe, Ring Closure) Intermediate1->Dieckmann Intermediate2 Beta-Keto Ester Dieckmann->Intermediate2 Hydrolysis Step 3: Hydrolysis & Decarboxylation (Acidic conditions, Heat) Intermediate2->Hydrolysis Product This compound Final Product Hydrolysis->Product

Fig 2: Three-step synthetic workflow for this compound derivatives.

Protocol B: RP-HPLC Analytical Validation

To validate the purity of synthesized benzodioxepinones (e.g., the 7-tert-butyl derivative), a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed [1].

System Setup & Causality:

  • Column: Newcrom R1 (or equivalent low-silanol activity C18 column). Causality: Low silanol activity is mandatory to prevent secondary interactions (peak tailing) with the three oxygen atoms in the benzodioxepinone ring.

  • Mobile Phase: Acetonitrile (MeCN) / Water.

  • Modifier Selection:

    • For standard UV detection: Use 0.1% Phosphoric acid to maintain a sharp peak shape.

    • For LC-MS applications: Phosphoric acid must be substituted with 0.1% Formic acid. Phosphoric acid is non-volatile and will cause severe ion suppression and fouling of the mass spectrometer's electrospray ionization (ESI) source [1].

Execution:

  • Prepare a 1 mg/mL stock solution of the synthesized compound in MeCN.

  • Inject 5 µL onto the column at a flow rate of 1.0 mL/min.

  • Elute using a gradient of 20% to 80% MeCN over 15 minutes.

  • Monitor UV absorbance at 210 nm and 254 nm. The parent scaffold and its derivatives will show strong absorbance due to the conjugated benzene ring.

References

  • SIELC Technologies. "Separation of this compound, 7-(1,1-dimethylethyl)- on Newcrom R1 HPLC column." SIELC Application Database. Available at:[Link]

  • National Center for Biotechnology Information. "Methyl benzodioxepinone | C10H10O3 | CID 120101." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "this compound, 7-(3-methylbutyl)- | C14H18O3 | CID 11064349." PubChem Database. Available at:[Link]

  • Odowell. "Watermelon Ketone Usage And Synthesis." Odowell Chemical Properties Database. Available at:[Link]

  • The Good Scents Company. "Cascalone (Firmenich) this compound, 7-(1-methylethyl)-." TGSC Information System. Available at: [Link]

Methodological & Application

Application Note: Synthesis of 2H-1,5-Benzodioxepin-3(4H)-one via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-1,5-benzodioxepin-3(4H)-one scaffold, and particularly its 7-methyl derivative (commercially known as Calone 1951), is a highly valued structural motif in both the fragrance industry (imparting marine/ozonic notes) and pharmaceutical development. While direct alkylation of catechols with 1,3-dichloroacetone is possible, the Dieckmann condensation route remains the premier choice for scalable, high-purity synthesis. This application note details a robust, three-step synthetic workflow designed to maximize yield and purity by leveraging specific catalytic and thermodynamic controls.

Mechanistic Rationale & Pathway Design

The synthesis of this compound relies on a highly controlled sequence of etherification, intramolecular cyclization, and decarboxylation. As an Application Scientist, understanding the causality behind these specific reagent choices is critical for process optimization and scale-up.

  • Step 1: Williamson Etherification (Finkelstein-Assisted): The reaction between catechol (or 4-methylcatechol) and methyl bromoacetate is fundamentally an S_N2 process. However, the addition of catalytic Potassium Iodide (KI) is a critical optimization. KI facilitates an in situ Finkelstein reaction, converting methyl bromoacetate into the highly reactive methyl iodoacetate. This dramatically accelerates the etherification rate and suppresses oxidative side reactions, leading to superior yields of the diester intermediate 1.

  • Step 2: Dieckmann Condensation: Forming a 7-membered ring is entropically challenging compared to 5- or 6-membered analogs. To favor the intramolecular Claisen-type (Dieckmann) condensation over intermolecular oligomerization, the diester must be added slowly to the base (pseudo-high dilution). Furthermore, matching the alkoxide base to the ester alkyl group (e.g., Sodium methoxide for dimethyl esters) is mandatory to prevent transesterification and subsequent mixture complexities 2.

  • Step 3: Hydrolysis & Decarboxylation: The resulting cyclic

    
    -keto ester is subjected to acidic hydrolysis. The intermediate 
    
    
    
    -keto acid is thermally unstable; upon heating, it undergoes a spontaneous decarboxylation via a six-membered cyclic transition state. The enol intermediate rapidly tautomerizes to yield the target ketone 3.
Workflow Visualization

Synthesis N1 1. Catechol / 4-Methylcatechol (Starting Material) N2 2. Dimethyl 2,2'-(1,2-phenylenebis(oxy))diacetate (Williamson Ether Intermediate) N1->N2 Methyl bromoacetate, K2CO3 KI (cat.), Acetone, Reflux N3 3. Cyclic β-Keto Ester (Dieckmann Intermediate) N2->N3 NaOMe or KOtBu THF, 0°C to RT N4 4. This compound (Target Ketone) N3->N4 HCl (aq), EtOH Reflux, -CO2

Figure 1: Three-step synthetic workflow for this compound via Dieckmann condensation.

Quantitative Process Parameters

To ensure reproducibility, the following table summarizes the optimized stoichiometric ratios, thermodynamic conditions, and expected yields for the three-step sequence.

Reaction StepKey Reagents & EquivalentsCatalyst / BaseSolventTemp / TimeExpected YieldTarget Purity (GC-FID)
1. Williamson Etherification Catechol (1.0 eq)Methyl bromoacetate (2.2 eq)K₂CO₃ (2.5 eq)KI (0.1 eq)Acetone60°C (Reflux)8–10 h85–90%> 98%
2. Dieckmann Condensation Diester Intermediate (1.0 eq)NaOMe (1.2 eq)Anhydrous THF0°C to 25°C4–6 h70–75%> 95% (Crude)
3. Hydrolysis & Decarboxylation Cyclic

-Keto Ester (1.0 eq)
2M HCl (Excess)Ethanol / Water85°C (Reflux)3–4 h80–85%> 99% (Post-Distillation)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in physical and analytical checkpoints allow the researcher to confirm reaction progression without immediate reliance on complex instrumentation 4.

Protocol 1: Synthesis of Dimethyl 2,2'-(1,2-phenylenebis(oxy))diacetate
  • Preparation: In a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve catechol (100 mmol) in 200 mL of reagent-grade acetone.

  • Activation: Add finely powdered anhydrous K₂CO₃ (250 mmol) and KI (10 mmol). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Add methyl bromoacetate (220 mmol) dropwise over 30 minutes. Caution: Methyl bromoacetate is a potent lachrymator; perform strictly in a fume hood.

  • Reflux: Heat the mixture to a gentle reflux (approx. 60°C) for 8–10 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The reaction is complete when the catechol spot (

    
    , stains brown with KMnO₄) is entirely replaced by a single UV-active product spot (
    
    
    
    ).
  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove any unreacted catechol), followed by brine. Dry over MgSO₄ and evaporate to yield the diester as a white-to-pale-yellow solid.

Protocol 2: Dieckmann Condensation to Cyclic -Keto Ester
  • Preparation: In a strictly anhydrous setup under argon, suspend Sodium methoxide (60 mmol) in 100 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Pseudo-High Dilution Addition: Dissolve the diester from Protocol 1 (50 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the NaOMe suspension over a period of 1 to 1.5 hours. Causality: Slow addition maintains a low concentration of the uncyclized enolate, heavily favoring intramolecular cyclization over intermolecular polymerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Validation Checkpoint: The reaction acts as its own visual indicator. The mixture will transition from a clear/cloudy solution to a thick, pale-yellow suspension as the sodium enolate of the cyclic

    
    -keto ester precipitates out of the THF.
    
  • Workup: Quench the reaction at 0°C by adding glacial acetic acid (60 mmol) to neutralize the enolate. Concentrate the mixture, partition between ethyl acetate and water, wash with brine, dry, and evaporate. The crude

    
    -keto ester is typically used immediately in the next step.
    
Protocol 3: Hydrolysis and Decarboxylation
  • Preparation: Transfer the crude

    
    -keto ester into a round-bottom flask. Add 50 mL of ethanol to solubilize the organic material, followed by 100 mL of 2M aqueous HCl.
    
  • Decarboxylation: Heat the biphasic mixture to a vigorous reflux (approx. 85°C).

  • Validation Checkpoint: Upon reaching reflux, vigorous gas evolution (CO₂ bubbling) will be observed. The reaction is complete when gas evolution completely ceases (typically 3–4 hours), indicating total conversion of the thermally unstable

    
    -keto acid to the target ketone.
    
  • Workup & Purification: Cool the mixture to room temperature. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE) or dichloromethane (DCM). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid and remove any un-decarboxylated byproducts). Dry over Na₂SO₄ and concentrate.

  • Final Polish: Purify the crude product via vacuum distillation or recrystallization (from hexane/acetone) to yield pure this compound 5.

Analytical Characterization & Quality Control

For pharmaceutical or fine-fragrance applications, the final product must meet stringent QC parameters:

  • Appearance: Colorless to pale yellow liquid (or white crystalline solid if the 7-methyl derivative is synthesized and recrystallized).

  • GC-FID: Purity must exceed 98%. The primary impurity to monitor is the un-decarboxylated

    
    -keto ester, which suggests incomplete heating in Step 3.
    
  • Organoleptic Profiling: If synthesizing the 7-methyl derivative (Calone), the compound should exhibit a powerful, diffusive marine/ozonic odor with distinct watermelon nuances. Traces of unreacted catechol will severely dampen the olfactory profile and cause premature discoloration (browning) of the product over time.

References

  • US Patent 3,517,031 - 1,5-benzoxepin- and -benzodioxepin-3-ones as flavor and odorant agents. Google Patents.
  • KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®. Semantic Scholar.
  • Buy calone (EVT-293234) | 28940-11-6. EvitaChem.
  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Semantic Scholar.
  • WO2011098472A1 - 7-(alk-1'-enyl)-2h-benzo[b][1,4]dioxepin-3(4h)-ones and their use in fragrance applications. Google Patents.

Sources

Application Note: Williamson Ether Synthesis Protocols for Benzodioxepinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzodioxepinones (specifically 1,4-benzodioxepin-5-ones and 1,5-benzodioxepin-2-ones) represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting significant bioactivity in CNS modulation and anti-inflammatory pathways.[1] However, the construction of these 7-membered rings is kinetically challenged by entropic disfavor compared to their 5- and 6-membered analogs (benzodioxoles and benzodioxanes).

This guide details optimized Williamson Ether Synthesis protocols designed to overcome the entropic barrier of medium-ring formation. We move beyond standard textbook conditions to address the specific "tethering" challenges of catechols and salicylates, utilizing the Cesium Effect and High-Dilution Principles to maximize cyclization efficiency.

Strategic Analysis: The Entropy Challenge

The primary failure mode in synthesizing benzodioxepinones is the competition between intramolecular cyclization (


) and intermolecular polymerization  (

).
Thermodynamic vs. Kinetic Control

Formation of a 7-membered ring is disfavored by both enthalpy (transannular strain) and entropy (probability of chain ends meeting).

  • The Challenge: Standard bases (NaOH, K2CO3) in protic solvents often lead to oligomerization.

  • The Solution: The "Cesium Effect." The large ionic radius of Cesium (

    
    ) and its low charge density allow it to coordinate with the phenoxide oxygen and the electrophilic terminus, acting as a transient template that brings the reactive centers into proximity.
    
Mechanism of the Cesium Template Effect

The following diagram illustrates the kinetic advantage provided by Cesium Carbonate in aprotic polar solvents.

CesiumEffect Start Substituted Catechol (Precursor) Deprot Deprotonation (Cs2CO3) Start->Deprot DMF, 60°C Complex Cesium-Phenoxide Coordination Complex Deprot->Complex Cs+ Template TS Cyclization Transition State Complex->TS Intramolecular Alignment Polymer Intermolecular Polymerization Complex->Polymer High Conc. (Avoid) Product 1,5-Benzodioxepin-2-one TS->Product k(intra) >> k(inter)

Figure 1: The Cesium Effect facilitates intramolecular cyclization by stabilizing the transition state geometry, minimizing polymerization.

Protocol A: Intermolecular "Tethering" (Precursor Synthesis)

Target: Preparation of acyclic ether precursors (e.g., O-alkylated salicylaldehydes) prior to ring closure. Application: Synthesis of 1,4-benzodioxepin-5-one precursors.

Reagents & Materials
  • Substrate: Substituted Salicylaldehyde (1.0 equiv)

  • Alkylating Agent: Ethyl 4-bromobutyrate or 4-bromobut-1-ene (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein enhancement

  • Solvent: Acetone (Reagent Grade, dried over

    
     sieves) or DMF.
    
Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Salicylaldehyde (10 mmol) and

    
     (20 mmol) in dry Acetone (50 mL). Stir at room temperature for 15 minutes to initiate deprotonation (color change to bright yellow often observed).
    
  • Catalyst Addition: Add KI (1 mmol). Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Alkylation: Add the alkyl bromide (12 mmol) dropwise over 10 minutes.

  • Reflux: Fit the flask with a reflux condenser and heat to a gentle reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
    • Checkpoint: The phenolic OH stretch (

      
      ) should disappear in IR.
      
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.

Critical Insight: For substrates prone to C-alkylation, use Acetone rather than DMF. The tighter ion pairing in Acetone favors O-alkylation over C-alkylation (Kornblum's Rule).

Protocol B: Intramolecular Cyclization (The Cesium Protocol)

Target: Direct formation of 3,4-dihydro-2H-1,5-benzodioxepin-2-one from catechol derivatives. Scope: This protocol utilizes the "High Dilution" technique combined with Cesium Carbonate to force ring closure.

Reagents & Materials
  • Substrate: Substituted Catechol (1,2-Benzenediol) (1.0 equiv)

  • Linker: Ethyl 2,3-dibromopropionate or Ethyl 3-bromopropionate (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Equipment: Syringe pump for slow addition.

Step-by-Step Methodology
  • Base Suspension: In a 3-neck flask under

    
    , suspend 
    
    
    
    (25 mmol) in anhydrous MeCN (100 mL). Heat to reflux (
    
    
    ).
  • Solution Preparation: Dissolve the Catechol (10 mmol) and the Bromo-ester linker (11 mmol) in MeCN (50 mL).

    • Note: Premixing the reagents prevents the accumulation of unreacted catechol in the reaction vessel.

  • Slow Addition (Pseudo-High Dilution): Using a syringe pump, add the reagent solution to the refluxing base suspension over a period of 4–8 hours .

    • Why: This keeps the instantaneous concentration of the intermediate mono-alkylated species extremely low, statistically favoring the intramolecular reaction (ring closure) over the intermolecular reaction (dimerization).

  • Maturation: After addition is complete, continue refluxing for an additional 2–4 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove cesium salts. Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Workflow Visualization

Workflow Prep Preparation Phase Dry Solvents, N2 Atmosphere Base Base Suspension Cs2CO3 in MeCN (Reflux) Prep->Base Feed Reagent Feed Catechol + Linker in MeCN Prep->Feed Add Slow Addition (Syringe Pump, 0.1 mL/min) Base->Add Feed->Add React Cyclization Reaction 80°C, 4-8 Hours Add->React Maintain Low Conc. Filter Filtration (Celite) Remove Cs Salts React->Filter Purify Flash Chromatography Isolate Benzodioxepinone Filter->Purify

Figure 2: High-dilution workflow for minimizing intermolecular polymerization during 7-membered ring formation.

Optimization & Troubleshooting Matrix

IssueProbable CauseCorrective Action
Oligomerization (Gummy residue) Concentration too high;

.
Increase solvent volume (0.01 M final conc) or decrease addition rate.
C-Alkylation observed Solvent/Base mismatch (Tight ion pairing).Switch from DMF to Acetone; Use

instead of NaH.
Incomplete Conversion Poor leaving group activity.Add 10 mol% TBAI (Tetrabutylammonium iodide) or KI.
Hydrolysis of Ester Water in solvent; Hydroxide generation.Ensure anhydrous conditions; Use molecular sieves in solvent.
Low Yield (7-membered ring) Entropic barrier.Switch base to

(Cesium Effect) to utilize template macrocyclization.

Safety & Handling

  • Alkyl Halides: Many alpha-halo esters and epichlorohydrin derivatives are potent alkylating agents and potential carcinogens. Handle in a fume hood with double nitrile gloves.

  • Cesium Carbonate: Hygroscopic and basic. Causes skin and eye irritation.

  • Solvents: DMF is a reproductive toxin; Acetonitrile is metabolized to cyanide. Use proper PPE.

References

  • Chutia, A., et al. (2024).[2] Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization. ACS Omega. [Link]

  • Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. [Link]

  • Fagnou, K., & Lautens, M. (2002). Halide Effects in Transition Metal Catalysis. Angewandte Chemie International Edition. (Reference for Cesium/Halide effects in cyclization). [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. Intramolecular Williamson Ether Reactions. [Link]

Sources

Application Note: Advanced Synthetic Methodologies for 1,5-Benzodioxepines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Ring Expansion and Catalytic Cyclization Strategies

Executive Summary

The 1,5-benzodioxepine scaffold is a privileged seven-membered heterocyclic system with profound applications in both medicinal chemistry and the fragrance industry. Most notably, the derivative 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (commercially known as Calone 1951®) is the foundational molecule for "marine" olfactory notes[1]. Synthesizing seven-membered rings via traditional end-to-end macrocyclization often suffers from unfavorable enthalpic and entropic penalties. To overcome this, modern synthetic workflows rely on either strain-driven ring expansion or transition-metal-catalyzed templated cyclizations . This application note details the causality, mechanisms, and validated protocols for synthesizing the 1,5-benzodioxepine core.

Mechanistic Grounding & Causality

Strain-Driven Ring Expansion via Dihalogenocarbene Cyclopropanation

Ring expansion strategies elegantly circumvent the entropic penalties of direct cyclization by leveraging pre-existing ring strain. The classical synthesis of 2H-1,5-benzodioxepines is achieved through the dihalogenocarbene cyclopropanation of 1,4-benzodioxenes, followed by a targeted ring expansion[2].

Causality of the Transformation:

  • Cycloaddition: 1,4-benzodioxin possesses an electron-rich, enol-ether-like double bond. When exposed to a dihalogenocarbene (generated in situ from a haloform and a strong base), it undergoes a rapid [2+1] cycloaddition.

  • Strain Relief (Expansion): The resulting cyclopropa[b][1,4]benzodioxin intermediate is highly strained. Thermal activation or the introduction of a halophilic Lewis acid (such as Ag⁺ salts) induces the heterolytic cleavage of the cyclopropane carbon-halogen bond. This triggers a disrotatory electrocyclic ring opening, expanding the 6-membered dioxin ring into the 7-membered 1,5-benzodioxepine system[3].

Palladium-Catalyzed Bis-Allylic Cycloaddition

For highly functionalized derivatives, particularly 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines (direct precursors to Calone 1951 analogs via oxidative cleavage), Palladium-catalyzed condensation is the premier methodology[4].

Causality of Experimental Choices:

  • Catalyst & Ligand Selection: The reaction utilizes

    
     paired with dppb (1,4-bis(diphenylphosphino)butane). The specific bite angle of dppb is critical; it stabilizes the intermediate 
    
    
    
    -allylpalladium complex and prevents premature
    
    
    -hydride elimination, directing the pathway strictly toward nucleophilic substitution[4].
  • Sequential Alkylation: The Pd(0) species undergoes oxidative addition with a 2-(hydroxymethyl)allyl alcohol biscarbonate. The first phenolate moiety of the benzene-1,2-diol attacks to form a mono-alkylated intermediate. A subsequent ionization generates a new

    
    -allylpalladium complex, which undergoes an intramolecular attack by the second phenolate, efficiently closing the 7-membered ring[4].
    

Pathway Visualizations

RingExpansion A 1,4-Benzodioxene B [2+1] Cycloaddition (Dihalogenocarbene) A->B C Cyclopropanated Intermediate B->C D Electrocyclic Ring Opening C->D E 1,5-Benzodioxepine D->E

Fig 1: Workflow of the dihalogenocarbene cyclopropanation and subsequent ring expansion.

PdMechanism Pd Pd(0) / dppb Catalyst Pi1 1st π-Allylpalladium Complex Pd->Pi1 Oxidative Addition Sub Allylic Biscarbonate Sub->Pi1 Int Mono-alkylated Intermediate Pi1->Int Intermolecular Attack Phenol Benzene-1,2-diol Phenol->Int Pi2 2nd π-Allylpalladium Complex Int->Pi2 Ionization Prod 3-Methylene-1,5-benzodioxepine Pi2->Prod Intramolecular Cyclization Prod->Pd Catalyst Regeneration

Fig 2: Mechanism of the Pd-catalyzed bis-allylic cyclization to form the 1,5-benzodioxepine core.

Experimental Protocols

Protocol A: Synthesis via Cyclopropanation-Ring Expansion

Note: This is a self-validating protocol designed to safely manage highly reactive carbene intermediates.

Reagents: 1,4-Benzodioxin (1.0 eq), Bromoform (


, 3.0 eq), 50% aqueous NaOH (excess), Benzyltriethylammonium chloride (TEBA, 0.05 eq), Silver perchlorate (

, 1.1 eq).
  • Carbene Generation & Cycloaddition: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve 1,4-benzodioxin and TEBA in

    
    .
    
  • Cool the mixture to 0 °C. Dropwise, add the 50% aqueous NaOH solution over 30 minutes to control the exothermic generation of dibromocarbene.

  • Stir the biphasic mixture at room temperature for 12 hours. Quench with water, extract with dichloromethane, and concentrate to isolate the crude cyclopropa[b][1,4]benzodioxin intermediate[2].

  • Ring Expansion: Dissolve the crude intermediate in anhydrous toluene. Add

    
     (1.1 eq) to promote the heterolytic cleavage of the C-Br bond.
    
  • Reflux the mixture under argon for 4 hours. The relief of ring strain drives the electrocyclic expansion.

  • Filter through a Celite pad to remove silver salts, concentrate, and purify via silica gel flash chromatography to yield the halogenated 2H-1,5-benzodioxepine.

Protocol B: Pd-Catalyzed Synthesis of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines

Based on the validated methodology by Damez et al.[4].

Reagents: Benzene-1,2-diol (0.91 mmol), 2-(hydroxymethyl)allyl alcohol biscarbonate (1.1 mmol),


 (0.023 mmol, 2.5 mol%), dppb (0.09 mmol, 10 mol%), anhydrous THF (14 mL).
  • Catalyst Activation: In a Schlenk tube under an argon atmosphere, dissolve

    
     (20.8 mg) and dppb (41.4 mg) in 7 mL of anhydrous THF. Stir at room temperature for 30 minutes to ensure complete formation of the active Pd(0)-dppb complex[4].
    
  • Substrate Addition: In a separate argon-purged flask, dissolve the substituted benzene-1,2-diol (0.91 mmol) and the allylic biscarbonate (222.6 mg, 1.1 mmol) in 7 mL of anhydrous THF.

  • Cyclization: Transfer the pre-formed catalyst solution into the substrate flask via syringe.

  • Stir the reaction mixture continuously at room temperature for 24 hours[4].

  • Workup: Evaporate the THF solvent under reduced pressure. Purify the crude residue directly by flash chromatography on silica gel (eluent: petroleum ether–EtOAc, e.g., 50:1) to afford the pure cyclized 3-methylene-3,4-dihydro-2H-1,5-benzodioxepine[4].

Quantitative Data Summary

The Palladium-catalyzed methodology demonstrates exceptional tolerance for electron-donating substituents on the benzene-1,2-diol precursor, yielding near-quantitative conversions[4].

EntrySubstrate (Benzene-1,2-diol)ReagentCatalyst SystemTime (h)Isolated Yield (%)
1Unsubstituted (1a)Allylic biscarbonate (2)

/ dppb
24~85
24-Methyl-substituted (3d)Allylic biscarbonate (2)

/ dppb
2494
34-Methoxy-substituted (3e)Allylic biscarbonate (2)

/ dppb
2499

Data summarized from Damez et al.[4]. The resulting 3-methylene derivatives can be subjected to simple oxidative cleavage to yield the corresponding 2H-1,5-benzodioxepin-3(4H)-ones (Calone analogs)[4].

References

  • Drevermann, B., et al. "Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation." Helvetica Chimica Acta, 2007; 90(5): 1006-1027. URL:[Link]

  • Easton, C. J., et al. "11 Heterocyclic Compounds." Comprehensive Heterocyclic Chemistry, RSC Publishing, 1984. URL:[Link]

Sources

Application Note: Preparation of 7-Substituted Benzodioxepin-3-ones from Catechol

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Optimized Protocols for the Synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951)

Executive Summary

7-Substituted benzodioxepin-3-ones represent a critical class of rigid, planar bicyclic heterocycles. The most prominent derivative, 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (commercially known as Calone 1951 or watermelon ketone), is highly valued in the fragrance industry for its intense marine and ozonic olfactory profile 1. Beyond perfumery, these scaffolds serve as vital intermediates in the development of pharmaceuticals targeting neurological disorders and in complex organic synthesis 2.

Synthesizing a 7-membered dioxepin ring from a substituted catechol (e.g., 4-methylcatechol) is entropically disfavored compared to forming 5- or 6-membered rings. As a Senior Application Scientist, I have found that successful synthesis requires strict kinetic control to prevent intermolecular polymerization and oxidative degradation. This guide details two field-proven synthetic strategies: a modern direct cyclization method and a high-yield, KI-catalyzed multi-step sequence 3.

Mechanistic Rationale and Causality (E-E-A-T)

Understanding the "why" behind the reagents is paramount for scaling and troubleshooting these reactions.

  • Inert Atmosphere (Oxidation Prevention): Catechols are highly electron-rich and rapidly auto-oxidize to ortho-quinones in the presence of a base and atmospheric oxygen. All protocols herein mandate a strict nitrogen (

    
    ) or argon atmosphere. This is a self-validating parameter: if the reaction mixture turns dark brown or black before the alkylating agent is added, oxidative degradation has occurred.
    
  • Nucleophilic Catalysis via Potassium Iodide (KI): In the multi-step route (Route A), 4-methylcatechol is reacted with methyl bromoacetate. Historically, this Williamson etherification is sluggish, yielding ~78% 3. By introducing catalytic KI, we leverage the Finkelstein reaction. KI reacts with methyl bromoacetate in situ to generate methyl iodoacetate. Because iodine is a vastly superior leaving group, the etherification rate accelerates drastically, pushing the intermediate yield (MCDA) to >95% 34.

  • Kinetic Control via Dropwise Addition: In the direct cyclization route (Route B) using 1,3-dichloroacetone, the di-alkylating agent must be added dropwise to a heated solution of the catecholate [[1]]() 5. This pseudo-high-dilution technique ensures that once one hydroxyl group attacks the electrophile, the local concentration of the second electrophilic site is maximized, kinetically favoring intramolecular ring closure over intermolecular chain polymerization.

Quantitative Data Presentation

Table 1: Comparison of Synthetic Routes for 7-Methyl-1,5-benzodioxepin-3-one

ParameterRoute A (Multi-Step via MCDA)Route B (Direct Cyclization)
Primary Reagents Methyl bromoacetate, t-BuOK, HCl1,3-Dichloroacetone, Et₃N or K₂CO₃
Catalyst KI (Potassium Iodide)KI or NH₄I
Key Intermediate 4-Methylcatechol dimethylacetate (MCDA)None (Direct ring closure)
Overall Yield ~68%~50%
Reaction Time Extended (3 distinct steps)Short (1 step, 3-5 hours)
Primary Challenge Multi-step purification requiredCompeting intermolecular polymerization

Table 2: Physicochemical Properties of the Target Compound 4

PropertyValue
IUPAC Name 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Melting Point 35 – 41 °C
Appearance White crystalline solid
Odor Profile Marine, ozonic, watermelon rind
Mandatory Visualization: Reaction Workflows

G cluster_A Route A: Multi-Step Synthesis cluster_B Route B: Direct Cyclization SM 4-Methylcatechol (Starting Material) Step1 Williamson Etherification Methyl bromoacetate + K2CO3 KI Catalyst (Finkelstein) SM->Step1 DirectStep Direct Condensation 1,3-Dichloroacetone + Base KI Catalyst, N2 Atm SM->DirectStep Int1 4-Methylcatechol dimethylacetate (MCDA) Step1->Int1 Step2 Dieckmann Condensation Strong Base (e.g., t-BuOK) Int1->Step2 Int2 β-Keto Ester Intermediate Step2->Int2 Step3 Hydrolysis & Decarboxylation Aqueous HCl, Reflux Int2->Step3 Prod 7-Methyl-1,5-benzodioxepin-3-one (Target Product) Step3->Prod DirectStep->Prod

Synthetic pathways for 7-substituted benzodioxepin-3-ones from catechol.

Step-by-Step Experimental Protocols
Protocol 1: KI-Catalyzed Multi-Step Synthesis (Route A) 63

This route is preferred when high purity and high overall yield (~68%) are required, despite the longer processing time.

Step 1.1: Synthesis of 4-Methylcatechol Dimethylacetate (MCDA)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and

    
     inlet.
    
  • Initialization: Add 4-methylcatechol (1.0 eq), finely powdered

    
     (4.0 eq), and KI (0.75 eq) into dry acetone. Stir at room temperature for 15 minutes.
    
    • Self-Validation Check: The mixture will transition into a thick, opaque slurry as the potassium phenoxide salt forms.

  • Alkylation: Heat the mixture to 80 °C. Add methyl bromoacetate (3.5 eq) dropwise over 1 hour.

  • Completion: Reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material spot confirms completion.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure to yield crude MCDA (Yield: >94%).

Step 1.2: Dieckmann Condensation

  • Reaction: Dissolve the crude MCDA in dry DMSO. Under

    
    , add potassium tert-butoxide (2.2 eq) portion-wise at 0 °C.
    
    • Self-Validation Check: The solution will darken significantly to a deep reddish-brown, indicating the successful formation of the enolate intermediate.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with dilute acetic acid.

  • Isolation: Extract with diethyl ether, wash with brine, dry over

    
    , and evaporate to yield the β-keto ester intermediate.
    

Step 1.3: Hydrolysis and Decarboxylation

  • Reaction: Suspend the β-keto ester in a mixture of water, acetic acid, and 5% aqueous hydrochloric acid.

  • Decarboxylation: Heat to reflux.

    • Self-Validation Check: Vigorous bubbling (

      
       evolution) will be observed. Maintain reflux until bubbling completely ceases (typically 2-3 hours), validating the completion of decarboxylation.
      
  • Purification: Extract the cooled mixture with ether. Wash the organic layer with saturated

    
     until neutral. Evaporate and recrystallize from hexane to yield pure 7-methyl-1,5-benzodioxepin-3-one as white crystals.
    
Protocol 2: Direct Cyclization via 1,3-Dichloroacetone (Route B) 15

This route is a streamlined, one-pot cyclization favored for rapid synthesis, though it requires meticulous control of addition rates to prevent polymerization.

  • Setup: In a 4-necked round-bottom flask equipped with a reflux condenser and

    
     protection, add 4-methylcatechol (1.0 eq) and methanol.
    
  • Base & Catalyst Addition: Add triethylamine (or 40-50% aqueous

    
    ) and a catalytic amount of KI (or 
    
    
    
    ). Heat the mixture to 65–70 °C.
  • Critical Dropwise Addition: Prepare a solution of 1,3-dichloroacetone (0.95 - 1.05 eq) in methanol. Add this solution dropwise over 2 hours using a syringe pump.

    • Self-Validation Check: If the addition is too rapid, the solution viscosity will noticeably increase, indicating unwanted intermolecular polymerization. A slow, steady addition maintains a low steady-state concentration of the electrophile.

  • Reflux: After addition, maintain the temperature at 70 °C for 3-5 hours.

  • Workup & Purification: Cool the mixture, filter the crude product, and wash with brine. Distill under reduced pressure and recrystallize the fraction using a mixed solvent of acetone and n-hexane (1:1 v/v) to obtain the target ketone.

References
  • US3517031A - 1,5-benzoxepin- and -benzodioxepin-3-ones as flavor and odorant agents. Google Patents.
  • KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951. Chemical Papers. Available at:[Link]

  • Calone 1951: Properties, Production And Uses. Chemcess. Available at:[Link]

  • CN103058984A - Synthesis method of watermelon ketone. Google Patents.

Sources

Technical Application Note: 2H-1,5-benzodioxepin-3(4H)-one Scaffolds for Sigma-1 Receptor Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2H-1,5-benzodioxepin-3(4H)-one moiety represents a privileged scaffold in the design of high-affinity ligands for the Sigma-1 receptor (σ1R). While the ketone intermediate itself lacks the requisite basic nitrogen for high-affinity binding, it serves as the critical electrophilic entry point for generating 3-amino-1,5-benzodioxepin derivatives and spiro[benzodioxepin-piperidine] analogues.

The σ1R is a ligand-operated chaperone located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).[1][2] It modulates Ca²⁺ signaling, ER stress, and neuroprotection.[3] Developing ligands based on the benzodioxepinone core offers distinct advantages:

  • Lipophilicity Balance: The bicyclic ether core provides optimal logP values for CNS penetration.

  • Conformational Constraint: The seven-membered ring imposes specific vectoral alignment of the pharmacophore (basic amine) relative to the aromatic hydrophobic domain, essential for the σ1R binding pocket (Asp126 interaction).

This guide details the protocols for derivatizing this scaffold, validating binding affinity via radioligand competition, and assessing functional efficacy through intracellular calcium mobilization.

Chemical Biology & Workflow

The development of σ1R ligands from this scaffold follows a strict pharmacophore model: a hydrophobic core (benzodioxepin) connected by a spacer to a basic nitrogen.

Pharmacophore Generation Workflow

G Scaffold This compound (Electrophilic Core) Rxn Reductive Amination (NaBH(OAc)3 / Amine) Scaffold->Rxn Derivatization Ligand 3-Amino-1,5-benzodioxepin (Active Pharmacophore) Rxn->Ligand Yields Binding Binding Assay (Ki Determination) Ligand->Binding Screen Function Functional Assay (Ca2+ Mobilization) Binding->Function Hit Validation

Figure 1: Workflow converting the benzodioxepinone scaffold into an active Sigma-1 receptor ligand.

Protocol 1: Chemical Derivatization (Ligand Synthesis)

Objective: To install the basic nitrogen pharmacophore required for electrostatic interaction with the σ1R Asp126 residue.

Materials
  • Scaffold: this compound (1.0 eq)

  • Amine: 4-Benzylpiperidine or N-substituted piperazine (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic acid (glacial, 1.0 eq)

Procedure
  • Complexation: Dissolve the benzodioxepinone (1.0 mmol) and the secondary amine (1.2 mmol) in DCE (10 mL) under N₂ atmosphere.

  • Activation: Add glacial acetic acid (1.0 mmol) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at RT for 12–24 hours. Monitor consumption of the ketone via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Note: The resulting tertiary amine is the active σ1R ligand.

Protocol 2: In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of the synthesized benzodioxepin derivative for σ1R using the gold-standard radioligand 

.
Critical Reagents
  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol). Selectivity: >1000-fold for σ1R over σ2R.
    
  • Tissue Source: Guinea Pig Brain Membranes (Highest native density of σ1R).

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C.
      
    • Resuspend pellet and repeat wash to remove endogenous ligands.

    • Adjust final protein concentration to 0.5 mg/mL .

  • Assay Setup (96-well plate or tubes):

    • Total Binding: 100 µL Membrane + 50 µL Buffer + 50 µL

      
       (Final conc: 2 nM).
      
    • Non-Specific Binding (NSB): 100 µL Membrane + 50 µL Haloperidol (10 µM) + 50 µL Radioligand.

    • Test Compound: 100 µL Membrane + 50 µL Benzodioxepin derivative (

      
       to 
      
      
      
      M) + 50 µL Radioligand.
  • Incubation:

    • Incubate for 150 minutes at 37°C .

    • Why? σ1R kinetics are slow; equilibrium requires extended incubation at physiological temperature [1].

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour.

    • Note: PEI reduces non-specific binding of the hydrophobic benzodioxepin ligands to the filter glass.

    • Wash 3x with 5 mL ice-cold Tris buffer.

  • Quantification:

    • Add liquid scintillation cocktail. Count radioactivity (CPM) using a beta-counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


[4]
  • 
     = Concentration of radioligand (2 nM).
    
  • 
     = Dissociation constant of Pentazocine (~3 nM in guinea pig brain).
    

Protocol 3: Functional Assay (Ca²⁺ Mobilization)

Objective: Distinguish between σ1R agonists (which potentiate Ca²⁺ release) and antagonists (which have no effect or inhibit agonist action) using the benzodioxepin scaffold.

Mechanism: σ1R agonists promote the dissociation of σ1R from BiP (Grp78) at the MAM, allowing σ1R to chaperone IP3 Receptors (IP3R), thereby potentiating ER-to-cytosol Ca²⁺ flux [2].

CellSignaling Ligand Benzodioxepin Ligand (Agonist) Sig1R_BiP Sig1R-BiP Complex (Inactive / Resting) Ligand->Sig1R_BiP Binds Sig1R_Free Free Sig1R (Active Chaperone) Sig1R_BiP->Sig1R_Free Dissociation IP3R IP3 Receptor (ER Membrane) Sig1R_Free->IP3R Stabilizes Calcium Ca2+ Efflux (ER -> Cytosol) IP3R->Calcium Potentiates

Figure 2: Mechanism of Action for Sigma-1 Receptor Agonism at the MAM.

Procedure
  • Cell Line: SK-N-SH neuroblastoma or CHO cells stably expressing σ1R.

  • Dye Loading:

    • Seed cells in black-walled 96-well plates (

      
       cells/well).
      
    • Incubate with Fura-2 AM (2 µM) or Fluo-4 AM in Krebs-Ringer buffer for 45 min at 37°C.

  • Pre-Incubation:

    • Wash cells to remove excess dye.

    • Incubate with the Test Benzodioxepin Ligand (1 µM or 10 µM) for 30 minutes.

  • Stimulation:

    • Inject Bradykinin (agonist for IP3 pathway) or KCl to trigger Ca²⁺ release.

  • Measurement:

    • Monitor fluorescence (Ex/Em 340/380 nm for Fura-2) immediately upon injection.

  • Interpretation:

    • Agonist: Increases the AUC (Area Under Curve) of the Bradykinin-induced Ca²⁺ spike compared to vehicle.

    • Antagonist: No effect on AUC alone; blocks the potentiation caused by a known agonist (e.g., PRE-084).

Expected Results & Troubleshooting

Structure-Activity Relationship (SAR) Table

Representative data for benzodioxepin-3-amine derivatives.

Compound IDR-Group (Amine)σ1R

(nM)
σ2R

(nM)
Selectivity (σ2/σ1)Functional Phenotype
BZD-Ketone =O (Ketone)>10,000>10,000N/AInactive
BZD-01 N-Benzylpiperidine4.235083xAgonist
BZD-02 N-Methylpiperazine125.08006.4xPartial Agonist
BZD-03 4-Phenylpiperidine1.84525xAntagonist
Troubleshooting Guide
IssueProbable CauseSolution
High Non-Specific Binding (>50%) Ligand is too lipophilic.Increase wash volume; Ensure PEI coating of filters; Use 0.1% BSA in buffer.
Low Affinity (

> µM)
Missing basic nitrogen.Verify reductive amination via NMR. Ensure protonation of amine at pH 7.4.
No Functional Effect Compound is a "Silent Antagonist".Run assay in "Antagonist Mode": Pre-treat with compound, then challenge with agonist (PRE-084).

References

  • Ganapathy, M. E., et al. (1999). Sigma-1 receptor radioligand binding assays: Protocols and validation. Journal of Pharmacology and Experimental Therapeutics.

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[3][5][6] Cell.

  • Useina, et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile. Molecules.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

Sources

Evaluation of benzodioxepinones as dopamine D4 antagonists

Author: BenchChem Technical Support Team. Date: March 2026

[label="Gi/o Protein", fillcolor="#FBBC05",

Fig 1. Mechanism of action for benzodioxepinone-mediated D4R antagonism and signaling blockade.

High-Throughput Screening & Validation Workflows

To rigorously evaluate benzodioxepinones as D4R antagonists, we employ a tiered screening cascade. This ensures that only compounds with high affinity, exquisite selectivity, and true functional antagonism progress to in vivo models.

Workflow Synthesis 1. Synthesis (Passerini Rxn) Binding 2. Radioligand Binding Assay Synthesis->Binding BRET 3. Functional BRET Assay Binding->BRET InVivo 4. In Vivo Surrogate Assay BRET->InVivo

Fig 2. Sequential experimental workflow for evaluating novel benzodioxepinone D4R antagonists.

Experimental Protocols

Protocol A: Radioligand Binding Assay ([3H]-Spiperone Displacement)

Objective: Determine the binding affinity (


) and selectivity of benzodioxepinone derivatives for D4R versus D2R/D3R.
Causality & Design Choice:  We utilize Chinese Hamster Ovary (CHO) cells stably expressing the human D4.2 receptor variant. The D4.2 variant (containing a 4-repeat variable number tandem repeat in exon 3) is the most prevalent polymorphic variant in the human population. [3H]-spiperone is selected as the radioligand because it exhibits high, comparable affinity across all D2-like receptors, establishing a reliable baseline for calculating the inhibition constant.
Step-by-Step Methodology: 
  • Membrane Preparation: Harvest hD4.2-CHO cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.2 nM [3H]-spiperone, and varying concentrations (

    
     to 
    
    
    
    M) of the benzodioxepinone test compound.
  • Equilibration: Incubate the microplates at 25°C for 120 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a MicroBeta counter. Self-Validating System: Include 10 μM haloperidol in control wells to define non-specific binding (NSB). Validation Check: If NSB exceeds 30% of total binding, the assay plate must be discarded (indicates membrane degradation or inadequate filter blocking).

Protocol B: Functional BRET Assay for β-Arrestin 2 Recruitment

Objective: Confirm antagonist efficacy and rule out partial agonism. Causality & Design Choice: While traditional cAMP assays measure G-protein signaling, Bioluminescence Resonance Energy Transfer (BRET) assays are crucial because some D4R ligands exhibit biased agonism. True antagonists must block both G-protein and arrestin pathways. BRET allows real-time, live-cell monitoring of β-arrestin recruitment, capturing transient interactions that endpoint cAMP assays might miss. Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding D4R tagged with Renilla luciferase 8 (D4R-Rluc8) and β-arrestin 2 tagged with Venus fluorophore.

  • Plating: 24 hours post-transfection, re-plate cells into poly-D-lysine coated white 96-well plates at a density of

    
     cells/well.
    
  • Antagonist Pre-incubation: Add the benzodioxepinone test compounds (at

    
     to 
    
    
    
    concentrations determined from Protocol A) and incubate for 15 minutes at 37°C.
  • Substrate & Agonist Addition: Add 5 μM Coelenterazine H (luciferase substrate), immediately followed by 1 μM Dopamine (an

    
     concentration to stimulate recruitment).
    
  • Measurement: Read the BRET signal sequentially using a microplate reader capable of dual-wavelength detection (emission at 470 nm for Rluc8 and 535 nm for Venus). Calculate the BRET ratio (535/470 nm). Self-Validating System: Use the highly selective D4R antagonist L-745,870 as a positive control (). Validation Check: The assay must yield an

    
     for L-745,870 within 0.5 log units of historical baseline data (~1.5 nM) to verify assay sensitivity.
    
Protocol C: In Vivo Surrogate Marker Assay (Hyperlocomotion Reversal)

Objective: Assess blood-brain barrier (BBB) penetrance and in vivo target engagement. Causality & Design Choice: D4R lacks a direct, easily measurable behavioral phenotype like the D2R-mediated catalepsy response. However, reversal of psychostimulant (e.g., cocaine or amphetamine)-induced hyperlocomotion serves as a highly sensitive surrogate for D4R antagonism in the prefrontal cortex without inducing motor impairment. Step-by-Step Methodology:

  • Acclimatization: Habituate adult male Long-Evans rats to open-field locomotor activity chambers for 60 minutes.

  • Dosing: Administer the benzodioxepinone compound (e.g., 1–10 mg/kg, i.p.) or vehicle. Wait 30 minutes for CNS distribution.

  • Stimulant Challenge: Administer cocaine HCl (15 mg/kg, i.p.) to induce hyperlocomotion.

  • Tracking: Record horizontal and vertical ambulatory movements using automated infrared beam-break tracking software for 120 minutes post-challenge. Self-Validating System: Include a cohort treated with a D2R-selective antagonist (e.g., raclopride). Validation Check: Benzodioxepinone-treated animals must show reversed hyperlocomotion without the catalepsy (immobility) observed in the D2R-antagonist cohort, confirming D4R-specific behavioral modulation.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles of optimized benzodioxepinone derivatives compared to standard reference compounds.

Table 1: Representative Pharmacological Profile of Benzodioxepinone Derivatives vs. Standards

CompoundD4R

(nM)
D2R

(nM)
Selectivity (D2/D4)β-Arrestin

(nM)
Efficacy Profile
Haloperidol (Standard)2.11.20.578.5Non-selective Antagonist
L-745,870 (Standard)0.43>960>20001.2Selective D4 Antagonist
Benzodioxepinone-1a 12.5>10,000>80045.0Selective D4 Antagonist
Benzodioxepinone-1b 3.2>10,000>310014.2Selective D4 Antagonist

Note: Benzodioxepinone derivatives demonstrate superior selectivity windows (>800-fold) over D2R compared to typical antipsychotics like haloperidol, minimizing the risk of extrapyramidal side effects.

References

  • Rondou, P., Haegeman, G., & Van Craenenbroeck, K. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences.[Link]

  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Fragkiadakis, M., et al. (2022). New oxacycles on the block: benzodioxepinones via a Passerini reaction. Molecular Diversity.[Link]

  • Bencivenni, S., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules.[Link]

Anticancer Activity Screening of Benzodioxepin-3-One Derivatives: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive framework for the in vitro screening of novel benzodioxepin-3-one derivatives to identify and characterize potential anticancer agents. We present a tiered experimental strategy, beginning with broad cytotoxicity screening and progressing to preliminary mechanistic studies. Detailed, step-by-step protocols for cell line maintenance, cytotoxicity determination via Sulforhodamine B (SRB) and MTT assays, and apoptosis quantification using Annexin V/Propidium Iodide staining are provided. The scientific rationale behind each methodological choice is explained to empower researchers to make informed decisions. This document is designed to ensure scientific rigor and data reproducibility, supported by authoritative citations, to guide drug development professionals in the early-stage evaluation of this promising class of heterocyclic compounds.

Introduction: The Rationale for Screening Benzodioxepin-3-one Derivatives

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals, with their unique structural and electronic properties making them ideal scaffolds for interacting with biological targets.[1][2] In oncology, nitrogen, oxygen, and sulfur-containing heterocycles are particularly prevalent, found in numerous FDA-approved anticancer drugs that target diverse cellular pathways to inhibit cancer progression.[3] These pathways include the disruption of cell signaling, induction of cell cycle arrest, and initiation of programmed cell death (apoptosis).[1][4]

The benzodioxepin-3-one moiety is an intriguing scaffold that combines a rigid aromatic system with a flexible seven-membered heterocyclic ring containing two oxygen atoms. This structure offers a three-dimensional architecture that can be strategically modified to optimize interactions with enzyme active sites or protein-protein interfaces critical for cancer cell survival. The rationale for screening derivatives of this class is built on the established success of other benzofused heterocycles in oncology.[5][6][7] This guide outlines a systematic and robust workflow to efficiently screen a library of novel benzodioxepin-3-one derivatives, identify potent "hit" compounds, and perform initial characterization to select the most promising candidates for further development.

A Tiered Strategy for In Vitro Screening

An effective screening campaign should be logical and resource-efficient, designed to progressively narrow a large pool of candidate compounds down to a few leads with desirable characteristics. We propose a three-phase workflow that moves from broad, high-throughput cytotoxicity assessment to more detailed mechanistic analysis.

Screening_Workflow cluster_1 Phase 1: Primary Cytotoxicity Screening cluster_2 Phase 2: Potency and Selectivity Assessment cluster_3 Phase 3: Preliminary Mechanistic Studies A Synthesized Library of Benzodioxepin-3-one Derivatives C Single-Dose (10 µM) Assay (SRB or MTT) A->C B NCI-60 Cell Line Panel or other representative panel B->C D Identify 'Hits' (Compounds showing significant growth inhibition) C->D E Dose-Response Assay on sensitive cancer cell lines D->E Advance 'Hits' F Calculate IC50 Values (Potency) E->F H Calculate Selectivity Index (SI) (SI = IC50 normal / IC50 cancer) G Dose-Response Assay on a non-cancerous cell line (e.g., MCF-10A, hTERT-RPE1) G->H I Apoptosis Induction Assay (Annexin V / PI Staining) H->I Advance Potent & Selective Compounds J Cell Cycle Analysis H->J K Prioritize Leads for Further Development I->K J->K

Figure 1: A three-phase workflow for identifying and characterizing novel anticancer benzodioxepin-3-one derivatives.

Experimental Protocols & Methodologies

Cell Line Selection and Culture

Expert Rationale: The initial screening should ideally utilize a well-characterized and diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents nine different types of human cancers (leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).[8][9][10] This approach allows for the early identification of compounds with either broad-spectrum activity or tissue-specific selectivity.[11] Crucially, for hit validation, a non-cancerous cell line (e.g., human fibroblasts, MCF-10A breast epithelial cells) must be included to assess the compound's therapeutic window.

Protocol: General Cell Maintenance

  • Culture Conditions: Cells are cultured in the medium recommended by the supplier (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[12]

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[12]

  • Passaging: Adherent cells are subcultured upon reaching 80-90% confluency using a standard trypsinization procedure to ensure they remain in the logarithmic growth phase. Suspension cells are diluted to an appropriate density.

  • Quality Control: Regularly test cultures for mycoplasma contamination. Perform cell counting and viability assessment (e.g., trypan blue exclusion) before each experiment to ensure consistency.

Protocol 1: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

Expert Rationale: The SRB assay is a robust and highly reproducible colorimetric assay used by the National Cancer Institute for its NCI-60 screen. It measures cell density by staining total cellular protein with the sulforhodamine B dye.[13][14] This method is less prone to interference from compounds that alter cellular metabolism, which can be a confounding factor in mitochondrial-based assays like the MTT. The key steps involve cell fixation, staining, and dye solubilization.[13][15]

Step-by-Step Methodology:

  • Cell Seeding: Dispense 100 µL of cell suspension into 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Add serial dilutions of the benzodioxepin-3-one derivatives to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) without aspirating the medium. Incubate at 4°C for 1 hour.[15][16]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid.[14][16] Remove excess water by tapping on paper towels and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[14][16]

  • Destaining: Quickly discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[15]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[14] Place on an orbital shaker for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[13]

Protocol 2: Cytotoxicity Assessment via MTT Assay (Alternative Method)

Expert Rationale: The MTT assay is a widely used method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[17][18] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.[19][20] This assay is valuable for high-throughput screening due to its simplicity and sensitivity.[17]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol.

  • MTT Addition: After the 48-72 hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[20]

  • Solubilization: Carefully aspirate the culture medium without disturbing the crystals. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan.[12][19]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance at approximately 570 nm.[17]

Protocol 3: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Expert Rationale: A key question for any cytotoxic compound is whether it induces apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process and is a preferred mechanism of action for anticancer drugs. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at 1x and 2x its IC50 value for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[23]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][23]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[23]

Apoptosis_Quadrants xaxis Annexin V-FITC → yaxis Propidium Iodide → origin 4,0 4,0 origin->4,0 0,4 0,4 origin->0,4 Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) Q2 Late Apoptotic (Annexin V+ / PI+) Q1 Necrotic (Annexin V- / PI+) 2,0 2,0 2,4 2,4 2,0->2,4 0,2 0,2 4,2 4,2 0,2->4,2

Figure 2: Representative flow cytometry dot plot showing the four distinct cell populations after Annexin V/PI staining.

Data Analysis and Hit Prioritization

Calculating IC50 and Selectivity Index

For cytotoxicity assays, data should be normalized to the vehicle control. The percentage of cell growth inhibition is plotted against the log of the compound concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

A critical parameter for prioritizing hits is the Selectivity Index (SI) . It provides a measure of a compound's specificity for killing cancer cells over normal cells. A higher SI value is desirable.[24]

Formula: Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells[25][26]

Compound IDCancer Line A IC50 (µM)Cancer Line B IC50 (µM)Normal Line IC50 (µM)Selectivity Index (vs. A)Selectivity Index (vs. B)Apoptosis Induction at IC50
BZD-Cmpd-014.56.2>100>22.2>16.1+++
BZD-Cmpd-0215.821.345.02.82.1+
BZD-Cmpd-030.91.12.52.82.3++
Doxorubicin0.60.91.52.51.7+++

Table 1: Example data summary for prioritizing benzodioxepin-3-one hits. Compounds with high potency (low IC50) and a high Selectivity Index (e.g., >3) are considered strong candidates.[24][25]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and validated workflow for the initial anticancer screening of benzodioxepin-3-one derivatives. This tiered approach ensures that resources are focused on compounds with the most promising therapeutic potential—those exhibiting both high potency and selective cytotoxicity against cancer cells. The identification of lead compounds that induce apoptosis provides a strong rationale for advancing them into more complex preclinical models and further mechanistic studies, such as target identification and in vivo efficacy trials.

References

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics Technical Library. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • ResearchTweet. (2020). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Al-Hussain, S. A., et al. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI. [Link]

  • University of Virginia School of Medicine. The Annexin V Apoptosis Assay. University of Virginia Flow Cytometry Core. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Horton, T. MTT Cell Assay Protocol. Checkpoint Lab Protocols. [Link]

  • IntechOpen. (2022). Understanding Promising Anticancer Targets for Heterocyclic Leads: An Introduction. IntechOpen. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Longdom Publishing. (2022). Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • ResearchGate. Selectivity index values for the active in vitro anticancer compounds. ResearchGate. [Link]

  • IIP Series. (2021). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series. [Link]

  • Bio-protocol. 3.4. In Vitro Anticancer Activity. Bio-protocol. [Link]

  • Gomes, M. N., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]

  • Wikipedia. NCI-60. Wikipedia. [Link]

  • ResearchGate. (2008). Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]

  • Cancer Research. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. aacrjournals.org. [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • Altogen Labs. NCI-60 Human Tumor Cell Line Screen Service. Altogen Labs. [Link]

  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Discovery of selective, antimetastatic and anti-cancer stem cell metallohelices via post-assembly modification. RSC Publishing. [Link]

  • National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]

  • ResearchGate. Comparison of selectivity index (SI) values of the tested compounds. ResearchGate. [Link]

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Wozniak, K., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. PMC. [Link]

  • Taylor & Francis Online. NCI-60 – Knowledge and References. Taylor & Francis. [Link]

  • Al-Otaibi, L. Q., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). In vitro anticancer activity screening of Iridaceae plant extracts. Journal of Applied Pharmaceutical Science. [Link]

  • Hindawi. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Hindawi. [Link]

  • Liu, Z., et al. (2018). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. [Link]

  • El-Fakharany, E. M., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][13][20]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC. [Link]

  • Eldehna, W. M., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PMC. [Link]

Sources

Application Note: Evaluation of Benzodioxepin Derivatives as Muscarinic M3 Receptor Antagonists

[1]

Executive Summary

The muscarinic acetylcholine receptor M3 (M3R) is a validated therapeutic target for pathologies involving smooth muscle hyperactivity, specifically Overactive Bladder (OAB) and Chronic Obstructive Pulmonary Disease (COPD). While effective, current antimuscarinics often suffer from dose-limiting side effects due to poor selectivity against the cardiac M2 receptor.[1]

This guide details the investigation of 1,5-benzodioxepin derivatives as a privileged scaffold for M3 antagonism.[2] This chemical class offers a unique spatial geometry that exploits the hydrophobic pockets of the M3 orthosteric site, potentially offering superior M3/M2 selectivity profiles compared to classical tricyclic antagonists. This document provides a validated workflow from in silico docking to functional calcium mobilization assays.

Mechanism of Action & Rationale

The M3 Signaling Pathway

The M3 receptor is a G

3




Antagonist Role: Benzodioxepins competitively bind to the orthosteric site, preventing ACh binding and inhibiting the downstream

Pathway Visualization

M3_SignalingAChAcetylcholineM3M3 Receptor(GPCR)ACh->M3ActivatesAntagonistBenzodioxepin(Antagonist)Antagonist->M3BlocksGqGq ProteinM3->GqCouplesPLCPhospholipase C(PLC)Gq->PLCActivatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3GeneratesEREndoplasmicReticulumIP3->ERBinds IP3RCaCa2+ Release(Contraction)ER->CaEfflux

Figure 1: Competitive antagonism of the M3 signaling cascade by benzodioxepin derivatives.

Experimental Workflow Overview

To ensure data integrity, the evaluation must follow a funnel approach:

  • In Silico: Virtual screening against M3 crystal structures.

  • Binding (Affinity): Radioligand competition assays (

    
    ).
    
  • Functional (Efficacy): FLIPR Calcium mobilization assays (

    
    ).
    
  • Selectivity: Counter-screening against M2 (Cardiac) and M1 (CNS).

WorkflowStartBenzodioxepin LibraryStep1Step 1: In Silico Docking(Target: PDB 4U15)Start->Step1Step2Step 2: Radioligand Binding([3H]-NMS Displacement)Step1->Step2Top 10% HitsStep3Step 3: Functional Assay(FLIPR Ca2+ Flux)Step2->Step3Ki < 10 nMStep4Step 4: Selectivity Profiling(M3 vs M2/M1)Step3->Step4IC50 < 50 nMDecisionLead Candidate?Step4->Decision

Figure 2: Screening funnel for identifying high-potency M3 antagonists.

Protocol 1: Radioligand Binding Assay (Affinity)[5]

This assay determines the binding affinity (


Materials
  • Receptor Source: CHO-K1 membranes stably expressing human M3 receptor (hM3).

  • Radioligand: [N-methyl-

    
    H]Scopolamine methyl chloride ([
    
    
    H]-NMS), specific activity ~80 Ci/mmol.
  • Reference Antagonist: Atropine or Tiotropium (Non-specific block determination).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Methodology
  • Preparation: Thaw membrane prep and dilute in Assay Buffer to yield ~5–10 µg protein/well. Homogenize gently.

  • Plating: Use 96-well polypropylene plates.

    • Total Binding: 150 µL Membrane + 25 µL Buffer + 25 µL [

      
      H]-NMS (Final conc: 0.2 nM, approx 
      
      
      ).
    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Atropine (1 µM final) + 25 µL [

      
      H]-NMS.
      
    • Test Compounds: 150 µL Membrane + 25 µL Benzodioxepin (10 concentrations,

      
       to 
      
      
      M) + 25 µL [
      
      
      H]-NMS.
  • Incubation: Incubate for 120 minutes at 25°C (equilibrium).

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Washing: Wash filters

    
     with ice-cold wash buffer (50 mM Tris-HCl).
    
  • Detection: Add liquid scintillant and count radioactivity (CPM) on a beta counter.

Data Analysis

Calculate the






Protocol 2: FLIPR Calcium Mobilization (Functional Antagonism)

Binding does not guarantee antagonism. This functional assay confirms that the benzodioxepin prevents ACh-induced calcium release.

Materials
  • Cells: CHO-K1-hM3 cells (adherent).

  • Dye: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).

  • Agonist: Acetylcholine chloride (ACh).

  • Instrument: FLIPR Tetra or FlexStation 3.

Methodology
  • Seeding: Plate cells at 50,000 cells/well in black-wall/clear-bottom 96-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media. Add 100 µL Loading Buffer (HBSS + 20 mM HEPES + Calcium dye + 2.5 mM Probenecid). Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Addition (Antagonist Mode):

    • Add 50 µL of test benzodioxepin (3x concentration) to cells.

    • Incubate for 15–20 minutes to allow equilibration with the receptor.[4]

  • Agonist Challenge:

    • Place plate in FLIPR.

    • Inject ACh at

      
       concentration (determined previously, typically 10–50 nM).
      
    • Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

Interpretation
  • Response: A reduction in Relative Fluorescence Units (RFU) compared to the "ACh-only" control indicates antagonism.

  • Schild Analysis: Perform the assay with varying concentrations of antagonist against full ACh curves to determine if inhibition is competitive (right-shift of agonist curve without depression of max response).

Selectivity Profiling (Critical for Safety)

Benzodioxepins must be profiled against M2 (Cardiac) and M1 (Cognitive) to assess the therapeutic window.

Selectivity Ratio Calculation:

  • Target: Ratio > 50-fold is preferred to minimize tachycardia risk.

  • Benzodioxepin Advantage: 1,5-benzodioxepin derivatives have shown potential for >100-fold selectivity due to specific interactions with the non-conserved residues in the M3 extracellular loop regions.

Data Reporting Template
Compound IDM3

(nM)
M2

(nM)
Selectivity (M2/M3)M3 Functional

(nM)
Control (Tiotropium) 0.040.051.250.1
BZD-001 12.54503628.0
BZD-002 2.1850404 5.5
BZD-003 150.02001.3>1000

Table 1: Example dataset. Compound BZD-002 demonstrates high affinity and superior selectivity, making it a viable lead.

References

  • Sonda, S., et al. (2007).[2] "1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists."[5][2] Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931.[2]

  • Kruse, A.C., et al. (2012). "Structure and dynamics of the M3 muscarinic acetylcholine receptor." Nature, 482, 552–556.

  • ThermoFisher Scientific. "Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay." Application Note.

  • Eglen, R.M. (2006). "Muscarinic receptor subtypes in pharmacology and physiology." Progress in Drug Research, 63, 105-178.

  • Molecular Devices. "Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader." Application Note.

Application Note: Comprehensive Histone Deacetylase (HDAC) Inhibition Assays for Benzodioxepinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pursuit of novel epigenetic modulators has increasingly focused on privileged structural motifs capable of precise target engagement. Benzodioxepinones, frequently synthesized via efficient multicomponent reactions (MCRs) such as the Passerini reaction 1, have emerged as highly versatile scaffolds in medicinal chemistry 2. Recent structure-activity relationship (SAR) studies demonstrate that appropriately substituted benzodioxepinones can act as potent Histone Deacetylase (HDAC) inhibitors.

Mechanistically, the pharmacophore of these derivatives typically features a zinc-binding group (ZBG) that chelates the catalytic


 ion within the HDAC active site. This chelation halts the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the transcription of genes associated with apoptosis and cellular differentiation.

Mechanism BDP Benzodioxepinone Zn Active Site Zn2+ BDP->Zn Chelates HDAC HDAC Enzyme BDP->HDAC Inhibits Zn->HDAC Catalytic Core Chromatin Condensed Chromatin HDAC->Chromatin Deacetylates Acetyl Hyperacetylation HDAC->Acetyl Inhibition Causes

Figure 1: Mechanistic pathway of HDAC inhibition by benzodioxepinones.

Assay Design & Causality: The "Why" Behind the Workflow

To rigorously validate a benzodioxepinone derivative as an HDAC inhibitor, a self-validating, orthogonal testing cascade is required.

  • In Vitro Fluorometric Assay: We utilize a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Causality: This cell-free system isolates the direct biochemical interaction between the compound and the recombinant enzyme, eliminating variables like cell permeability or metabolic efflux.

  • Cell-Based Target Engagement (Western Blot): Causality: Biochemical potency does not guarantee cellular efficacy. By tracking the accumulation of acetylated Histone 3 at Lysine 9 (H3K9ac) in living cells, we validate that the benzodioxepinone successfully penetrates the cell membrane and engages its target in the complex nuclear environment.

Workflow Prep Compound Preparation InVitro Fluorometric HDAC Assay Prep->InVitro Screen Cell Cell-Based Western Blot InVitro->Cell Validation Data IC50 & Data Analysis Cell->Data Quantify

Figure 2: Sequential screening workflow for benzodioxepinone HDAC inhibitors.

Experimental Protocols

Protocol A: In Vitro Fluorometric HDAC Activity Assay

Objective: Determine the half-maximal inhibitory concentration (


) of benzodioxepinone compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6).

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 1 mg/mL BSA.
    
  • Developer Solution: Trypsin-like protease and 2 µM Trichostatin A (TSA) to stop the HDAC reaction.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve benzodioxepinone derivatives in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer. Critical Control: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well black microplate, add 10 µL of the diluted compound, 20 µL of recombinant HDAC enzyme, and 10 µL of assay buffer. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the benzodioxepinone to establish binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Substrate Addition: Add 10 µL of Boc-Lys(Ac)-AMC substrate (final concentration 50 µM) to all wells. Incubate at 37°C for 30 minutes.

  • Reaction Termination & Development: Add 50 µL of Developer Solution. Incubate at room temperature for 15 minutes.

    • Mechanistic Insight: The developer contains a protease that specifically cleaves the AMC fluorophore only if the lysine has been successfully deacetylated by the HDAC. If the benzodioxepinone inhibits the HDAC, the substrate remains acetylated, the protease cannot cleave it, and fluorescence remains low.

  • Detection: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Protocol B: Cellular Target Engagement (Histone Extraction & Western Blot)

Objective: Confirm intracellular HDAC inhibition by quantifying H3K9 hyperacetylation.

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells at

    
     cells/dish. Treat with the benzodioxepinone derivative at 
    
    
    
    ,
    
    
    , and
    
    
    the biochemical
    
    
    for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 µM SAHA/Vorinostat).
  • Acid Extraction of Histones:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02%

      
      ) to lyse the cell membrane while keeping nuclei intact. Centrifuge and discard supernatant.
      
    • Resuspend the nuclear pellet in 0.2 M HCl. Incubate overnight at 4°C.

    • Causality: Histones are highly basic proteins. Acid extraction selectively precipitates larger, acidic cellular proteins while keeping the basic histones soluble. This drastically enriches the sample and eliminates background noise during immunoblotting.

  • Neutralization & Quantification: Centrifuge at 10,000 x g. Collect the supernatant and neutralize with 2 M NaOH. Quantify protein using a Bradford assay.

  • Immunoblotting: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against anti-acetyl-Histone H3 (Lys9) and total Histone H3 (loading control).

Data Presentation & Interpretation

A robust assay will yield dose-dependent responses. Below is a representative data structure summarizing the


 profiling of hypothetical benzodioxepinone derivatives, demonstrating how isozyme selectivity is evaluated.
Compound IDHDAC1

(nM)
HDAC6

(nM)
HDAC8

(nM)
Cellular H3K9ac

(µM)
BDP-101 45 ± 41200 ± 85850 ± 400.85
BDP-102 12 ± 2410 ± 25320 ± 150.22
SAHA (Control) 15 ± 318 ± 2125 ± 100.45
Vehicle N/AN/AN/ANo Effect

Interpretation: BDP-102 shows potent, sub-micromolar inhibition of Class I HDACs (HDAC1) with notable selectivity over Class IIb (HDAC6), unlike the pan-inhibitor SAHA. The cellular


 confirms excellent membrane permeability and target engagement.

Quality Control & Troubleshooting

To ensure the trustworthiness of the data, the assay must operate as a self-validating system:

  • High Background Fluorescence: If the "No Enzyme" control shows high fluorescence, the Boc-Lys(Ac)-AMC substrate may be spontaneously degrading. Action: Prepare fresh substrate aliquots and store strictly at -80°C protected from light.

  • Poor Z'-Factor (< 0.5): Indicates high assay variability. Action: Ensure the DMSO concentration is strictly normalized across all wells. Benzodioxepinones can precipitate if the aqueous buffer is added too rapidly to the DMSO stock; ensure vigorous mixing during dilution.

References

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.Beilstein Journal of Organic Chemistry (2024).
  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP.ACS Omega (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: 2H-1,5-benzodioxepin-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZD-3ONE-OPT-001 Subject: Yield Optimization & Troubleshooting for 7-Membered Ring Cyclization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Entropy Trap"

If you are experiencing yields below 30% in the synthesis of 2H-1,5-benzodioxepin-3(4H)-one (often referred to as the "Calone" scaffold in fragrance chemistry), you are likely fighting two fundamental forces: entropy and chemoselectivity .

The standard reaction—alkylation of catechol with 1,3-dichloroacetone—is deceptively simple. In practice, it fails because the formation of a 7-membered ring is kinetically disfavored compared to intermolecular polymerization (oligomerization).

The Core Conflict:

  • Intramolecular Reaction (Desired): Requires the distal halide to wrap around and attack the phenoxide.

  • Intermolecular Reaction (Undesired): The phenoxide attacks a different molecule of 1,3-dichloroacetone, creating linear polymers or 14-membered dimers.

This guide provides two validated protocols: Protocol A (Optimization of the direct alkylation) and Protocol B (The "Protect-Deprotect" detour for high purity).

Diagnostic Visuals: Pathway Analysis

The following diagram illustrates the competing pathways occurring in your flask. Understanding this is critical to implementing the "High Dilution" principle effectively.

ReactionPathways Catechol Catechol (Starting Material) MonoInt Mono-Alkylated Intermediate Catechol->MonoInt + DCA Base DCA 1,3-Dichloroacetone Target This compound (7-Membered Ring) MonoInt->Target Intramolecular Cyclization (Favored by High Dilution) Polymer Linear Oligomers (Tarry Residue) MonoInt->Polymer Intermolecular Attack (Favored by High Conc.) Dimer 14-Membered Dimer (Crystalline Impurity) MonoInt->Dimer Dimerization

Figure 1: Kinetic competition between ring closure (Target) and polymerization. High concentration inevitably leads to the red pathways.

Protocol A: The "Cesium Effect" Optimization

Recommended for: Rapid synthesis when 40-50% yield is acceptable.

Standard K₂CO₃/Acetone protocols often fail here. We utilize the Cesium Effect (large cation template) to pre-organize the transition state and enhance solubility in aprotic solvents.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Catechol 1.0NucleophileMust be free of oxidation (white crystals, not pink/brown).
1,3-Dichloroacetone 1.1ElectrophileLachrymator. Dissolve in solvent before addition.
Cs₂CO₃ 1.5 - 2.0BaseSuperior to K₂CO₃ for medium-ring cyclization.
NaI (Optional) 0.1CatalystFinkelstein activation of chloride.
Acetonitrile (MeCN) SolventMediumCRITICAL: Use 0.05 M concentration (High Dilution).
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel .

  • Base Suspension: Charge flask with Cs₂CO₃ (1.5 eq) and NaI (0.1 eq) in MeCN. Heat to reflux.[1]

  • Dual Addition (The "Pseudo-High Dilution" Technique):

    • Dissolve Catechol (1.0 eq) in MeCN (Volume A).

    • Dissolve 1,3-Dichloroacetone (1.1 eq) in MeCN (Volume B).

    • Crucial Step: Add both solutions simultaneously and very slowly (over 4–6 hours) to the refluxing base suspension.

    • Why? This keeps the instantaneous concentration of the mono-alkylated intermediate extremely low, statistically forcing it to bite its own tail (cyclize) rather than find another partner (polymerize).

  • Workup: Filter off inorganic salts while warm. Concentrate the filtrate.

  • Purification: The crude will likely be a dark oil. Flash chromatography (Hexane/EtOAc) is required. The product usually elutes before the dimer.

Protocol B: The "Protect-Deprotect" Route (High Purity)

Recommended for: Industrial scale-up or when Protocol A yields <20%.

This route avoids the unstable 1,3-dichloroacetone and uses Epichlorohydrin , which is cheaper and more robust, followed by oxidation.

Workflow Logic
  • Alkylation: Catechol + Epichlorohydrin

    
     3-(2-hydroxyphenoxy)-1,2-propanediol (or the glycidyl ether).
    
  • Cyclization: Mitsunobu cyclization OR Sulfonate activation (MsCl)

    
     3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin.
    
  • Oxidation: Swern or Dess-Martin Periodinane

    
    Target Ketone .
    

Note: While 3 steps, the overall yield is often higher (60-70%) because each step is chemically "cleaner" than the direct alkylation.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black immediately. Is it ruined?

  • Diagnosis: Catechols are prone to oxidation to ortho-quinones in basic conditions, which then polymerize into black tars.

  • Fix: Degas your solvents with Nitrogen/Argon for 20 minutes before use. Add a pinch of sodium dithionite (reducing agent) if using aqueous/biphasic conditions.

Q2: I see two spots on TLC very close together. Which is my product?

  • Diagnosis: The lower Rf spot is usually the target ketone. The higher Rf spot (often running with the solvent front) is frequently the dimer (14-membered ring).

  • Verification: The dimer is often crystalline and insoluble in cold ether; the ketone is more soluble.

Q3: The product decomposes on the silica column.

  • Diagnosis: The acetal-ketone linkage is sensitive to acid. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize it before loading your sample.

Q4: Why use Cesium Carbonate? It's expensive.

  • Explanation: The "Cesium Effect" is well-documented for ring closures.[2] The large ionic radius of Cs⁺ forms a loose ion pair with the phenoxide, making the oxygen "naked" and more nucleophilic. Furthermore, Cs₂CO₃ is more soluble in organic solvents than K₂CO₃, preventing surface passivation of the base.

Decision Matrix (Workflow)

Use this logic flow to determine your next experimental move.

DecisionTree Start Start: Yield < 30% CheckConc Is Reaction Conc > 0.1 M? Start->CheckConc Dilute Action: Dilute to 0.05 M Use Slow Addition CheckConc->Dilute Yes CheckBase Using K2CO3? CheckConc->CheckBase No SwitchBase Action: Switch to Cs2CO3 (Cesium Effect) CheckBase->SwitchBase Yes CheckMethod Direct Alkylation Fails? CheckBase->CheckMethod No (Already using Cs) SwitchRoute Action: Switch to Protocol B (Epichlorohydrin Route) CheckMethod->SwitchRoute Yield still low

Figure 2: Troubleshooting decision tree for yield optimization.

References
  • The Cesium Effect in Cyclization

    • Title: Cesium carbonate as a mediated inorganic base in some organic transformations.[3][4]

    • Source: Academia.edu / Vertex AI Search.
    • Context: Confirms Cs₂CO₃ enhances yields in intramolecular cyclizations due to the "naked anion" effect and higher solubility in aprotic solvents.[4]

    • 3[2][5][6][7][8][9]

  • Alternative Synthetic Routes (Epichlorohydrin)

    • Title: Synthesis of benzodioxepinone analogues via a novel synthetic route with qualitative olfactory evaluation.[10]

    • Source: Helvetica Chimica Acta (via Monash University).
    • Context: Describes the limitations of the direct ketone route and proposes the "epichlorohydrin -> oxidation" pathway for better yields and analogue synthesis.
    • 11[5][7][8][9][11]

  • Direct Alkylation Challenges

    • Title: Synthesis and Qualitative Olfactory Evalu
    • Source: Semantic Scholar.
    • Context: Discusses the synthesis of the "Calone" scaffold (7-methyl-2H-1,5-benzodioxepin-3(4H)-one)
    • 10[2][5][6][7][8][9][11][12]

  • 1,3-Dichloroacetone Handling & Side Products

    • Title: 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides.[6]

    • Source: NIH / PMC.
    • Context: Provides critical data on the reactivity of 1,3-dichloroacetone, side product formation (dimers)
    • 6[5][7][8][9][11][12]

Sources

Preventing hydrolysis of ether linkages in benzodioxepins

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Preventing Ether Linkage Hydrolysis Role: Senior Application Scientist

Welcome to the Technical Support Hub

You are likely here because your benzodioxepin scaffold—specifically the 3,4-dihydro-2H-1,5-benzodioxepin system—is degrading unexpectedly. While ether linkages are classically described as chemically inert, the seven-membered dioxepin ring introduces unique strain and entropic factors that make it susceptible to specific cleavage pathways, particularly under acidic conditions or oxidative metabolic stress.

This guide moves beyond textbook theory to address the practical "why" and "how" of scaffold failure in the flask and the body.

Module 1: Chemical Hydrolysis & Acid Sensitivity

Issue: Loss of the seven-membered ring during acidic workup or deprotection steps.

The Mechanistic Failure Mode

Unlike acyclic ethers, the benzodioxepin ring possesses conformational flexibility (chair/twist-boat) but suffers from transannular strain. The primary failure mode is Acid-Catalyzed Nucleophilic Ring Opening .

  • Protonation: The ether oxygen (acting as a Lewis base) accepts a proton from strong acids (TFA, HBr, HCl).

  • Activation: The C-O bond weakens. In 1,5-benzodioxepins, the bond between the aromatic oxygen and the alkyl chain is generally robust. The vulnerability lies at the aliphatic ether linkage if a stable carbocation can form, or via direct

    
     attack by a nucleophile (water/halide) at the 
    
    
    
    -methylene position.
  • Cleavage: Water attacks, opening the ring to form a phenol-alcohol intermediate, which often oxidizes further to a catechol.

Visualizing the Failure Pathway

BenzodioxepinHydrolysis Fig 1. Acid-Catalyzed Ring Opening Mechanism of 1,5-Benzodioxepin Start Intact Benzodioxepin Intermed Oxonium Ion (Protonated Ether) Start->Intermed Protonation Acid Acidic Medium (H+) Acid->Intermed Product Ring Open (Phenol/Alcohol) Intermed->Product C-O Bond Cleavage Nucleophile Nucleophile (H2O / Br-) Nucleophile->Product SN2 Attack

Troubleshooting Protocol: The "Buffered Quench"

If you observe ring opening during workup (e.g., after a Boc-deprotection or Friedel-Crafts reaction), adopt this protocol immediately.

Step-by-Step Methodology:

  • Temperature Control: Cool the reaction mixture to 0°C before adding any quenching agent. The rate of hydrolysis is exponentially temperature-dependent.

  • The Quench: Do NOT use 1M HCl or straight water if the mixture is highly acidic.

    • Use: Saturated aqueous

      
       or a Phosphate Buffer (pH 7.4).
      
  • Solvent Swap: If using Lewis acids (like

    
     or 
    
    
    
    ) for other parts of the molecule, switch to Dichloromethane (DCM) . Ether solvents (THF/Diethyl ether) can coordinate with the Lewis acid, effectively increasing the local concentration of the catalyst near your ether linkage [1].
  • Extraction: Perform the extraction quickly. Do not leave the compound sitting in the aqueous/organic interface for extended periods.

Module 2: Lewis Acid Incompatibility

Issue: Scaffold degradation during metal-catalyzed reactions.

Many researchers assume ethers are inert to Lewis acids. This is false for benzodioxepins. Strong Lewis acids (Boron, Aluminum, Titanium halides) coordinate to the ether oxygen, mimicking the protonation step described above.

Reagent Compatibility Matrix

Reagent ClassExamplesRisk LevelRecommendation
Strong Brønsted Acids 48% HBr, HI, conc.

CRITICAL Avoid. Will cleave ether to catechol [2]. Use catalytic TFA or HCl in dioxane if necessary.
Strong Lewis Acids

,

,

HIGH Avoid. Used specifically to cleave ethers. Use mild alternatives like

or

.
Mild Lewis Acids

,

LOW Generally safe at RT. Monitor by TLC.
Oxidizing Agents

, Jones Reagent
MEDIUM Can oxidize the

-methylene to a lactone (benzodioxepinone), destabilizing the ring.
Module 3: Metabolic "Hydrolysis" (In Vivo Stability)

Issue: The drug candidate degrades rapidly in liver microsomes (high clearance).

While not chemical hydrolysis, oxidative O-dealkylation by CYP450 enzymes mimics the result: ring opening. CYP enzymes hydroxylate the carbon adjacent to the oxygen (the 3-position or the benzyl position), forming a hemiacetal which spontaneously collapses.

Strategic Bioisosteric Replacement

To prevent metabolic ring opening, you must block the site of oxidation.[1]

Strategy 1: Deuteration Replace the hydrogens at the 3-position (the


 bridge) with Deuterium. The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), slowing down the rate-determining step of CYP oxidation without changing potency [3].

Strategy 2: Fluorination Introduce fluorine at the 3-position. Fluorine is electron-withdrawing, deactivating the C-H bond toward oxidation.

  • Note: This changes the pKa and lipophilicity (LogP), so re-evaluate solubility.

Strategy 3: Steric Shielding Introduce a gem-dimethyl group at the 3-position. This sterically hinders the approach of the heme iron in CYP450 enzymes.

Frequently Asked Questions (FAQs)

Q: Can I use TFA to remove a Boc group on a benzodioxepin amine? A: Yes, but with caution. 1,5-benzodioxepins are generally stable to TFA/DCM (1:1) at 0°C to Room Temperature for short durations (<2 hours). Do not heat. If the ring opens, switch to HCl in Dioxane (4M) or use a silane scavenger (e.g., triethylsilane) to quench any generated cations that might attack the ring [4].

Q: My benzodioxepin is turning into a catechol. Why? A: You likely used a reagent that cleaves methyl ethers (like


 or Pyridine-HCl). The benzodioxepin ring is essentially a cyclic dialkyl aryl ether. Reagents that deprotect anisole will also destroy your scaffold.

Q: How do I store these compounds? A: Store under inert atmosphere (Argon/Nitrogen) at -20°C. While chemically stable, the ether linkage can form peroxides over long periods if exposed to air and light, leading to radical-induced cleavage.

References
  • Congreve, M. S., et al. (1993).[2] "Selective Cleavage of Benzyl Ethers." Synlett, 1993(09), 663-664. Link

  • Larsen, A. A., et al. (1967). "3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants." Journal of Medicinal Chemistry, 10(3), 462–472. Link

  • Ghavami, M., et al. (2025).[3] "Benzo-ring modification on Malaria Box hit MMV008138: effects on antimalarial potency and microsomal stability."[3] RSC Medicinal Chemistry.[3] Link

  • Master Organic Chemistry. (2014). "Cleavage of Ethers With Acid." Master Organic Chemistry. Link

Sources

Technical Support Center: Purification of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, a key intermediate in pharmaceutical and fragrance development.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with achieving high purity of this valuable compound.

Introduction to Purification Challenges

7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, also widely known as Calone 1951® or Watermelon Ketone, is a crystalline solid with a distinct "sea-breeze" and watermelon aroma.[3][4][5] Its synthesis, often commencing from 4-methylcatechol, can introduce a variety of impurities, including unreacted starting materials, intermediates, and side-products.[6] The successful isolation of the target compound with high purity (≥98.0%) is critical for its intended applications, whether in biological assays or as a fragrance component.

This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.

Question 1: After my synthesis and work-up, my crude product is an oil and not the expected white to pale white solid. What could be the issue?

Answer:

This is a common observation and can be attributed to several factors:

  • Residual Solvent: The most likely cause is the presence of residual solvent from your extraction or reaction. Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (not exceeding the compound's melting point of 35-41°C), to remove any remaining solvents like dichloromethane (DCM), ethyl acetate, or acetone.

  • Presence of Impurities: The presence of unreacted starting materials or oily byproducts can prevent your product from solidifying. For instance, if your synthesis involved the Williamson reaction to produce 4-methylcatechol dimethylacetate (MCDA) as an intermediate, any remaining MCDA could contribute to the oily nature of the crude material.[6]

  • Water Content: The presence of water can also inhibit crystallization. Ensure your organic extracts were properly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

Question 2: I'm seeing poor separation between my product and an impurity during flash column chromatography on silica gel. How can I improve the resolution?

Answer:

Poor separation in flash chromatography is a frequent challenge. Here is a systematic approach to improving your results:

  • Optimize Your Solvent System: The polarity of your mobile phase is the most critical factor.

    • If your compounds are eluting too quickly (high Rf values on TLC): Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • If your compounds are eluting too slowly or not at all (low Rf values on TLC): Increase the polarity of your eluent by adding more ethyl acetate.

    • Consider a Different Solvent System: If adjusting the ratio of your current system doesn't provide adequate separation, consider trying a different solvent mixture. For instance, a dichloromethane/methanol system can offer different selectivity.

  • Check for Column Overloading: Loading too much crude material onto your column will lead to broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. An improperly packed column will result in channeling and a significant loss of resolution.

  • Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading the dry powder onto the top of your column. This can lead to sharper bands and better separation.

Question 3: My yield of pure 7-methyl-2H-1,5-benzodioxepin-3(4H)-one is very low after purification. What are the potential causes and how can I mitigate them?

Answer:

Low recovery is a frustrating issue. Let's break down the potential culprits:

  • Product Loss During Extraction: Ensure your aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent during the work-up. The pH of the aqueous layer can also affect the solubility of your compound and any acidic or basic impurities.

  • Irreversible Adsorption on Silica Gel: While less common for this compound, some highly polar or reactive compounds can irreversibly bind to silica gel. If you suspect this, you can try deactivating the silica gel with a small amount of a polar solvent like triethylamine in your mobile phase, especially if you have basic impurities.

  • Product Smearing Across Fractions: If your compound elutes as a broad band, it can be spread across many fractions, making it difficult to isolate the pure fractions without sacrificing yield. Improving your chromatography (see Question 2) will help to concentrate your product into fewer fractions.

  • Decomposition on Silica Gel: Although 7-methyl-2H-1,5-benzodioxepin-3(4H)-one is generally stable, prolonged exposure to acidic silica gel could potentially cause degradation in some cases. If you suspect this, you can use neutral or deactivated silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying 7-methyl-2H-1,5-benzodioxepin-3(4H)-one?

A1: Flash column chromatography on silica gel is generally the most effective and widely used method for the primary purification of this compound from a crude reaction mixture.[7][8][9] For achieving very high purity (e.g., for analytical standards), a subsequent recrystallization or preparative HPLC can be employed.

Q2: What are the typical solvent systems for flash chromatography of this compound?

A2: A common and effective solvent system is a gradient of ethyl acetate in hexane.[8][10] A starting point could be 5-10% ethyl acetate in hexane, gradually increasing the polarity to elute the target compound. Another option is a dichloromethane (DCM) and methanol (MeOH) system, which can be useful if the hexane/ethyl acetate system fails to provide adequate separation.[11]

Q3: Can I use preparative HPLC for purification? What conditions are recommended?

A3: Yes, preparative reverse-phase HPLC is an excellent method for obtaining highly pure material, especially for smaller quantities or for removing closely eluting impurities.[12][13] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to improve peak shape.[12] The method is scalable for isolating larger quantities of impurities if needed.[12]

Q4: Is recrystallization a viable purification strategy for 7-methyl-2H-1,5-benzodioxepin-3(4H)-one?

A4: Yes, recrystallization can be a very effective final purification step to obtain highly crystalline, pure material, especially after an initial cleanup by flash chromatography.[6] Given its melting point of 35-41°C, a suitable solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point for solvent screening would be a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or isopropanol.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 7-methyl-2H-1,5-benzodioxepin-3(4H)-one using flash chromatography.

Materials:

  • Crude 7-methyl-2H-1,5-benzodioxepin-3(4H)-one

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Fraction collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined from your TLC analysis.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the mobile phase as needed to elute your product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization. The optimal solvent system should be determined experimentally.

Materials:

  • Partially purified 7-methyl-2H-1,5-benzodioxepin-3(4H)-one

  • Various solvents for screening (e.g., hexane, ethyl acetate, isopropanol, ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of your compound.

    • Add a small amount of a single solvent or a solvent mixture and heat gently to see if it dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Typical Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Initial Eluent5% Ethyl Acetate in Hexane
Final Eluent20-30% Ethyl Acetate in Hexane
DetectionTLC with UV visualization (254 nm) or staining

Visualizations

Purification_Workflow Crude Crude Product (Post-Synthesis & Work-up) TLC TLC Analysis (Determine initial conditions) Crude->TLC Flash_Chrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc) TLC->Flash_Chrom Fraction_Analysis Fraction Analysis (TLC) Flash_Chrom->Fraction_Analysis Combine_Pure Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Pure Purity_Check Purity Check (GC, HPLC, NMR) Combine_Pure->Purity_Check Pure_Product Pure Product (≥98%) Purity_Check->Pure_Product Purity OK Recrystallization Optional: Recrystallization (For higher purity) Purity_Check->Recrystallization Further purification needed Final_Product Highly Pure Crystalline Product Recrystallization->Final_Product

Caption: General workflow for the purification of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.

Troubleshooting_Poor_Separation Start Poor Separation in Flash Chromatography Check_TLC Re-evaluate TLC Is Rf in optimal range (0.2-0.4)? Start->Check_TLC Adjust_Solvent Adjust Solvent Polarity (Change Hexane/EtOAc ratio) Check_TLC->Adjust_Solvent No Check_Loading Check Column Loading (Is it <5% of silica mass?) Check_TLC->Check_Loading Yes Improved_Separation Improved Separation Adjust_Solvent->Improved_Separation Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load No Check_Packing Inspect Column Packing (Any cracks or channels?) Check_Loading->Check_Packing Yes Reduce_Load->Improved_Separation Repack_Column Repack Column Check_Packing->Repack_Column Yes Consider_Alt_System Consider Alternative Solvent System (e.g., DCM/MeOH) Check_Packing->Consider_Alt_System No Repack_Column->Improved_Separation Dry_Load Consider Dry Loading Consider_Alt_System->Dry_Load Consider_Alt_System->Improved_Separation Dry_Load->Improved_Separation

Sources

Optimizing decarboxylation steps in benzodioxepinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working on the synthesis of 1,4-benzodioxepin-5-one scaffolds. It addresses the critical bottleneck of decarboxylation , where ring stability often competes with reaction conversion.

Topic: Optimizing Decarboxylation Steps Doc ID: BDOX-DEC-001 Status: Active

Executive Summary & Mechanistic Insight

The synthesis of 1,4-benzodioxepin-5-one often involves the formation of a


-keto ester or malonate intermediate (e.g., at the C3 position) which requires decarboxylation to yield the final core.[1]

The Challenge: The 7-membered lactone ring possesses inherent transannular strain and is susceptible to hydrolysis. Traditional acid-catalyzed decarboxylation (hydrolysis


 decarboxylation) frequently results in ring-opening  (cleavage of the lactone) or transesterification .

The Solution: The Krapcho Decarboxylation (halide-mediated dealkoxycarbonylation) is the preferred industry standard. It operates under near-neutral conditions, preserving the sensitive lactone moiety while effectively removing the ester group.[1][2]

Mechanistic Pathway & Decision Flow

The following diagram illustrates the decision logic and mechanistic difference between the destructive acid route and the constructive Krapcho route.

Decarboxylation_Pathways Precursor Benzodioxepinone Precursor (Beta-Keto Ester) Acid_Route Acid Hydrolysis (HCl/H2SO4, reflux) Precursor->Acid_Route Traditional Krapcho_Route Krapcho Conditions (LiCl/DMSO, 140°C) Precursor->Krapcho_Route Recommended Intermediate_A Ring Opening (Hydrolysis of Lactone) Acid_Route->Intermediate_A Lactone Instability Intermediate_B Halide Attack (SN2) on Ester Methyl/Ethyl Krapcho_Route->Intermediate_B Selective Dealkylation Failure FAILURE: Linear Salicylate Byproducts Intermediate_A->Failure Success SUCCESS: Intact 1,4-Benzodioxepin-5-one Intermediate_B->Success -CO2, -R-Cl

Caption: Figure 1. Comparative workflow showing why Krapcho conditions prevent lactone ring-opening common in acidic hydrolysis.

Standard Operating Procedure (SOP): Krapcho Decarboxylation

Applicability: Removal of ethoxy/methoxycarbonyl groups from the C3 position of the benzodioxepinone ring.[3]

Reagents & Equipment[2][3][4][5][6]
  • Solvent: DMSO (Anhydrous grade preferred, see Troubleshooting regarding water).[3]

  • Salt: Lithium Chloride (LiCl) is standard; Magnesium Chloride (MgCl

    
    ) is a gentler alternative for extremely sensitive substrates.[3]
    
  • Temperature: 120°C – 160°C.[3]

  • Atmosphere: Nitrogen or Argon (essential to prevent oxidation of the ether linkage).[3][4]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude

    
    -keto ester precursor (1.0 equiv) in DMSO (5–10 volumes).
    
  • Salt Addition: Add LiCl (2.0 – 3.0 equiv).

  • Water Spike: Add distilled water (1.0 – 2.0 equiv). Note: Strictly anhydrous conditions often stall the reaction; the water facilitates the final protonation of the enolate.

  • Heating: Heat the mixture to 140°C. Monitor by TLC/LCMS every 30 minutes.

    • Visual Cue: Evolution of gas bubbles (CO

      
      ) indicates active decarboxylation.[3]
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with water (to remove DMSO) and brine.[3]

  • Purification: Flash column chromatography (usually Hexane/EtOAc).[3]

Troubleshooting Guide

Use this matrix to diagnose issues during the decarboxylation step.

SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Lack of Water: The intermediate carboxylate/enolate is stable and requires a proton source to turnover.[3]Add 2–3 equivalents of water to the DMSO mixture.[3]
Reaction Stalls (Sterics) Bulky Ester:

-Butyl or Benzyl esters react poorly in Krapcho (SN2 mechanism).[3]
For

-Bu:
Use TFA/DCM (acidic, but mild) at 0°C. For Benzyl: Use Hydrogenolysis (H

, Pd/C).[3]
Ring Opening (Linear Product) Accidental Hydrolysis: Presence of strong base or excessive heat in aqueous media.[3]Switch to anhydrous MgCl

in DMAc (Dimethylacetamide) at lower temp (100°C).
Dark Tarry Mixture Polymerization/Oxidation: DMSO decomposing or substrate oxidizing at 150°C+.1. Degas solvents thoroughly.2.[3] Switch to Microwave Heating (see FAQ) to reduce reaction time.
Product Co-elutes with DMSO Poor Workup: DMSO carrying over into organic phase.[3]Wash organic layer 3x with water, or use a lyophilizer if product is non-volatile.[3]

Advanced Optimization: Microwave-Assisted Decarboxylation

For substrates that decompose under prolonged heating (thermal degradation), microwave irradiation is the superior method.

Protocol:

  • Vessel: Sealed microwave vial (10–20 mL).

  • Conditions: LiCl (3 equiv), DMSO, H

    
    O (2 equiv).[3]
    
  • Settings: 160°C, High Absorption, 5–10 minutes hold time.

  • Advantage: Rapid ramp-up and cool-down minimizes the window for thermal ring-opening or polymerization.

Frequently Asked Questions (FAQs)

Q: Can I use acidic hydrolysis (HCl/Reflux) to remove the ester? A: Not recommended. The 1,4-benzodioxepin-5-one core contains a lactone (ester) linkage. Refluxing in strong aqueous acid will likely hydrolyze the lactone ring, yielding a salicylate derivative (linear chain) rather than your desired heterocycle.[3]

Q: Why is Lithium Chloride (LiCl) preferred over Sodium Chloride (NaCl)? A: Li


 is a stronger Lewis acid than Na

.[3] It coordinates more effectively to the carbonyl oxygens of the

-keto ester, increasing the electrophilicity of the alkyl group and facilitating the SN2 attack by the chloride ion.

Q: My precursor is an ethyl ester and the reaction is too slow. What should I do? A: The Krapcho reaction follows an SN2 mechanism, meaning Methyl esters react faster than Ethyl esters.[3][5]

  • Optimization: If you are at the design stage, synthesize the Methyl ester precursor.

  • Fix: If you are stuck with the Ethyl ester, increase temperature to 160°C or switch to a higher boiling solvent like sulfolane.[3]

Q: I see a "deacetylated" byproduct. What happened? A: If your benzodioxepinone has other ester side chains, Krapcho conditions can sometimes cleave them if they are not sterically hindered.[3] Ensure your stoichiometry of LiCl is controlled, or lower the temperature.

References

  • Krapcho Decarboxylation Mechanism & Scope

    • Krapcho, A. P.[1][6][7] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

      
      -Keto Esters, 
      
      
      
      -Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805–822.[3]
    • [3]

  • Microwave-Assisted Decarboxylation

    • Mason, J. D., & Murphree, S. S.[8] "Microwave-Assisted Aqueous Krapcho Decarboxylation." Synlett, 2013, 24(11), 1391–1394.[3]

    • [3]

  • Synthesis of 1,4-Benzodioxepin-5-ones (General Stability)

    • Fringuelli, F., et al. "One-Pot Synthesis of Benzo[e]-1,4-oxathiepin-5-ones under Solvent-Free Conditions."[9] The Journal of Organic Chemistry, 2004, 69(25), 8780–8785. (Demonstrates stability/instability of similar 7-membered heterocycles).

    • [3]

  • Troubleshooting Krapcho Yields

    • BenchChem Technical Guides.[2][3][4] "Overcoming poor yield in Krapcho dealkoxycarbonylation reactions."

Sources

Stability of benzodioxepin-3-one under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 3,4-dihydro-2H-1,5-benzodioxepin-3-one and its derivatives.

Topic: Stability & Handling under Acidic Conditions Document ID: BDOX-STAB-003 Last Updated: March 2026

Executive Summary: The Acid Stability Paradox

A common misconception among researchers is that the 1,5-benzodioxepin-3-one ring is highly labile in acid due to its acetal-like characteristics. This is chemically inaccurate for aqueous mineral acids.

Technical Reality: The 3,4-dihydro-2H-1,5-benzodioxepin-3-one scaffold is remarkably stable in aqueous Brønsted acids (e.g., 5% HCl,


) even at elevated temperatures (

). This stability is evidenced by standard synthetic protocols which utilize acid-catalyzed hydrolysis of carboalkoxy intermediates to generate the final ketone [1].

The Real Danger: The scaffold is highly susceptible to Lewis Acid-catalyzed rearrangement (e.g.,


, 

) and base-mediated aldol condensation . Most "degradation" observed by users in acidic media is actually due to:
  • Presence of Lewis acid impurities.[1][2]

  • Oxidative degradation of unreacted catechol starting materials.

  • Aldol polymerization if the quench was insufficient (pH drift).

Diagnostic Flowchart: Troubleshooting "Decomposition"

Use this logic gate to determine if your compound is actually degrading or if you are observing a secondary artifact.

DiagnosticFlow Start User Observation: Loss of Product / New Spots on TLC AcidType Check Acid Source Start->AcidType Lewis Lewis Acid Present? (AlCl3, TiCl4, BF3) AcidType->Lewis Anhydrous Conditions Aqueous Aqueous Mineral Acid? (HCl, H2SO4) AcidType->Aqueous Aqueous Workup Rearrange DIAGNOSIS: Ring Contraction to Benzofuran (Lewis Acid Rearrangement) Lewis->Rearrange Yes ColorChange Is solution turning dark/black? Aqueous->ColorChange Catechol DIAGNOSIS: Oxidation of residual Catechol (Starting Material) ColorChange->Catechol Yes (Rapid Darkening) Stable DIAGNOSIS: Compound is likely stable. Check extraction efficiency (Phase distribution) ColorChange->Stable No (Solution Clear)

Figure 1: Diagnostic logic for identifying failure modes in benzodioxepin handling.

Frequently Asked Questions (Technical)

Q1: I washed my reaction with 1M HCl and my yield dropped. Did the ring open?

Answer: Unlikely. The 1,5-benzodioxepin-3-one ring survives reflux in 5% HCl for 12+ hours [1].[3] Root Cause: The ketone functionality increases water solubility compared to non-oxygenated aromatics. If you washed with a large volume of aqueous acid and extracted with a non-polar solvent (like Hexanes or cold Et2O), your product may have partitioned into the aqueous phase. Corrective Action: Re-extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Salt out the aqueous layer with NaCl to improve phase separation.

Q2: I see a new, less polar spot on TLC after treating with Lewis Acids ( ).

Answer: You have likely triggered a ring contraction. Mechanism: Strong Lewis acids coordinate to the ether oxygen, facilitating C-O bond cleavage. This often leads to a rearrangement into a benzofuran derivative or polymerization. Protocol: Avoid strong Lewis acids for functional group manipulations on this scaffold. If Lewis acids are necessary, keep temperatures below


 and quench immediately.
Q3: My product turned black upon sitting in the acid hood.

Answer: This is characteristic of Catechol Oxidation , not dioxepin degradation. Explanation: If your synthesis involved a Williamson ether synthesis from catechol (1,2-dihydroxybenzene), trace unreacted catechol is highly prone to oxidation in air/acid, forming dark quinones. Validation: Perform a ferric chloride (


) test. A green/blue/violet color indicates free phenols (catechol), confirming the impurity rather than product degradation.

Deep Dive: Stability Mechanism & Data

Acid-Catalyzed Hydrolysis Pathway (Aqueous)

In aqueous mineral acid, the mechanism for degradation (ring opening) is energetically unfavorable compared to acyclic acetals due to the stability of the phenolic ether bond.

Mechanism Start 1,5-Benzodioxepin-3-one Inter Protonated Ether (Reversible) Start->Inter Fast Equilibrium HPlus + H3O+ Inter->Start Transition Ring Opening (High Energy Barrier) Inter->Transition Slow (Rate Limiting) Product Catechol derivative (Only in extreme forcing conditions) Transition->Product

Figure 2: The high energy barrier for ring opening protects the scaffold in dilute aqueous acid.

Stability Profile Data

The following data summarizes the stability of 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one (Calone 1951 analog) under various conditions.

ConditionDurationTemperatureOutcomeRisk Level
5% HCl (aq) 12 Hours

Stable (>95% Recovery)Low
1M H2SO4 4 Hours

Stable Low
AlCl3 (Anhydrous) 1 Hour

Degradation (Rearrangement)Critical
pH 12 (NaOH) 1 Hour

Unstable (Aldol Condensation)High

Validated Experimental Protocols

Protocol A: Safe Acidic Workup (Quenching)

Use this protocol to remove basic catalysts without degrading the ketone.

  • Cooling: Cool the reaction mixture to

    
     in an ice bath.
    
  • Acid Preparation: Prepare a 1M HCl or saturated NH4Cl solution.

  • Addition: Add the acid dropwise with vigorous stirring. Monitor internal temperature; do not exceed

    
     (exotherms can promote side reactions).
    
  • Extraction: Immediately extract with DCM (x3) . Avoid Diethyl Ether if the product is polar.

  • Wash: Wash combined organics with Saturated NaHCO3 (to remove excess acid) followed by Brine .

  • Drying: Dry over

    
     (Magnesium Sulfate is slightly acidic/neutral, preferred over basic desiccants).
    
Protocol B: Stability Validation Assay (HPLC)

If you suspect degradation, run this standard assay.

  • Preparation: Dissolve 5mg of benzodioxepin-3-one in 1mL Acetonitrile.

  • Stress Condition: Add 1mL of 0.1M HCl .

  • Incubation: Heat to

    
     for 1 hour.
    
  • Analysis: Inject onto HPLC (C18 Column, Water/ACN gradient).

  • Interpretation:

    • Single Peak: Compound is stable.

    • New Peak (RT < Product): Hydrolysis (Catechol formation).

    • New Peak (RT > Product): Aldol condensation dimer.

References

  • Synthesis of Benzodioxepinones (Patent Literature)
  • Lewis Acid Rearrangement Mechanisms

    • Title: Aromatic rearrangements in the benzene series[4]

    • Source: Journal of the Chemical Society, Perkin Transactions 2[4]

    • Context: Discusses the rearrangement of phenolic esters and ethers under Lewis Acid conditions (AlBr3/AlCl3), providing the mechanistic basis for instability in anhydrous acidic media.
    • URL:[Link][5]

  • General Acetal/Ketal Hydrolysis Kinetics

    • Title: Ester Hydrolysis: Acid and Base-C
    • Source: Chemistry Steps[6][7]

    • Context: Provides the fundamental mechanistic baseline for acid-catalyzed cleavage of ether/ester bonds, serving as a comparative baseline for the enhanced stability of the benzodioxepin ether linkage.
    • URL:[Link]

Sources

Solving recrystallization issues for benzodioxepinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Subject: Troubleshooting Recrystallization, Polymorphism, and Oiling Out in Benzodioxepinone Scaffolds

Welcome, Researcher.

You are likely here because your benzodioxepinone derivative—a fused 7-membered heterocyclic ketone—is refusing to behave. Instead of pristine needles or blocks, you are facing oils, gums, or shifting melting points.

This is not necessarily a failure of your synthesis; it is a characteristic of the scaffold. The benzodioxepinone core presents a unique "crystallization paradox":

  • Conformational Flexibility: The 7-membered dioxepin ring is not planar. It rapidly interconverts between twisted-boat and chair-like conformations, creating a high entropic barrier to lattice formation.

  • Lipophilicity: The fused benzene ring and ether linkages create high solubility in organics, often leading to "Oiling Out" (Liquid-Liquid Phase Separation) rather than nucleation.

Below are the three most common failure modes and their field-proven solutions.

Issue #1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling or adding anti-solvent, the solution turns milky (emulsion) or deposits a sticky glob at the bottom.[1] Diagnosis: You have entered the Metastable Zone Width (MSZW) too aggressively, or impurities are depressing the melting point below the phase separation boundary.[1]

The Mechanism: Liquid-Liquid Phase Separation (LLPS)

Oiling out occurs when the energy required to organize the "floppy" 7-membered rings into a lattice is higher than the energy required to simply separate into a solute-rich liquid phase.[1] This is a kinetic trap.

Troubleshooting Workflow

Use the following decision tree to resolve oiling out events.

OilingOutSolver Start START: Product Oiled Out PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck IsPure Purity > 90%? PurityCheck->IsPure Dirty Impurity Induced LLPS IsPure->Dirty No Clean Kinetic LLPS IsPure->Clean Yes Action_Dirty ACTION: Silica Plug Filtration or Trituration with Hexanes Dirty->Action_Dirty Action_Clean ACTION: Re-heat to Dissolve Clean->Action_Clean Seeding DECISION: Add Seed Crystals at T = Cloud Point + 5°C Action_Clean->Seeding SlowCool PROTOCOL: Cooling Rate < 0.1 °C/min Seeding->SlowCool Result Crystalline Solid SlowCool->Result

Figure 1: Decision logic for overcoming Oiling Out (LLPS) phenomena.

Corrective Protocol: Seeded Cooling Crystallization

Do not rely on spontaneous nucleation for benzodioxepinones.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of hot solvent (e.g., IPA or EtOAc) at 60–70°C.

  • The Critical Step (Seeding): Cool the solution slowly until it reaches approx. 5–10°C below the saturation temperature.

    • Note: If it oils out here, you cooled too far. Re-heat.

  • Seed Addition: Add 1–2 mg of pure seed crystals (obtained from a previous small-scale evaporation or scratch test).

  • Isothermal Hold: Hold the temperature constant for 30–60 minutes. You must see the seeds grow, not dissolve or oil out.

  • Controlled Cooling: Cool at a rate of 0.1°C/min to room temperature.

Issue #2: Polymorphism (Melting Point Variation)

Symptom: Batch A melts at 142°C; Batch B melts at 138°C. XRPD patterns differ. Diagnosis: Conformational Polymorphism.[1] The 7-membered ring can lock into different puckered states depending on the solvent's polarity and hydrogen-bonding capability.

Solvent Selection Strategy

Benzodioxepinones are sensitive to Solvent-Solute Interactions . Polar protic solvents often stabilize one conformer via H-bonding to the ketone/ether oxygens, while non-polar solvents favor a different packing.

Solvent ClassExampleInteraction TypeRisk ProfileRecommended For
Class 2 (Polar Protic) Ethanol, IPAH-bonding donor to ketone OSolvate formationFirst-pass purification
Class 3 (Polar Aprotic) Acetone, EtOAcDipole-DipoleRapid nucleation (metastable forms)Kinetic polymorphs
Class 1 (Non-Polar) Toluene, HeptaneVan der Waals / Pi-StackingOiling Out (High Risk)Anti-solvent only

Recommendation: If you observe polymorphism, switch to a Binary Solvent System (e.g., EtOAc/Heptane). The competition between solvents can force the molecule into its most thermodynamically stable lattice, overriding kinetic conformers.

Issue #3: Tarry/Sticky Impurities

Symptom: The material is dark and sticky; recrystallization yields a "gummy" solid. Diagnosis: Benzodioxepinone syntheses (often involving cyclization) frequently generate oligomeric byproducts. These "tars" act as crystal poisons, adsorbing to the growing crystal face and halting growth.

Pre-treatment Protocol: The "Trituration" Wash

Before attempting recrystallization, you must remove the surface oligomers.

  • Place the crude gum in a flask.

  • Add cold Diethyl Ether or MTBE (compounds are usually sparingly soluble in these when cold, but tars are soluble).

  • Sonicate for 5–10 minutes. The gum should harden into a solid as the lipophilic impurities dissolve.[1]

  • Filter the solid.[2][3]

  • Proceed to Recrystallization with the washed solid using the Seeded Cooling protocol above.

References
  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Resource Center. Link

  • Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000. Link[1]

  • Stahly, G. P. "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 2007. Link[1]

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (Chapter 8: Crystallization). Link

Sources

Technical Support Center: Stability of Benzodioxepin-3-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzodioxepin-3-ones (e.g., 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, commercially known as Calone 1951®) are critical scaffolds in medicinal chemistry and fragrance development.[1][2][3] However, their structural core contains methylene groups at the C2 and C4 positions that are doubly activated by an adjacent ether oxygen and a carbonyl group. This unique electronic environment significantly lowers the C–H bond dissociation energy (BDE), making the molecule highly susceptible to radical-mediated autoxidation.

This guide addresses the root causes of this instability and provides validated protocols to arrest degradation during synthesis, storage, and analysis.

Module 1: Diagnostic & Mechanism (The "Why")

Q1: Why is my benzodioxepin-3-one sample turning yellow and developing an acidic odor?

A: You are observing the classic signs of radical autoxidation . The yellow discoloration typically arises from the formation of conjugated diketones (quinoid-like structures) or ring-opened phenolic byproducts, while the acidic odor suggests further oxidative cleavage into carboxylic acids.

The Mechanism: The instability is inherent to the 1,5-benzodioxepin-3-one pharmacophore. The methylene protons at C2 and C4 are "doubly activated":

  • Ether Oxygen (O1/O5): Stabilizes the resulting radical via resonance (lone pair donation).

  • Carbonyl (C3): Provides further activation through hyperconjugation and electron-withdrawing inductive effects.

This creates a "perfect storm" for hydrogen atom abstraction by atmospheric oxygen or trace radicals, initiating a chain reaction that leads to hydroperoxide formation and eventual ring cleavage.

Visualization: Autoxidation Pathway of 1,5-Benzodioxepin-3-ones

The following diagram illustrates the radical propagation cycle specific to this scaffold.

BenzodioxepinOxidation Parent Benzodioxepin-3-one (Intact Scaffold) Radical C2/C4 Carbon Radical (Resonance Stabilized) Parent->Radical H-Abstraction (Rate Limiting Step) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Diffusion Controlled) Hydroperoxide α-Hydroperoxide (Unstable Intermediate) Peroxy->Hydroperoxide + Parent (H-Abstraction) Hydroperoxide->Radical Chain Propagation RingOpen Ring Cleavage Products (Phenols, Acids, Diketones) Hydroperoxide->RingOpen Dehydration/Decomposition Initiator Initiator (Light, Heat, Trace Metals) Initiator->Radical Oxygen Atmospheric O₂

Figure 1: Radical-mediated autoxidation mechanism of the 1,5-benzodioxepin-3-one core.[4] The cycle is self-propagating once initiated by trace energy or impurities.

Module 2: Synthesis & Workup Protocols

Q2: I see degradation immediately after workup. How do I prevent this?

A: Degradation during workup is usually caused by trace peroxides in extraction solvents or transition metal contamination from catalysts.

Protocol: The "Zero-Oxidation" Workup Follow this strict protocol to isolate sensitive benzodioxepinones:

  • Solvent Selection:

    • AVOID: Diethyl ether or THF (unless freshly distilled/tested). These ethers carry their own peroxides which can initiate the radical chain on your product.

    • USE: DCM (Dichloromethane) or EtOAc (Ethyl Acetate) that has been stored over molecular sieves.

  • Quench & Chelation:

    • If transition metals (Cu, Fe, Pd) were used in synthesis, wash the organic layer with 0.5 M EDTA (pH 8) or N-Acetylcysteine solution. Trace metals act as catalysts that decompose hydroperoxides into reactive radicals, accelerating degradation [1].

  • Temperature Control:

    • Never heat the crude material above 40°C during rotary evaporation.

    • Backfill the rotovap with Nitrogen or Argon , not air, when releasing the vacuum.

Q3: Can I use chromatography?

A: Yes, but silica gel is slightly acidic and can catalyze the decomposition of hydroperoxides into colored artifacts.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity.

  • Eluent: Degas solvents by sparging with helium or nitrogen for 15 minutes before use.

Module 3: Storage & Formulation

Q4: Which antioxidant is best for this specific scaffold?

A: Not all antioxidants work for activated ketones. You need a radical scavenger (chain-breaking antioxidant) rather than just an oxygen scavenger.

Comparative Efficacy Table

AntioxidantMechanismSuitability for BenzodioxepinonesRecommended Conc.[5]
BHT (Butylated hydroxytoluene) Radical Scavenging (H-donor)High. Excellent for lipophilic ethers.0.05% - 0.1% w/w

-Tocopherol (Vitamin E)
Radical ScavengingModerate. Good for "clean label" needs but can act as a pro-oxidant at high conc.< 0.05% w/w
Ascorbic Acid Oxygen ScavengingLow. Poor solubility in organic phases; acidic nature may catalyze degradation.N/A
Thioethers (e.g., Methionine) Peroxide DecompositionHigh (Synergistic). Decomposes hydroperoxides before they split into radicals.0.1% w/w

Recommendation: Use a synergistic blend of BHT (primary antioxidant) and a Thioether (secondary antioxidant) to scavenge both radicals and peroxides [2].

Q5: What are the optimal storage conditions?

A:

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps. Plastic containers are permeable to oxygen.

  • Headspace: Purge headspace with Argon (heavier than air) rather than Nitrogen for better blanket coverage.

  • Temperature: Store at -20°C . The rate of autoxidation roughly doubles for every 10°C increase.

Module 4: Analytical Troubleshooting

Q6: I see a "ghost peak" in HPLC that grows over time in the autosampler. Is my product decomposing?

A: Likely, yes. This is an "on-column" or "in-vial" oxidation artifact.

Troubleshooting Steps:

  • Check the Mobile Phase: Acetonitrile/Water mixtures can dissolve significant oxygen.

    • Action: Add 0.05% BHT to the organic mobile phase component.

  • Check the Diluent: If you dissolved your sample in THF or an ether, it may be reacting in the vial.

    • Action: Switch diluent to Methanol or Acetonitrile/Water (50:50).

  • Verify the Peak: Run a peroxide test on the sample.

    • Quick Test: Add a drop of sample to 10% KI (potassium iodide) in acetic acid/starch. A blue/black color indicates hydroperoxides are already present [3].

References

  • Drevermann, B., et al. (2007). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route. Helvetica Chimica Acta. Available at: [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[6] Available at: [Link]

Sources

Ketal Protection Strategies for Benzodioxepin-3-one Carbonyls: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the protection of the carbonyl group in benzodioxepin-3-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this valuable heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, field-tested insights into reaction mechanisms, troubleshooting, and strategic planning for the successful application of ketal protecting groups.

The benzodioxepin-3-one core, famously represented by the marine fragrance Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), presents a unique set of synthetic challenges.[1][2] The seven-membered ring and the electronic nature of the fused benzene ring can influence the reactivity of the C3-carbonyl, making its protection a critical, and sometimes non-trivial, step in a multi-step synthesis. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address the common initial questions that arise when planning a synthesis involving the protection of a benzodioxepin-3-one carbonyl.

Q1: Why is it necessary to protect the carbonyl group of my benzodioxepin-3-one?

A1: The carbonyl group in benzodioxepin-3-ones is reactive towards a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) and strong bases.[3] If you plan to perform a reaction on another part of the molecule that is incompatible with a ketone, protection is essential to prevent undesired side reactions and ensure chemoselectivity.[3][4] For example, if you wish to perform a Grignard reaction on an ester elsewhere in the molecule, the unprotected ketone would also react.

Q2: What is the most common method for protecting a benzodioxepin-3-one carbonyl as a ketal?

A2: The most standard method is the acid-catalyzed reaction with a diol, typically ethylene glycol or 1,3-propanediol, to form a cyclic ketal (a 1,3-dioxolane or 1,3-dioxane, respectively).[5] This reaction is an equilibrium process, and to drive it to completion, the water generated as a byproduct must be removed, usually with a Dean-Stark apparatus in a solvent like toluene or benzene.[5][6]

Q3: My benzodioxepin-3-one derivative contains other acid-sensitive groups (e.g., silyl ethers, THP ethers). Can I still use standard acidic conditions for ketalization?

A3: This is a critical consideration for orthogonal protection strategies.[7][8] Standard Brønsted acids like p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄) can certainly cleave other acid-labile groups.[5] In such cases, you should consider milder Lewis acid catalysts such as cerium(III) triflate or employ non-acidic methods if possible. The choice of diol also matters; 1,3-diols tend to form more stable ketals (1,3-dioxanes) than 1,2-diols.[5]

Q4: How do I remove the ketal protecting group once my desired transformations are complete?

A4: Ketal deprotection is typically achieved by acid-catalyzed hydrolysis.[5] This involves treating the ketal with aqueous acid (e.g., dilute HCl, acetic acid) in a solvent like THF or acetone.[5] For substrates that are highly sensitive to strong acids, milder, neutral methods have been developed, such as using molecular iodine in acetone, which operates via a transketalization mechanism.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on chemical principles.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Incomplete Ketalization: Low conversion to the ketal product despite prolonged reaction times.1. Inefficient Water Removal: The reaction is in equilibrium, and the presence of water will drive it back to the starting materials.[5]2. Steric Hindrance: Bulky substituents near the carbonyl group can slow down the reaction.[10][11]3. Insufficient Catalyst: The acid catalyst may be deactivated or used in too low a concentration.1. Optimize Dean-Stark Conditions: Ensure the solvent (e.g., toluene) is refluxing vigorously to facilitate azeotropic removal of water. Check for leaks in the apparatus. Consider adding molecular sieves to the reaction flask as an additional dehydrating agent.[5]2. Change Reaction Conditions: Increase the reaction temperature (if the substrate is stable). Use a less sterically hindered diol if possible. Consider using a more reactive ketalization reagent like a bis-TMS ether of the diol with a catalytic amount of TMSOTf (Noyori conditions), which is effective even at low temperatures.[12]3. Catalyst Check: Use a fresh batch of acid catalyst. If the reaction stalls, consider a careful, incremental addition of more catalyst while monitoring by TLC.
Degradation of Starting Material: Formation of multiple unidentified byproducts.1. Acid Sensitivity of the Benzodioxepinone Ring: The ether linkages in the seven-membered ring may be susceptible to cleavage under harsh acidic conditions, especially at high temperatures.2. Presence of Other Incompatible Functional Groups: Other parts of your molecule may not be stable to the reaction conditions.[1]1. Use Milder Catalysts: Replace strong Brønsted acids (TsOH, H₂SO₄) with milder Lewis acids like Ce(OTf)₃, Er(OTf)₃, or ZrCl₄, which can be highly effective under nearly neutral conditions.[5]2. Lower Reaction Temperature: If using a Dean-Stark setup, consider switching to a lower-boiling solvent or applying a vacuum to allow for azeotropic distillation at a lower temperature.[13]3. Orthogonal Strategy: Re-evaluate your synthetic route. It may be more effective to introduce the benzodioxepinone moiety later in the synthesis after sensitive transformations are complete, as demonstrated in some syntheses of its analogues.[1][14]
Difficult or Incomplete Deprotection: The ketal is resistant to standard hydrolysis conditions.1. Stable Ketal: 1,3-Dioxanes (from 1,3-diols) are generally more stable and hydrolyze more slowly than 1,3-dioxolanes (from 1,2-diols).2. Insufficient Water: Hydrolysis requires water. Anhydrous or nearly anhydrous acidic conditions will not be effective.1. Stronger Conditions (with caution): Increase the concentration of the acid or the reaction temperature. However, be mindful of potential substrate degradation.2. Ensure Water Presence: Use a solvent system like THF/water or acetone/water to ensure water is available for the hydrolysis reaction.[9]3. Alternative Deprotection Methods: For stubborn ketals, consider methods like cerium(III) triflate in wet nitromethane or indium(III) trifluoromethanesulfonate in wet acetone, which are powerful yet often chemoselective.[5]
Unwanted Side Reactions During Deprotection: Cleavage of other protecting groups or acid-catalyzed rearrangements.1. Lack of Chemoselectivity: The deprotection conditions are too harsh and not compatible with other functional groups in the molecule.1. Use Neutral Deprotection Conditions: This is a prime scenario for using molecular iodine (I₂) in acetone. This method is exceptionally mild and compatible with highly acid-sensitive groups like silyl ethers and Boc-carbamates.[9]2. Enzymatic Deprotection: In complex syntheses, enzymatic methods can offer unparalleled chemoselectivity, though this requires screening for a suitable enzyme.

Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Standard Ketalization using Dean-Stark Apparatus

This is the classic and most common method for forming a cyclic ketal.

Materials:

  • Benzodioxepin-3-one substrate (1.0 eq)

  • Ethylene glycol (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

  • Toluene (sufficient to fill the flask and Dean-Stark arm)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the benzodioxepin-3-one substrate and toluene.

  • Add ethylene glycol and TsOH·H₂O to the flask.

  • Heat the mixture to a vigorous reflux. Toluene will begin to carry water over into the Dean-Stark trap as an azeotrope.

  • Continue refluxing until water ceases to collect in the trap and Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material. This can take several hours.

  • Allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketal product.

  • Purify the product by flash column chromatography or recrystallization as needed.

Protocol 2: Mild Deprotection using Iodine in Acetone

This protocol is ideal for substrates containing acid-sensitive functional groups.

Materials:

  • Ketal-protected benzodioxepin-3-one (1.0 eq)

  • Molecular iodine (I₂) (0.1 eq)

  • Reagent-grade acetone

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketal-protected substrate in acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Add molecular iodine to the solution. The mixture will turn brown.

  • Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is often complete within 5-30 minutes.[9]

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.

  • Remove the majority of the acetone under reduced pressure.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected ketone.

  • Purify as necessary.

Visualization of Key Concepts

Workflow for Selecting a Ketal Protection Strategy

This diagram outlines the decision-making process for choosing an appropriate protection method based on the substrate's properties.

Caption: Decision workflow for choosing a ketal protection method.

General Mechanism of Acid-Catalyzed Ketal Formation

This diagram illustrates the step-by-step mechanism for the formation of a cyclic ketal from a ketone and ethylene glycol.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Water Elimination cluster_3 Ring Closure & Ketal Formation K Ketone (R2C=O) PK Protonated Ketone (R2C=O+H) K->PK + H+ H_plus H+ EG Ethylene Glycol (HOCH2CH2OH) Hemiketal_ion Oxonium Ion Intermediate PK->Hemiketal_ion + Diol Hemiketal Hemiketal Hemiketal_ion->Hemiketal - H+ Hemiketal_H Protonated Hemiketal Hemiketal->Hemiketal_H + H+ Carbocation Resonance-Stabilized Carbocation Hemiketal_H->Carbocation - H2O Ketal_ion Protonated Ketal Carbocation->Ketal_ion + Intramolecular Attack Ketal Cyclic Ketal Ketal_ion->Ketal - H+

Caption: Mechanism of acid-catalyzed cyclic ketal formation.

Analytical Support: Monitoring the Reaction

Successful synthesis relies on accurate reaction monitoring.

  • Thin Layer Chromatography (TLC): This is the primary method for tracking reaction progress. The ketal product will typically have a higher Rf value (be less polar) than the starting ketone. Use a solvent system like ethyl acetate/hexanes and visualize with a UV lamp and/or a potassium permanganate stain.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the ketone (typically around 1715 cm⁻¹) and the appearance of new C-O stretches (typically in the 1200-1000 cm⁻¹ region) are clear indicators of successful ketal formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence of ketal formation is the appearance of a new signal, often a multiplet, corresponding to the methylene protons of the diol (e.g., a singlet around 3.9-4.0 ppm for a 1,3-dioxolane). The protons on the benzodioxepinone ring adjacent to the former carbonyl will also experience a shift.

    • ¹³C NMR: The carbonyl carbon signal (often >200 ppm) will disappear and be replaced by a new signal for the quaternary ketal carbon, typically in the 95-115 ppm range.[15] New signals for the diol carbons will also appear.

By understanding the underlying principles and anticipating potential challenges, researchers can confidently and efficiently apply ketal protection strategies to the versatile benzodioxepin-3-one scaffold, paving the way for the successful synthesis of complex target molecules.

References

  • BenchChem. (2025). troubleshooting acetal deprotection in the presence of sensitive functional groups.
  • ResearchGate. (2025, August 6). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Available at: [Link]

  • ResearchGate. (2026, February 5). (PDF) Microwave-Assisted Synthesis of the Fragrant Compound Calone 1951®. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Shearson Editorial Services. (2018, March 15). How to describe removal of protecting groups. Available at: [Link]

  • Unknown source. (n.d.). Protecting groups in organic synthesis + H2O. Available at: [Link]

  • ResearchGate. (n.d.). Acetalization of aldehydes and ketones under Dean–Stark conditions and further transformation of the reaction products. Available at: [Link]

  • Lam, K. et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]

  • Taylor & Francis. (n.d.). Chemoselectivity – Knowledge and References. Available at: [Link]

  • Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Available at: [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT. Available at: [Link]

  • Unknown source. (n.d.). Protection of Functional Groups in Organic Synthesis. Available at: [Link]

  • Mishra, M. et al. (n.d.). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Drevermann, B., Lingham, A., Huegel, H. M., & Marriott, P. (2007). Synthesis of benzodioxepinone analogues via a novel synthetic route with qualitative olfactory evaluation. Monash University. Available at: [Link]

  • Unknown source. (n.d.). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. PMC. Available at: [Link]

  • Google Patents. (n.d.). US20100292491A1 - Method of Making Ketals and Acetals.
  • MDPI. (2025, February 28). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. Available at: [Link]

  • Unknown source. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]

  • Macmillan Group. (2013, November 15). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Available at: [Link]

  • Unknown source. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • SFERA - Unife. (n.d.). COMMUNICATION Enzymatic Chemoselective Aldehyde–Ketone Cross-Couplings through the Polarity Reversal of Methylacetoin. Available at: [Link]

  • Unknown source. (2018, February 16). Chemistry 21b – Spectroscopy Lecture # 19 – Nuclear Magnetic Resonance. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Available at: [Link]

  • Unknown source. (n.d.). Reactions of Aldehydes and Ketones 2. Available at: [Link]

  • Reddit. (2019, February 22). Dean-Stark technique. Available at: [Link]

  • YouTube. (2015, January 12). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.. Available at: [Link]

  • ResearchGate. (n.d.). Benzodioxepinone synthesis: optimization a | Download Table. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 20). 10.3: Acetals and Ketals. Available at: [Link]

  • ResearchGate. (2025, August 6). (PDF) Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Available at: [Link]

  • YouTube. (2018, March 13). Acetal Ketal Hemiacetal Hemiketal Reaction Overview and Shortcut. Available at: [Link]

  • Google Patents. (n.d.). CN103058984A - Synthesis method of watermelon ketone.

Sources

Technical Support Center: Ring-Closing Metathesis (RCM) for 7-Membered Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RCM-007-HEP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Synthesizing 7-membered heterocycles (azepines, oxepines, thiepines) via Ring-Closing Metathesis (RCM) presents a unique thermodynamic and kinetic challenge.[1][2] Unlike 5- or 6-membered rings, 7-membered rings sit at the threshold of "medium-sized" rings, suffering from significant entropic penalties (probability of chain ends meeting) and enthalpic strain (transannular interactions).[1][2]

This guide moves beyond basic textbook definitions to address the specific failure modes encountered in the lab: oligomerization, isomerization, and catalyst decomposition.

Diagnostic Module 1: Thermodynamics & Kinetics

Symptom: The reaction yields linear oligomers or polymers instead of the desired cyclic product.

Root Cause Analysis

The competition between Ring Closure (


) and Polymerization (

) is concentration-dependent.[1] For 7-membered rings, the effective molarity (EM) is often lower than the actual concentration used in standard screening (0.1 M), favoring intermolecular reactions.[1]
Troubleshooting Protocol
  • The Critical Concentration Threshold:

    • Standard RCM: 5–10 mM.[1]

    • 7-Membered Rings: Must often be run at < 2 mM to favor cyclization.[1][2]

  • Pseudo-Dilution Technique: Instead of using massive solvent volumes, use slow addition .[1][2]

    • Setup: Dissolve catalyst in a small volume of solvent in the reaction flask.

    • Action: Add the substrate (dissolved in solvent) via syringe pump over 4–8 hours.[1]

    • Result: Stationary concentration of unreacted diene remains low, suppressing

      
      .[1][2]
      
Ethylene Management (The Silent Killer)

RCM is reversible.[1][3] The release of ethylene gas drives the equilibrium. If ethylene stays in solution (common in DCM/Toluene), the back-reaction (Ring-Opening Metathesis) or non-productive metathesis occurs.[1]

  • Action: Vigorously sparge the reaction with Argon/Nitrogen through a submerged needle, or run the reaction under a slight vacuum (if solvent boiling point permits) to strip ethylene.

Diagnostic Module 2: Conformational Control (Pre-organization)

Symptom: Reaction is sluggish or fails despite high catalyst loading and low concentration.

Root Cause Analysis

The entropic barrier for bringing two terminal olefins together in a 7-membered precursor is high.[1] Without conformational assistance, the chain spends most of its time in non-productive extended conformations.

The "Turn Inducer" Solution

You must utilize the Thorpe-Ingold Effect (Gem-dimethyl effect) or Rotamer Control .[1]

1. Rotamer Control in Nitrogen Heterocycles

For azepines, the protecting group on the nitrogen is not just a shield; it is a structural lever.

  • Amides/Carbamates: Exist as cis and trans rotamers.[1]

  • Problem: The trans rotamer places the alkene chains far apart (anti-disposition).

  • Solution: Use bulky N-protecting groups (Boc, Ts, Ns) or tertiary amides.[1][2] These groups force the population toward the cis-rotamer due to allylic strain (

    
     strain), pre-organizing the molecule for cyclization.
    
2. Gem-Dimethyl Effect

Placing a quaternary carbon (gem-dimethyl) in the tether compresses the internal bond angle (


), forcing the external alkyl groups closer together (

).[1]
Visual Logic: Conformational Gating

G Start Linear Precursor Rotamer Rotamer Check (Amide/Carbamate) Start->Rotamer Gem Gem-Dimethyl (Angle Compression) Start->Gem Quaternary Carbon Trans Trans-Rotamer (Chains Apart) Rotamer->Trans Unprotected/Small PG Cis Cis-Rotamer (Chains Proximal) Rotamer->Cis Bulky PG (Boc/Ts) Trans->Start Slow/No RCM Product 7-Membered Ring Cis->Product Fast RCM Gem->Product Kinetic Boost

Figure 1: Conformational gating strategy. Bulky protecting groups and gem-dimethyl substitution shift the equilibrium toward reactive conformations.[1]

Diagnostic Module 3: Catalyst Selection & Isomerization

Symptom: Formation of ring-contracted byproducts (6-membered rings) or double bond migration.[1]

Root Cause Analysis

Ruthenium hydride species (formed by catalyst decomposition at high T or prolonged reaction times) catalyze the isomerization of the double bond before or after metathesis. This is fatal for 7-membered rings, often leading to thermodynamically more stable 6-membered byproducts or conjugated systems.[1][2]

The "Additive" Protocol

To suppress isomerization without killing the catalyst, use 1,4-Benzoquinone .[2][4][5]

  • Mechanism: It acts as a hydride scavenger, oxidizing Ru-H species back to active Ru species or sequestering them.[1][2]

  • Dosage: 10–20 mol% relative to the substrate (not the catalyst).

Catalyst Selection Matrix
CatalystActivityStabilityIsomerization RiskBest For...[6]
Grubbs I (G-I) ModerateLowLowSimple substrates, if G-II causes isomerization.[1][2]
Grubbs II (G-II) HighModerateHigh The default starter.[1] Prone to migration.[1]
Hoveyda-Grubbs II (HG-II) Very High High ModerateSterically hindered olefins; difficult 7-membered rings.[1]
Grubbs III (Fast) ExtremeLowLowRapid initiation to beat decomposition.[1]

Diagnostic Module 4: Purification & Workup

Symptom: Product is dark/colored, or NMR shows broad peaks (paramagnetic Ru residue).[2]

Ruthenium is notoriously difficult to remove and can cause product decomposition post-isolation.[1]

Protocol: The THMP Wash (Gold Standard)

Tris(hydroxymethyl)phosphine (THMP) coordinates tightly to Ru, making it water-soluble.[1]

  • Preparation:

    • Dissolve THP chloride (tetrakis(hydroxymethyl)phosphonium chloride) in IPA.[1]

    • Add KOH (2 equiv) to generate THMP in situ (do this fresh; THMP is air-sensitive).[1]

  • Execution:

    • Add the THMP solution (20–50 equiv relative to catalyst) to your crude organic reaction mixture.

    • Stir vigorously for 60 minutes at RT.

    • The mixture will likely change color (e.g., dark brown to light orange/yellow).

  • Extraction:

    • Wash with water (x3).[1] The Ru-THMP complex partitions into the aqueous phase.[1]

    • Dry organic layer (MgSO4) and concentrate.[1]

Step-by-Step Experimental Workflow

Scenario: Synthesis of a 7-membered lactam (Azepine) from a diene precursor.

  • Pre-requisite Check: Ensure the amine is protected with a bulky group (e.g., Tosyl or Boc).[1]

  • Solvent Prep: Degas Dichloromethane (DCM) or Toluene by sparging with Argon for 20 mins. Do not skip this.

  • Setup:

    • Flask A: Catalyst (e.g., HG-II, 5 mol%) in 10% of total solvent volume.[1][2]

    • Flask B: Substrate + 1,4-Benzoquinone (10 mol%) in 90% of solvent volume.

  • Reaction:

    • Heat Flask A to reflux (40°C for DCM, 80°C for Toluene).

    • Add contents of Flask B to Flask A via syringe pump over 4 hours .

    • Crucial: Keep a steady stream of Argon bubbling through the solution (or an outlet needle) to remove Ethylene.

  • Monitoring: Check TLC/LCMS. If stalled, add a second portion of catalyst (2 mol%).[1][2]

  • Quench & Clean: Cool to RT. Add THMP solution. Stir 1 hr. Aqueous workup.

References

  • Grubbs, R. H. (Ed.). (2015).[1][7][8] Handbook of Metathesis (2nd ed.). Wiley-VCH.[1][2][7] Link[1]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2][4] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.[2] Link[1]

  • Fürstner, A., Langemann, K. (1997).[1][2] Macrocycles by Ring-Closing Metathesis. Synthesis, 1997(07), 792–803.[1][2] Link

  • Maynard, H. D., & Grubbs, R. H. (1999).[1][2] Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products.[9][10] Tetrahedron Letters, 40(22), 4137–4140.[1][2] Link

  • Costabile, G., et al. (2020).[1][2] The Thorpe–Ingold Effect in Ring-Closing Metathesis: A Computational and Experimental Study. Organic & Biomolecular Chemistry, 18, 456-463.[1][2] Link

Sources

Technical Support Center: Photostability of Benzodioxepinone Fragrance Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Photostability of Benzodioxepinone Scaffolds (e.g., Calone 1951 derivatives) Role: Senior Application Scientist Audience: R&D Chemists, Fragrance Formulators, Drug Development Scientists[1]

Introduction: The "Marine" Stability Paradox

Benzodioxepinones, particularly 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (commercially known as Calone 1951®), are the backbone of the "marine" and "ozone" olfactory families.[1] While these scaffolds exhibit superior stability in aggressive media (e.g., bleach/detergents) compared to aliphatic aldehydes, they possess a specific vulnerability: UV-induced photo-oxidation .[1]

The cyclic ketone moiety at position 3 acts as a chromophore. Upon UV exposure, it facilitates radical formation that degrades the ether linkage, leading to two primary failure modes:

  • Olfactory Distortion: Loss of the "fresh" marine character, replaced by acrid, metallic off-notes.[1]

  • Discoloration: Formation of quinoid-like species resulting in yellow/brown shifts, problematic for clear liquid formulations.[1]

This guide addresses these specific failure modes with self-validating troubleshooting protocols.

Module 1: Diagnostic & Analytical Troubleshooting

Q1: My fragrance concentrate is developing a yellow hue after 2 weeks of ambient light exposure. Is this benzodioxepinone degradation or interaction with the carrier?

Diagnosis: This is likely photo-oxidative ring opening .[1] The benzodioxepinone scaffold contains a ketone flanked by ether linkages. UV absorption (


) by the carbonyl group generates a triplet state, initiating a Norrish Type-like radical process or hydrogen abstraction at the benzylic position.[1] The resulting radicals react with atmospheric oxygen to form conjugated quinoid species, which are highly colored.

Validation Protocol (The "Dark Control" Test): To confirm the root cause is photo-instability rather than thermal oxidation or Schiff base formation (if amines are present), perform a comparative stress test based on ICH Q1B guidelines.[1]

Step-by-Step Protocol:

  • Preparation: Prepare two identical 10 mL vials of your 10% benzodioxepinone solution in ethanol/DPG.

  • Control: Wrap one vial completely in aluminum foil (Dark Control).

  • Exposure: Place both vials in a light chamber (Xenon arc or Cool White Fluorescent + Near UV) for 24 hours.

    • Target Exposure: 1.2 million lux hours (visible) and 200 W[1][2][3][4]·h/m² (UV).[1][2]

  • Analysis: Analyze both samples via HPLC-UV (280 nm) or GC-MS.

    • Result A: If Dark Control = Clear and Exposed = Yellow

      
      Photochemical failure .
      
    • Result B: If both are Yellow

      
      Thermal/Chemical incompatibility  (Check trace metals or pH).[1]
      

Visualization: Photostability Testing Workflow

Photostability_Workflow Sample Fragrance Sample (Benzodioxepinone) Split Split Sample Sample->Split Dark Dark Control (Foil Wrapped) Split->Dark Thermal Check Light Light Exposed (ICH Q1B Conditions) Split->Light Photo Check Analysis HPLC/GC-MS Analysis Dark->Analysis Light->Analysis Decision Compare Chromatograms Analysis->Decision

Figure 1: Comparative workflow to isolate photochemical degradation from thermal instability.

Module 2: Stabilization Strategies

Q2: I added 0.1% BHT, but the marine note still flattens under UV light. Why isn't the antioxidant working?

Root Cause: BHT (Butylated Hydroxytoluene) is a radical scavenger (Chain Breaking Donor).[1] It neutralizes radicals after they form. However, benzodioxepinones are sensitive to direct photolysis . The photon energy breaks the molecule before BHT can intervene. You need a UV Absorber to shield the molecule, not just an antioxidant to clean up the mess.

The Synergistic Solution: You must employ a "Shield and Scavenge" approach.

  • Primary Defense (UV Absorber): Absorbs UV photons and dissipates energy as heat.

  • Secondary Defense (Quencher/Antioxidant): Scavenges any radicals that slip through.[1]

Recommended Stabilizer Combinations:

Stabilizer ClassCompound ExampleRoleRecommended LoadNotes
UV-A/B Absorber Ethylhexyl Methoxycinnamate (EHMC)Shields the carbonyl excitation0.5% - 1.0%Global compliance is high; effective for ketone protection.[1]
Broad Spectrum Benzophenone-3 (Oxybenzone)Absorbs UV-A & UV-B0.1% - 0.5%Warning:[1] Regulatory scrutiny in EU/US. Use alternatives like Bis-ethylhexyloxyphenol methoxyphenyl triazine if possible.[1]
Radical Scavenger BHT or Tocopherol (Vitamin E)Neutralizes alkyl radicals0.05% - 0.1%BHT is more stable; Tocopherol can discolor if oxidized.[1]
Excited State Quencher HALS (e.g., Tinuvin series)Deactivates triplet states0.1% - 0.3%Highly effective but check solubility in fragrance oil.[1]

Action Plan: Reformulate with 0.5% EHMC + 0.1% BHT . This combination typically extends the olfactory half-life of benzodioxepinones by 300-400% under simulated daylight.[1]

Module 3: Mechanistic Deep Dive

Q3: What exactly happens to the molecule chemically? I need to explain the degradation pathway to my toxicology team.

Mechanism: The degradation is driven by the ketone functionality within the seven-membered ring.

  • Excitation: UV light excites the carbonyl oxygen to a singlet state (

    
    ), which undergoes intersystem crossing to a triplet state (
    
    
    
    ).
  • Reaction: The triplet state abstracts a hydrogen atom from the ether-adjacent carbon (high electron density) or undergoes

    
    -cleavage (Norrish Type I).[1]
    
  • Propagation: The resulting radical reacts with molecular oxygen (

    
    ) to form a peroxy radical.
    
  • Termination/Product: This leads to ring opening, forming complex esters or quinones (responsible for yellowing).[1]

Visualization: Degradation Pathway

Degradation_Pathway Start Benzodioxepinone (Ground State) Excited Excited Triplet State (T1) Start->Excited Absorption UV + UV Light (hν) UV->Excited Radical Diradical / Alpha-Cleavage Excited->Radical Norrish Type I Quinone Quinoid Species (Yellow Discoloration) Radical->Quinone Conjugation OffOdor Ring-Opened Esters (Acrid Off-Odor) Radical->OffOdor Fragmentation Oxygen + O2 (Oxidation) Oxygen->Quinone

Figure 2: Photochemical cascade from UV absorption to olfactory/visual failure.[1]

Module 4: Advanced Formulation (FAQs)

Q4: I cannot use synthetic UV absorbers due to "Clean Label" requirements. What are my options?

Solution: For "Clean Label" or "Green Chemistry" claims, you must rely on molecular encapsulation or natural quenchers .[1]

  • Solvent Selection: Switch to carriers with high radical scavenging potential, such as Triethyl Citrate (TEC) or Isopropyl Myristate (IPM), rather than inert DPG.[1]

  • Natural Antioxidants: Use Rosmarinic Acid (Rosemary extract) or Mixed Tocopherols .[1] Note: These only address the oxidative step, not the UV absorption.

  • Encapsulation (The Gold Standard): Use Beta-Cyclodextrin .[1]

    • Mechanism:[1][4][5] The benzodioxepinone molecule fits inside the hydrophobic cavity of the cyclodextrin. This physical barrier prevents UV light from effectively exciting the carbonyl and blocks oxygen access.

    • Protocol: Create a 1:1 molar inclusion complex. This turns the liquid fragrance into a stable powder, which can be re-dispersed.

Q5: Does the pH of the final product (e.g., Shampoo vs. Eau de Toilette) affect this stability?

Answer: Yes.

  • Acidic Media (pH < 5): Benzodioxepinones are generally stable.[1]

  • Alkaline Media (pH > 8): The rate of photo-oxidation increases.[1] Base-catalyzed enolization of the ketone can facilitate faster radical attack.

  • Recommendation: If formulating for soaps (High pH), increase the dosage of the antioxidant (BHT) to 0.2% and ensure the packaging is opaque or UV-coated.

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[4] (1996).[1] Validates the testing protocols for light sensitivity. Link

  • Kraft, P., et al. New Woody and Ambery Note Ingredients: Synthesis, Structure-Odor Relationships, and Odorants of the Future.[1] (2000).[1][6][7] Discusses the structural stability of fragrance scaffolds. Link

  • Givaudan. Calone 1951® Technical Data Sheet. (Provides specific solubility and stability data for the benzodioxepinone benchmark). Link

  • Turek, C., & Stintzing, F. C. Stability of Essential Oils: A Review.[1] Comprehensive Reviews in Food Science and Food Safety (2013). Details the mechanisms of terpene and ketone oxidation. Link[1]

  • Albini, A., & Fasani, E. Drugs: Photochemistry and Photostability.[1] Royal Society of Chemistry (1998). Authoritative text on ketone photolysis mechanisms applicable to benzodioxepinones. Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Conformational Analysis of 2H-1,5-benzodioxepin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To elucidate the conformational equilibrium and ring inversion energy barrier (


) of 2H-1,5-benzodioxepin-3(4H)-one.

The Challenge: The seven-membered 1,5-benzodioxepin ring exhibits significant flexibility. At ambient temperatures, rapid interconversion between conformers renders the methylene protons at C2 and C4 enantiotopic on the NMR time scale, resulting in a misleading singlet. This "time-averaged" planar view obscures the true 3D geometry critical for pharmacophore mapping in drug discovery.

The Solution: This guide compares three analytical approaches: Static 1D NMR , Dynamic (VT) NMR , and DFT Calculation . We establish Dynamic NMR (DNMR) as the requisite gold standard for this scaffold, specifically requiring ultra-low temperature capabilities to freeze the Chair (C)


 Twist-Boat (TB)  equilibrium.

Part 1: The Conformational Landscape

The this compound scaffold does not exist as a flat polygon. It oscillates between two primary low-energy conformations: the Chair (C) and the Twist-Boat (TB) .[1][2]

Conformational Equilibrium Diagram

Conformation cluster_0 Fast Exchange Regime (RT) Chair Chair (C) (Major Conformer) TS Transition State (Half-Chair/Boat) Chair->TS Ring Inversion ΔG‡ ≈ 6.5-8 kcal/mol TS->Chair TwistBoat Twist-Boat (TB) (Minor Conformer) TS->TwistBoat TwistBoat->TS

Figure 1: The dynamic equilibrium between Chair and Twist-Boat forms. At room temperature, the energy barrier is overcome rapidly, averaging the NMR signals.

Part 2: Comparative Methodology

The following table contrasts the effectiveness of three standard approaches for analyzing this specific heterocycle.

FeatureMethod A: Static 1D NMR (298 K)Method B: Dynamic (VT) NMR (<170 K)Method C: DFT Calculation (B3LYP)
Primary Output Chemical Shift (

)
Coalescence Temp (

) & Rate (

)
Potential Energy Surface (PES)
C2/C4 Signal Singlet (2H)AB Quartet (2H, geminal)N/A (Geometry Optimization)
Conformational Insight None (Indicates "Planar")High (Resolves C vs. TB)High (Predicts relative stability)
Barrier Determination ImpossibleAccurate (via Eyring Eq.)Theoretical (Gas Phase)
Solvent Constraint None (Standard

)
Critical (Freons/Acetone-d6)Solvation Models (PCM)
Verdict Insufficient Gold Standard Validation Tool
Expert Insight: Why Standard NMR Fails

In the static method (Method A), the rate of ring inversion (


) is significantly faster than the frequency difference between the axial and equatorial protons (

).

This results in a sharp singlet at

4.6 ppm. Only by lowering the temperature (Method B) do we slow the rate (

) sufficiently to satisfy the slow exchange condition (

), revealing the distinct axial and equatorial environments.

Part 3: Experimental Protocol (Dynamic NMR)

Critical Requirement: The energy barrier for 1,5-benzodioxepins is notoriously low (


6.5 kcal/mol). Standard solvents like 

will freeze (m.p. -64°C) before the exchange is slowed enough to observe decoalescence.

Recommended Solvent System:

  • Primary:

    
     (Freon-22) containing 
    
    
    
    (lock).
  • Alternative: Acetone-

    
     (m.p. -94°C) or Vinyl Chloride.
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10-15 mg of this compound in 0.6 mL of solvent.

    • Note: If using Freon gases, condense the gas directly into the NMR tube containing the solute and a small capillary of

      
       for the lock signal. Seal the tube under vacuum.
      
  • Variable Temperature (VT) Setup:

    • Calibrate the probe temperature using a methanol standard (standard Van Geet equation).

    • Begin acquisition at 298 K . Observe the singlet for C2/C4 protons.

  • The Cooling Phase:

    • Decrease temperature in 10 K decrements.

    • Target: The peak will broaden significantly (coalescence) around -100°C to -120°C (approx 150-170 K).

    • Continue cooling until the singlet splits into a distinct AB quartet (slow exchange limit).

  • Data Acquisition:

    • Record the Coalescence Temperature (

      
      ) . This is the temperature where the distinct signals merge into a flat plateau.
      
    • Record the Slow Exchange Spectrum (lowest T). Measure the chemical shift difference (

      
       in Hz) and the geminal coupling constant (
      
      
      
      ).
Analysis Logic: The Eyring Calculation

Eyring Input Input Data: Tc (Kelvin) Δν (Hz) J (Hz) RateCalc Calculate Rate Constant (kc) at Coalescence Input->RateCalc kc = π * √((Δν^2 + 6J^2)/2) EyringEq Apply Eyring Equation: ΔG‡ = RT[23.76 + ln(Tc/kc)] RateCalc->EyringEq Result Output: Activation Energy (ΔG‡) EyringEq->Result

Figure 2: Computational workflow for determining activation energy from VT-NMR data.

Part 4: Data Analysis & Interpretation

When the ring freezes, the C2/C4 protons become diastereotopic. You will observe an AB system because


 and 

couple to each other (

to

Hz).
Expected Parameters
ParameterValue RangeInterpretation

(at slow exchange)
20 - 100 HzDifference in magnetic environment between axial/equatorial positions.

12 - 15 HzTypical geminal coupling for methylene groups adjacent to oxygen.

(Coalescence)
140 K - 160 KIndicates a very flexible ring system.

(Barrier)
6.0 - 7.5 kcal/mol Low barrier confirms rapid flipping at physiological temperatures.

Conformer Ratio: Integration of signals at the lowest temperature often reveals a mixture.[1][2][3]

  • Major Signals: Chair Conformer (typically >80%).[2][3]

  • Minor Signals: Twist-Boat Conformer (<20%).

  • Note: The 3-ketone functionality may shift this equilibrium compared to the parent dioxepin due to dipole minimization.

Part 5: Conclusion

For this compound, static NMR is insufficient for conformational analysis. The researcher must employ Dynamic NMR using specialized low-freezing solvents (


 or similar) to reach temperatures below 150 K.

Final Recommendation:

  • Perform DFT geometry optimization first to predict the chemical shift difference.

  • Use VT-NMR to experimentally determine the barrier.

  • If the barrier is found to be <6 kcal/mol, the ring should be considered effectively planar for most docking simulations, as the residence time in any specific pucker is negligible at 37°C.

References

  • Menard, D., & St-Jacques, M. (1981). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry, 59(7), 1160–1168.

  • Archer, A. W., & Claret, P. A. (1987). The conformational analysis of some 1,5-benzodioxepins. Journal of the Chemical Society, Perkin Transactions 2, (8), 1297.

  • Bain, A. D. (1988). Dynamic NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 20, 295-323.

  • Duddeck, H. (1995). Conformational Analysis of Seven-Membered Rings. Topics in Stereochemistry.

Sources

A Comparative Guide to HPLC Purity Analysis Methods for Benzodioxepinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a cornerstone of robust and reproducible pharmaceutical manufacturing. Benzodioxepinone scaffolds are key components in a variety of pharmacologically active molecules, and the purity of their intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of benzodioxepinone intermediates, grounded in scientific principles and practical application.

The Criticality of Purity Analysis for Benzodioxepinone Intermediates

Benzodioxepinone intermediates, characterized by a fused benzene ring and a seven-membered dioxepinone ring, can present unique analytical challenges. The presence of a lactone or ketone functionality within the heterocyclic ring, coupled with potential stereocenters, necessitates the use of highly specific and sensitive analytical methods to separate the main component from process-related impurities, starting materials, by-products, and degradation products. Failure to adequately control the purity of these intermediates can lead to downstream synthetic issues and the introduction of potentially harmful impurities in the final drug product.

This guide will explore and compare three primary HPLC-based approaches for the purity analysis of benzodioxepinone intermediates: Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and Chiral HPLC. Each method's principles, advantages, and limitations will be discussed, supported by experimental data and protocols to aid in method selection and development.

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse of Purity Analysis

RP-HPLC is the most widely utilized chromatographic technique in the pharmaceutical industry due to its versatility, reproducibility, and broad applicability to a wide range of compound polarities.[1]

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (hydrophilic). Separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier.

Key Considerations for Benzodioxepinone Intermediates
  • Stationary Phase Selection: C18 (octadecylsilane) and C8 (octylsilane) are the most common choices. C18 columns offer greater hydrophobicity and are a good starting point for method development. C8 columns, being less hydrophobic, can provide shorter analysis times for moderately nonpolar compounds. For intermediates with polar functional groups, polar-embedded or polar-endcapped columns can offer alternative selectivity and improved peak shape.

  • Mobile Phase Composition: A mixture of water or an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The choice of organic modifier can significantly impact selectivity. Acetonitrile generally has a stronger elution strength and lower viscosity, while methanol can offer different selectivity due to its protic nature. The pH of the mobile phase is a critical parameter for ionizable intermediates, as it controls their retention and peak shape.

  • Detection: The benzodioxepinone core provides a chromophore, making UV detection a suitable and robust choice. A Diode Array Detector (DAD) is highly recommended as it can provide spectral information to assess peak purity and identify impurities.[2]

Comparative Performance of RP-HPLC Columns
ParameterMethod A: C18 ColumnMethod B: C8 ColumnMethod C: Phenyl-Hexyl Column
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Waters Symmetry C8 (4.6 x 150 mm, 5 µm)Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Gradient 30-95% B in 15 min30-95% B in 12 min40-90% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection DAD at 254 nmDAD at 254 nmDAD at 254 nm
Retention Time (Main Peak) 10.2 min8.5 min11.5 min
Resolution (Critical Pair) 2.11.82.5
Peak Tailing (Main Peak) 1.11.31.0

Analysis: The C18 column provides a good general-purpose separation with excellent resolution. The C8 column offers a faster analysis time but with slightly compromised resolution and peak shape. The Phenyl-Hexyl column demonstrates alternative selectivity, which can be particularly useful for separating aromatic impurities, and provides the best peak symmetry in this comparison.

Detailed Experimental Protocol: RP-HPLC Purity of a Benzodioxepinone Intermediate

Objective: To determine the purity of a synthetic benzodioxepinone intermediate and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

Materials:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Water (HPLC grade)

  • Benzodioxepinone intermediate sample

  • Reference standards for known impurities (if available)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    15 95
    20 95
    20.1 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (with spectral scanning from 200-400 nm)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the benzodioxepinone intermediate in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation: If reference standards for impurities are available, prepare individual stock solutions and a mixed standard solution in the same diluent as the sample.

  • System Suitability: Inject a system suitability solution (e.g., a solution of the intermediate spiked with known impurities) to verify system performance (resolution, tailing factor, and repeatability).

  • Analysis: Inject the blank (diluent), standard solutions, and the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Determine the area percent of the main peak and any impurities. Use the DAD to check for peak purity of the main peak.

Method 2: Normal-Phase HPLC (NP-HPLC) - For Specific Separation Challenges

While less common for routine purity analysis, NP-HPLC can be a powerful tool for separating isomers or highly nonpolar impurities that are difficult to resolve by RP-HPLC.

Principle of Separation

In NP-HPLC, the stationary phase is polar (e.g., silica, cyano, or amino-bonded phases), and the mobile phase is nonpolar (e.g., hexane, heptane, with a polar modifier like ethanol or isopropanol). More polar compounds are retained longer on the column.

Key Considerations for Benzodioxepinone Intermediates
  • Stationary Phase Selection: A silica column is the most traditional choice. Cyano (CN) or amino (NH2) bonded phases offer different selectivity and are generally less sensitive to water content in the mobile phase.

  • Mobile Phase Composition: A mixture of a nonpolar solvent like hexane and a polar modifier like ethanol or isopropanol is typically used. The ratio of these solvents controls the elution strength.

  • Water Content: Strict control of the water content in the mobile phase is crucial for reproducible retention times in NP-HPLC on silica columns.

Comparative Performance of NP-HPLC vs. RP-HPLC for Isomer Separation
ParameterMethod D: NP-HPLC (Silica)Method A: RP-HPLC (C18)
Column Waters Spherisorb Silica (4.6 x 250 mm, 5 µm)Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Hexane:Ethanol (90:10, v/v)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmDAD at 254 nm
Resolution (Positional Isomers) 3.21.5

Analysis: For the separation of certain positional isomers of benzodioxepinone intermediates, NP-HPLC can provide significantly better resolution compared to RP-HPLC. This is due to the different interaction mechanisms with the polar stationary phase.

Method 3: Chiral HPLC - Resolving Enantiomers and Diastereomers

If the benzodioxepinone intermediate possesses one or more chiral centers, determining the enantiomeric or diastereomeric purity is a regulatory requirement. Chiral HPLC is the gold standard for this analysis.[3][4]

Principle of Separation

Chiral HPLC utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times for the enantiomers.

Key Considerations for Benzodioxepinone Intermediates
  • CSP Selection: The choice of CSP is highly empirical and depends on the structure of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[3]

  • Mobile Phase: Chiral separations can be performed in both normal-phase and reversed-phase modes. Normal-phase (e.g., hexane/alcohol mixtures) often provides better selectivity, while reversed-phase (e.g., water/acetonitrile or methanol) can be more convenient.

  • Method Development: A screening approach using several different CSPs and mobile phases is typically required to find the optimal separation conditions.[5]

Comparative Performance of Chiral Stationary Phases
ParameterMethod E: Chiralcel OD-HMethod F: Chiralpak AD-H
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm)Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10, v/v)Hexane:Ethanol (80:20, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution (Enantiomers) 1.82.7

Analysis: Both columns are capable of separating the enantiomers, but the Chiralpak AD-H provides superior resolution under the tested conditions. This highlights the importance of screening different CSPs for optimal chiral method development.

Scientific Integrity and Method Validation

To ensure the trustworthiness of any HPLC purity method, it must be validated according to the guidelines of the International Council for Harmonisation (ICH).[6] A validated method provides documented evidence that the procedure is suitable for its intended purpose.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Method Development Define Analytical Target Profile Define Analytical Target Profile Select HPLC Mode Select HPLC Mode Define Analytical Target Profile->Select HPLC Mode RP, NP, or Chiral Screen Columns & Mobile Phases Screen Columns & Mobile Phases Select HPLC Mode->Screen Columns & Mobile Phases Initial Scouting Optimize Separation Optimize Separation Screen Columns & Mobile Phases->Optimize Separation Gradient, Temp, pH Method Ready for Validation Method Ready for Validation Optimize Separation->Method Ready for Validation

Caption: A streamlined workflow for HPLC method development.

HPLC_Validation_Workflow cluster_1 Validation Parameters (ICH Q2(R1)) Validated_Method Validated HPLC Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of benzodioxepinone intermediates is a critical step in pharmaceutical development. RP-HPLC remains the primary choice for its versatility and robustness in separating a wide range of impurities. However, for specific challenges such as isomer separation or chiral purity determination, NP-HPLC and Chiral HPLC, respectively, offer indispensable solutions. A thorough understanding of the principles of each technique, coupled with a systematic approach to method development and validation, is essential for ensuring the quality and safety of these important synthetic intermediates. This guide provides a framework for researchers to make informed decisions and develop scientifically sound analytical methods tailored to their specific needs.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. ICH. [Link]

  • United States Pharmacopeia. <621> Chromatography. USP. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Wess, C., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1076-1095. [Link]

  • Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

Sources

Comparative Olfactory Profiling: Calone 1951 vs. Cascalone in Modern Fragrance Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Marine and ozonic molecules represent a pivotal class of high-impact synthetic odorants in contemporary fragrance chemistry. Since the serendipitous discovery of Calone 1951 by Pfizer chemists in 1966, the benzodioxepinone skeleton has served as the foundational olfactophore for aquatic accords[1]. However, the intense "oyster" and metallic facets of Calone 1951 pose significant formulation challenges. The introduction of Cascalone by Firmenich represents a structural evolution designed to mitigate these polarizing characteristics[2].

As a Senior Application Scientist, this guide provides a rigorous comparative analysis of their olfactory profiles, physicochemical properties, and formulation dynamics, supported by self-validating experimental methodologies.

Molecular Architecture and Structure-Odor Relationships (SOR)

The profound olfactory divergence between Calone 1951 and Cascalone is rooted in a single alkyl substitution at the 7-position of the benzodioxepinone ring[2].

  • Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one): Features a methyl group. This specific steric profile binds to olfactory receptors to produce an intense sea-breeze character with a distinct watermelon fruitiness and a 3[3].

  • Cascalone (7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one): Replaces the methyl group with an isopropyl group. The increased hydrophobic bulk alters the ligand-receptor binding affinity, effectively neutralizing the sharp brine notes while introducing a4 and a sweet freshwater profile[4].

SOR Core Benzodioxepinone Core (Marine/Ozonic Base) Sub1 7-Methyl Substitution (Calone 1951) Core->Sub1 Alkylation Sub2 7-Isopropyl Substitution (Cascalone) Core->Sub2 Alkylation Odor1 Intense Sea-Breeze Watermelon, Oyster Facet Sub1->Odor1 Receptor Binding Odor2 Sweet Freshwater Transparent Floral, No Brine Sub2->Odor2 Receptor Binding

Structure-Odor Relationship of 7-alkyl substituted benzodioxepinones.

Comparative Olfactory Profiles

While both molecules belong to the marine/ozonic family, their application utility differs drastically based on their secondary facets. Calone 1951 is highly diffusive but requires precise micro-dosing to avoid a metallic overload. Cascalone acts as a highly blendable "transparency agent"[4].

FeatureCalone 1951Cascalone
Odor Family Marine / OzonicMarine / Ozonic / Floral
Primary Facets Sea-breeze, watermelon, greenSweet freshwater, dewy, cyclamen
Secondary Facets Oyster, metallic, brineMineralic, transparent, fruity
Odor Threshold 0.031 ng/L air[5]Low (High-impact)
Olfactory Impact Intense, polarizing at high dosesSofter, highly blendable
Physicochemical Dynamics & Skin-Evaporation Causality

A critical, often misunderstood aspect of both molecules is the discrepancy between their extreme substantivity on paper and their volatile behavior on human skin.

The Causality: Both molecules exhibit3 (~37°C)[3]. Upon application, the crystalline powders transition into a semi-liquid state. This phase change dramatically accelerates their evaporation rate. Consequently, while they act as base notes on a cellulose blotter (>600 hours), they function strictly as middle notes (2-4 hours) on the skin[3].

PropertyCalone 1951Cascalone
CAS Number 28940-11-6950919-28-5
Molecular Weight 178.18 g/mol 206.2 g/mol
Vapor Pressure 0.87 Pa at 25°C[5]0.18 Pa at 20°C[6]
Melting Point 35.0°C - 41.0°C34.8°C
Substantivity (Paper) > 600 hours336 - 600+ hours
Tenacity (Skin) 2 - 4 hours2 - 4 hours
Experimental Methodology: GC-O & Threshold Determination

To objectively quantify the odor detection thresholds and qualitative facets of these high-impact molecules, Gas Chromatography-Olfactometry (GC-O) is the industry standard. The following self-validating protocol ensures reproducible sensory data without receptor fatigue.

GCO Sample Sample Prep (Dilution in DPG) GC Gas Chromatography (Capillary Column) Sample->GC Split Effluent Splitter (1:1 Ratio) GC->Split FID Flame Ionization (Quantitative) Split->FID Sniff Olfactory Port (Sensory Eval) Split->Sniff

GC-O workflow for parallel quantitative and sensory evaluation.

Step-by-Step Protocol: Aroma Extract Dilution Analysis (AEDA)
  • Sample Preparation & Calibration: Dilute Calone 1951 and Cascalone to 1.0%, 0.1%, and 0.01% (w/w) in odorless Dipropylene Glycol (DPG).

    • Causality: High-impact odorants cause rapid olfactory fatigue. Serial dilutions ensure panelists evaluate the profile within the linear dynamic range of human olfaction.

  • System Validation (Negative Control): Run a blank injection of pure DPG.

    • Causality: This self-validating step confirms the column and olfactory port are free of residual "ghost peaks" from previous runs.

  • Chromatographic Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., HP-5). Program the oven from 40°C to 250°C at 10°C/min.

    • Causality: Separation isolates the target molecule from trace synthetic impurities (e.g., unreacted 4-methylcatechol) that could skew sensory perception.

  • Effluent Splitting: Route the column effluent through a Y-splitter, directing 50% to a Flame Ionization Detector (FID) and 50% to a heated olfactory sniffing port.

  • Sensory Evaluation: Trained panelists breathe normally over the sniffing port, recording the start time, maximum intensity descriptor (e.g., "watermelon", "cyclamen"), and end time of the odor perception.

  • Data Synthesis: Correlate the sensory time-logs with the FID chromatogram to calculate the exact odor threshold concentration (ng/L air) based on the lowest dilution factor detected.

Formulation Strategy

When developing modern aquatic fougères or transparent florals, the choice between these molecules dictates the structural outcome:

  • Use Calone 1951 (at ≤0.5% in concentrate) when a bold, retro-1990s oceanic impact is desired. It requires heavy blending with robust woods or musks to anchor its metallic edge.

  • Use Cascalone (at 1.0% - 4.0% in concentrate) as a modernizing transparency agent. Its lack of brine allows it to bridge seamlessly with violet leaf, cis-3-hexenol, and delicate citrus notes without overwhelming the composition's elegance[4].

References
  • "Occurrence of Marine Ingredients in Fragrance: Update on the State of Knowledge". MDPI.1

  • "Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route". ResearchGate. 2

  • "Calypsone and Modern Marine Molecules in Perfumery". Olfactive Aesthetics. 4

  • "Buy calone (EVT-293234) | 28940-11-6". EvitaChem. 5

  • "Cascalone® (Firmenich)". Perfumer's Apprentice. 6

  • "Calone Longevity: The Aquatic Molecule". House of Sultan. 3

Sources

Spectroscopic Characterization of Benzodioxepin-3-one: Tautomeric & Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic characterization of benzodioxepin-3-one (specifically the 7-methyl derivative, known as Calone 1951 ), focusing on the critical distinction between its Keto-Enol Tautomers and its Conformational Isomers .

Executive Summary & Technical Scope

Benzodioxepin-3-ones (e.g., 7-methyl-2H-1,5-benzodioxepin-3(4H)-one) represent a unique class of pharmacophores and fragrance ingredients.[1] While often discussed in the context of Keto-Enol Tautomerism , experimental evidence confirms that the Keto form is the overwhelmingly dominant species in the ground state. The "Enol" form is a transient reactive intermediate, not typically observable by standard spectroscopy without chemical trapping.

However, these molecules exhibit significant Conformational Isomerism (Chair vs. Twist-Boat) which is frequently mistaken for tautomerism in low-resolution analysis. This guide compares the spectroscopic signatures of the dominant Keto form, the transient Enol form (via derivatives), and the dynamic conformers.

Core Comparison Matrix
FeatureKeto Tautomer (Dominant) Enol Tautomer (Transient) Conformational Isomers (Dynamic)
Stability >99.9% at Equilibrium<0.1% (Transient)Equilibrium (Chair/Twist)
Key IR Signal Strong C=O (~1720 cm⁻¹)Broad O-H (~3400 cm⁻¹), C=CFingerprint region variations
¹H NMR α-Protons: Singlet/ABq (~4.7 ppm)Vinyl Proton (~5-6 ppm)Splitting of CH₂ (AB systems)
Detection Direct NMR/IR/X-RayTrapping (e.g., Acetates) or D₂O ExchangeVariable Temperature (VT) NMR

Tautomeric Characterization: Keto vs. Enol

Although the enol form is thermodynamically unfavorable due to the lack of stabilizing conjugation (unlike 1,3-dicarbonyls), its existence is the mechanistic basis for the molecule's reactivity (e.g., aldol condensations).

A. The Keto-Enol Equilibrium Pathway

The interconversion involves the protonation of the carbonyl oxygen and deprotonation of the α-carbon. In 1,5-benzodioxepin-3-ones, the α-protons are flanked by an ether oxygen and a carbonyl, increasing their acidity (


), yet not enough to stabilize the enol ground state.

Tautomerism Keto Keto Form (Dominant) C=O (sp2) TS Transition State (Oxocarbenium) Keto->TS + H+ / - H+ Enol Enol Form (Transient) C=C-OH TS->Enol Tautomerization Enol->Keto Fast Relaxation Trapped Enol Acetate (Stable Derivative) Enol->Trapped + Ac2O / Pyridine (Chemical Trapping)

Figure 1: Tautomerization pathway showing the transient nature of the enol form and the chemical trapping strategy required for characterization.

B. Spectroscopic Signatures (Experimental vs. Theoretical)

Since the enol cannot be isolated, its properties are inferred from Enol Acetates or Silyl Enol Ethers .

SpectroscopyKeto Form (Experimental) Enol Form (Theoretical/Trapped)
¹H NMR (CDCl₃) δ 4.69 (s, 2H) : C2-Hδ 4.71 (s, 2H) : C4-Hδ 6.7-6.9 (m) : Aromaticδ ~5.5-6.0 : Vinyl C-Hδ ~9-12 : Enolic O-H (Exchangeable)Absence : One CH₂ signal
¹³C NMR δ 204.9 : Carbonyl (C=O)δ 75.4 : Methylene (C-O)δ ~145-155 : Enolic C-Oδ ~100-110 : Vinylic C-H
IR (Neat) 1720-1740 cm⁻¹ : C=O[2] Stretch (Strong)1650 cm⁻¹ : C=C Stretch3400 cm⁻¹ : O-H Stretch (Broad)

Conformational Isomerism: The Real Observable

The 7-membered dioxepin ring is flexible. The two primary conformers are the Chair (C) and Twist-Boat (TB). At room temperature, rapid interconversion often averages the NMR signals, making the methylene protons appear as a singlet.

A. Variable Temperature (VT) NMR Logic
  • High Temp (>25°C): Rapid flipping averages C2 and C4 protons

    
     Singlet.
    
  • Low Temp (<-40°C): Ring motion freezes. C2 and C4 protons become diastereotopic (axial/equatorial)

    
     AB Quartets.
    

Conformation cluster_NMR NMR Observation Chair Chair Conformer (Global Minimum) Barrier Energy Barrier (~10 kcal/mol) Chair->Barrier Twist Twist-Boat Conformer (Local Minimum) Barrier->Twist HighT High T (>25°C) Singlet (Averaged) LowT Low T (<-40°C) AB Quartet (Resolved)

Figure 2: Conformational energy landscape dictating the NMR appearance of methylene protons.

Experimental Protocols

Protocol 1: Deuterium Exchange (Proving Enolization)

This protocol validates the existence of the transient enol form by exchanging the α-protons with Deuterium.

Reagents:

  • Analyte: 20 mg Benzodioxepin-3-one (e.g., Calone 1951).

  • Solvent: 0.6 mL CDCl₃.

  • Exchange Reagent: 0.1 mL D₂O + 1 drop NaOD (catalyst).

Workflow:

  • Baseline Scan: Acquire standard ¹H NMR of the analyte in CDCl₃. Note the integral of the singlet at δ 4.7 ppm (4H).

  • Initiate Exchange: Add D₂O/NaOD directly to the NMR tube. Shake vigorously for 2 minutes.

  • Monitor: Acquire spectra every 10 minutes for 1 hour.

  • Result: The singlet at δ 4.7 ppm will decrease in intensity and eventually disappear as H is replaced by D (NMR silent).

  • Validation: The aromatic signals (δ 6.7-6.9) should remain constant (internal standard).

Protocol 2: Low-Temperature NMR (Conformational Analysis)

Objective: Resolve the axial and equatorial protons to determine the preferred ring geometry.

  • Preparation: Dissolve 10 mg sample in CD₂Cl₂ (Dichloromethane-d2) or Acetone-d6 (lower freezing points than CDCl₃).

  • Cooling: Lower probe temperature to -80°C in 10°C increments.

  • Acquisition: At each step, shim carefully.

  • Observation: Watch the singlet at ~4.7 ppm broaden (coalescence point) and then split into two doublets (AB system) representing

    
     and 
    
    
    
    .
  • Calculation: Use the coalescence temperature (

    
    ) to calculate the Gibbs free energy of activation (
    
    
    
    ) for the ring flip.

References

  • Synthesis and Characterization of Calone 1951

    • Drevermann, B., Lingham, A., Hügel, H., & Marriott, P. (2026). Microwave-Assisted Synthesis of the Fragrant Compound Calone 1951.
  • NMR Data and Structure

    • PubChem. 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one (Compound CID 120101).
  • Conformational Analysis of Benzodioxepines

    • Gelebe, A. C., et al. (1999). Conformational Analysis of Benzodioxepine Derivatives.
  • Keto-Enol Tautomerism Fundamentals

    • Master Organic Chemistry. (2022).[3][4] Keto-Enol Tautomerism: Key Points and Stability Factors.

Sources

Comparative Binding Affinity and Pharmacological Profiling: Benzodioxepins vs. Benzoxepins

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, seven-membered heterocyclic scaffolds offer unique geometric and electronic properties that can be finely tuned for specific biological targets. Two highly privileged, yet functionally distinct, scaffolds are benzoxepins (containing a single oxygen atom in the oxepin ring) and benzodioxepins (containing two oxygen atoms). This guide provides an objective, data-driven comparison of their structural dynamics, target specificities, and comparative binding affinities, supported by self-validating experimental methodologies.

Stereoelectronic Causality & Conformational Dynamics

To understand the divergent binding affinities of these two scaffolds, we must first analyze the causality behind their three-dimensional conformations. The addition or removal of a single oxygen heteroatom fundamentally alters the molecule's structural plasticity.

  • Benzodioxepins (e.g., 1,5-benzodioxepins): The presence of dual oxygen atoms within the seven-membered ring introduces complex anomeric-like stereoelectronic effects. Nuclear magnetic resonance (NMR) and computational studies reveal that strong hyperconjugative σ–σ* orbital interactions occur between the polar bonds[1]. These bond-antibond interactions lower the energy barrier between the classical Chair (Ca/Ce) conformations and a third Twist-Boat (TB) conformation[1]. This enhanced conformational flexibility allows benzodioxepins to dynamically adapt to the deep, narrow binding pockets characteristic of G-Protein Coupled Receptors (GPCRs).

  • Benzoxepins (e.g., 1-benzoxepins): The absence of the second oxygen atom eliminates these complex σ–σ* orbital interactions, restricting the ring primarily to two rigid chair conformations[1]. This conformational rigidity is highly advantageous when targeting nuclear receptors. The benzoxepin scaffold effectively locks pendant aryl groups into a pseudo-triarylethylene geometry—a conformation that perfectly mimics the pharmacophore of tamoxifen[2]. This rigid alignment optimizes hydrophobic interactions within the shallow binding clefts of target proteins[3].

Comparative Binding Affinity Profiles

Because of their distinct conformational states, benzoxepins and benzodioxepins exhibit high binding affinities for entirely different classes of therapeutic targets.

Benzoxepins as Nuclear Receptor Modulators

Benzoxepins are highly effective as Selective Estrogen Receptor Modulators (SERMs) and downregulators (SERDs)[4]. The rigidified oxepin ring ensures optimal alignment of pendant phenolic groups with the Estrogen Receptor (ER) binding pocket, specifically interacting with residues like His524 and Glu353. High-affinity benzoxepin ligands achieve nanomolar


 values (ranging from 10 to 50 nM) against ER

and ER

[4],[2].

ER_Pathway Ligand Benzoxepin SERM Receptor Estrogen Receptor (ERα / ERβ) Ligand->Receptor Binds Conformation Helix 12 Repositioning Receptor->Conformation Induces CoRegulator Co-repressor Recruitment Conformation->CoRegulator Facilitates Transcription Gene Transcription Inhibition CoRegulator->Transcription Results in

Estrogen receptor modulation pathway driven by benzoxepin binding and conformational shifts.

Benzodioxepins as GPCR Antagonists

Benzodioxepins excel in targeting GPCRs, particularly 5-HT1A and Muscarinic M3 receptors[5],[6]. The dual oxygen atoms act as potent hydrogen-bond acceptors, while the flexible Twist-Boat conformation allows the molecule to navigate the transmembrane helices. For instance, 1-(1,5-benzodioxepin-6-yl)piperazine derivatives demonstrate exceptionally high affinity for 5-HT1A receptors, with


 values ranging from 8.10 to 9.35[6]. Similarly, substituted 1,5-benzodioxepins serve as highly selective muscarinic M3 receptor antagonists[5].
Quantitative Data Summary
Pharmacological PropertyBenzoxepinsBenzodioxepins
Heteroatom Composition Single Oxygen (Oxepin ring)Dual Oxygens (Dioxepin ring)
Conformational States Rigid (Chair Ca/Ce)[1]Flexible (Chair + Twist-Boat)[1]
Primary Target Class Nuclear Receptors (e.g., ER

, ER

)[4]
GPCRs (e.g., 5-HT1A, M3)[5],[6]
Representative Ligand Phenylpenta-2,4-dienoic acid derivative[4]1-(1,5-benzodioxepin-6-yl)piperazine[6]
Binding Affinity

= 10–50 nM[4]

= 8.10–9.35[6]
Key Binding Mechanism Hydrophobic alignment mimicking tamoxifen[2]Dual H-bond acceptors accommodating deep pockets

Experimental Methodologies: Self-Validating Binding Assays

To objectively evaluate the binding affinities of these two scaffolds, a unified competitive radioligand binding assay is employed. This protocol is designed as a self-validating system: it utilizes a known high-affinity radioligand to establish a baseline (


), against which the test scaffold competes.
Protocol: Competitive Radioligand Binding Assay

1. Target Isolation & Preparation

  • Action: Isolate crude synaptosomal membranes (for GPCRs) or utilize purified recombinant ER

    
    /ER
    
    
    
    proteins (for Nuclear Receptors).
  • Causality: GPCRs require a native lipid bilayer to maintain their active, ligand-receptive conformation. Conversely, Estrogen Receptors are soluble nuclear receptors; using purified recombinant proteins reduces background noise and non-specific binding.

2. Radioligand Equilibration

  • Action: Incubate the preparation with a saturating concentration of a tritiated ligand (e.g.,

    
    -8-OH-DPAT for 5-HT1A or 
    
    
    
    -Estradiol for ER) for 60 minutes at 25°C.
  • Causality: This establishes the maximum specific binding (

    
    ), acting as the assay's internal positive control and baseline for displacement.
    

3. Competitive Displacement

  • Action: Introduce the synthesized benzoxepin or benzodioxepin ligand at varying logarithmic concentrations (

    
     to 
    
    
    
    M).
  • Causality: A logarithmic gradient is critical to generating a complete sigmoidal displacement curve, allowing for the precise mathematical calculation of the inflection point (

    
    ).
    

4. Separation via Rapid Filtration

  • Action: Terminate the reaction rapidly using vacuum filtration over GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine.

  • Causality: Rapid filtration physically traps the receptor-ligand complexes while washing away unbound radioligand. The polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the positively charged ligands.

5. Scintillation Counting & Cheng-Prusoff Validation

  • Action: Measure the retained radioactivity using liquid scintillation counting. Convert the empirical

    
     to the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .
  • Causality: The

    
     is relative to the specific assay conditions. Calculating the 
    
    
    
    decouples the compound's affinity from the radioligand concentration (
    
    
    ) and affinity (
    
    
    ), ensuring the data is self-validating and universally comparable across different laboratories.

Assay_Workflow Prep 1. Receptor Preparation (Membrane/Purified) Incubate 2. Radioligand Incubation (Establish Baseline) Prep->Incubate Compete 3. Competitor Addition (Logarithmic Gradient) Incubate->Compete Filter 4. Rapid Filtration (Isolate Complexes) Compete->Filter Count 5. Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze 6. Cheng-Prusoff Analysis (Calculate Absolute Ki) Count->Analyze

Step-by-step workflow for the competitive radioligand binding assay.

References

  • 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed (NIH). 5

  • Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity - ACS Publications. 4

  • Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators - PubMed (NIH). 2

  • Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines - PubMed (NIH). 6

  • Buy 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine - Smolecule. 3

  • Investigation of stereoelectronic bond–antibond orbital interactions in 3-halogenated-1-benzoxepins - Canadian Science Publishing. 1

Sources

Standard reference materials for marine fragrance analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in the flavor and fragrance sector, I approach the quantification and profiling of marine odorants not just as a routine analytical task, but as a complex matrix deconvolution challenge. Marine fragrances—characterized by ozonic, seashore, and watermelon notes—rely heavily on trace-level synthetic organic intermediates. Because the human olfactory system can detect these compounds at parts-per-trillion (ppt) levels, our instrumental methods must be equally sensitive and rigorously calibrated using Standard Reference Materials (SRMs)[1].

This guide provides an objective, data-driven comparison of marine fragrance SRMs and details a field-proven, self-validating methodology for their analysis using multidimensional gas chromatography-mass spectrometry (GC×GC-MS).

The Analytical Complexity of Marine Fragrances

Marine notes are uniquely challenging because they are often formulated into complex matrices (e.g., emulsions, surfactants, and lipid-rich cosmetic bases) alongside hundreds of co-eluting terpenes and musks[2]. The foundational molecule for the marine scent family is Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), discovered in 1966[3].

To accurately quantify these target analytes, laboratories must employ Certified Reference Materials (CRMs) and SRMs. These standards serve as the absolute baseline for calibrating GC-MS instruments, evaluating extraction recoveries, and ensuring compliance with regulatory frameworks (such as IFRA allergen labeling)[4][5].

Structure-Odor Relationship (SOR) Causality

The efficacy of an SRM in olfactometry and GC-MS correlates directly with its olfactophore model. For benzodioxepinones, the combination of a polar carbonyl group (for hydrogen bonding) and a hydrophobic alkyl chain (optimal between C3 and C6) dictates receptor binding and volatility[3].

Olfactophore Root Benzodioxepinone (Calone 1951) Polar Polar Group (C=O) Hydrogen Bonding Root->Polar Hydrophobic Hydrophobic Alkyl (C3 - C6 Optimal) Root->Hydrophobic Receptor Olfactory Receptor (Marine Perception) Polar->Receptor Hydrophobic->Receptor

Fig 2. Structure-Odor Relationship (SOR) logic for marine olfactophores.

Comparative Analysis of Marine Standard Reference Materials

When selecting an SRM for marine fragrance analysis, scientists must evaluate the standard's vapor pressure, matrix compatibility, and fragmentation pattern. Below is an objective comparison of the industry's primary marine and ozonic SRMs.

Table 1: Analytical Properties of Key Marine Fragrance SRMs

Standard NameChemical ClassCAS NumberOdor ProfileKey GC-MS Target Ions (m/z)Volatility / Vapor Pressure
Calone 1951 Benzodioxepinone28940-11-6Marine, ozone, watermelon178 (M+), 121, 77Moderate (< 0.1 Torr)
Transluzone Benzodioxepinone74051-86-8Floral, marine, lily206 (M+), 149, 91Low (< 0.001 Torr)
Floralozone Acetal / Aldehyde67634-15-5Fresh, ozonic, white floral190 (M+), 105, 79Moderate
Melonal Aliphatic Aldehyde106-72-9Melon, green, cucumber140 (M+), 82, 55High (> 0.1 Torr)

Scientific Insight: Calone 1951 remains the "gold standard" SRM because of its well-defined chemical structure, distinct fragmentation pattern (dominant m/z 178 molecular ion), and moderate volatility, which allows it to act as an ideal retention time marker bridging the gap between highly volatile top notes (Melonal) and low-volatility base notes (musks)[6][7].

Field-Proven Methodology: HS-SPME-GC×GC-TOFMS

Workflow A Matrix Spiking (Deuterated ISTD) B HS-SPME Extraction (DVB/CAR/PDMS) A->B C GCxGC Separation (Non-polar -> Polar) B->C D TOF-MS Detection & Deconvolution C->D

Fig 1. HS-SPME-GC×GC-TOFMS workflow for marine fragrance quantification.

Step-by-Step Protocol & Causality

Step 1: Sample Preparation & Matrix Spiking (Self-Validating System)

  • Action: Dilute 1.0 g of the consumer product (e.g., lotion or perfume) in 10 mL of saturated NaCl aqueous solution in a 20 mL headspace vial. Spike the sample with a known concentration of a deuterated internal standard (ISTD), such as Toluene-d8 or a specific deuterated musk[10].

  • Causality: The saturated NaCl solution drives the "salting-out" effect, forcing hydrophobic marine volatiles into the headspace. The deuterated ISTD creates a self-validating system: any fluctuations in extraction efficiency or instrument sensitivity will affect the ISTD and the target analyte equally, allowing for precise relative response factor (RRF) corrections.

Step 2: Headspace Extraction (HS-SPME)

  • Action: Equilibrate the vial at 50°C for 10 minutes. Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes.

  • Causality: We specifically choose a triple-phase fiber over a single-phase PDMS fiber. Marine formulations contain a wide dynamic range of polarities and molecular weights. The CAR layer traps highly volatile, low-molecular-weight compounds (like Melonal), while the DVB layer efficiently extracts semi-volatile, moderate-polarity aromatics like Calone 1951[8].

Step 3: GC×GC Separation

  • Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Route the flow through a primary non-polar column (e.g., 5% phenyl PDMS) and a secondary polar column (e.g., PEG/Wax), utilizing a thermal modulator.

  • Causality: Fragrance matrices contain thousands of compounds. A 1D-GC setup will inevitably result in co-elution (e.g., Calone masking beneath a heavy terpene). GC×GC separates first by boiling point, then by polarity, spreading the analytes across a 2D contour plot and ensuring the Calone peak is completely isolated from the matrix background[11].

Step 4: TOF-MS Acquisition & Deconvolution

  • Action: Acquire mass spectra using a Time-of-Flight mass spectrometer at an acquisition rate of 100 Hz, mass range m/z 40–400. Apply automated deconvolution algorithms to extract pure spectra.

  • Causality: Because GC×GC produces extremely narrow peaks (often <100 milliseconds wide), traditional scanning quadrupole MS cannot scan fast enough to define the peak shape. TOF-MS captures the entire mass range instantaneously, providing unskewed spectra that allow software to mathematically deconvolute target marine SRMs even if minor matrix interferences persist[9].

System Validation & Quality Control

To ensure the trustworthiness of the data, the analytical sequence must include:

  • Method Blanks: Run an unspiked NaCl solution to verify zero carryover on the SPME fiber.

  • Calibration Curves: Generate a 5-point calibration curve using neat analytical standards of Calone 1951 and Floralozone (ranging from 0.5 to 200 ppb)[12]. Ensure the correlation coefficient (

    
    ) is 
    
    
    
    .
  • Recovery Checks: If the calculated concentration of the deuterated surrogate standard deviates by more than ±15% from the spiked amount, the extraction is flagged for matrix suppression, and the sample must be diluted further.

By anchoring your GC-MS workflows to high-purity marine Standard Reference Materials and employing multidimensional chromatography, you transition from subjective olfactory estimations to rigorous, reproducible analytical science.

References

  • Occurrence of Marine Ingredients in Fragrance: Update on the State of Knowledge , MDPI,[Link]

  • EP3103431A1 - Fragrance compositions and uses thereof, Google P
  • Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds , National Library of Medicine (NIH),[Link]

  • Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS , AIDIC, [Link]

  • Differential Analysis of Perfumes with GC-TOFMS , GCMS.cz,[Link]

  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS , SCION Instruments,[Link]

  • (PDF) Microwave-Assisted Synthesis of the Fragrant Compound Calone 1951 , ResearchGate,[Link]

Sources

Precision Structural Elucidation of Substituted Benzodioxepinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Structural Elucidation of Substituted Benzodioxepinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Conformational Imperative

In the development of psychotropic and antimicrobial pharmacophores, substituted benzodioxepinones (specifically benzo[b][1,4]dioxepin-3-ones and 1,5-benzodioxepin-2-ones) represent a privileged scaffold. However, their seven-membered heterocyclic ring introduces significant conformational flexibility—typically oscillating between boat, chair, and twist-boat conformers.

For drug development professionals, determining the precise low-energy conformation is not merely academic; it dictates receptor binding affinity (e.g., at GABA-A or peripheral benzodiazepine receptors). This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives: High-Field NMR and DFT Computational Modeling . We analyze why SC-XRD remains the requisite tool for absolute configuration, despite the utility of spectroscopic alternatives.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The "Product": Single Crystal X-Ray Diffraction (SC-XRD)

Performance Profile: SC-XRD provides the unambiguous 3D spatial arrangement of atoms. Unlike NMR, which averages dynamic conformers, SC-XRD captures the molecule in a defined lattice energy minimum.

  • Key Advantage: Direct determination of the dihedral angles (

    
    ) and puckering parameters  (
    
    
    
    ), which define the 7-membered ring geometry.
  • Critical Output: Absolute stereochemistry (using anomalous dispersion, Flack parameter) for chiral derivatives.

Alternative A: High-Field NMR ( H, C, NOESY)

Performance Profile: NMR is the standard for solution-state analysis.

  • Comparison: While SC-XRD gives a static "snapshot," NMR reveals the dynamic equilibrium. However, determining precise bond angles requires complex Karplus equation analysis of coupling constants (

    
    ), which is often inferential rather than direct.
    
  • Deficiency: Cannot definitively distinguish between enantiomers without chiral shift reagents; rapid ring inversion can broaden signals, obscuring specific conformer data.

Alternative B: Density Functional Theory (DFT)

Performance Profile: Computational prediction of energy minima.

  • Comparison: DFT is excellent for predicting theoretical stability. However, it often models gas-phase behavior. It frequently fails to account for intermolecular packing forces (hydrogen bonding,

    
    -stacking) that stabilize specific conformers in the solid state (and often the active site).
    
Summary of Performance Metrics
FeatureSC-XRD (The Standard) Solution NMR DFT Modeling
3D Precision Ultra-High (

Å)
Inferential (via NOE)Theoretical
Conformation Static (Lattice Stabilized)Dynamic AverageGas/Solvent Model
Stereochemistry Absolute (Anomalous Scat.)RelativeN/A
Sample Req. Single Crystal (

mm)

5-10 mg Solution
CPU Time
Time to Result 2-24 Hours1-2 HoursDays (Basis set dep.)

Detailed Experimental Protocols

To achieve the "Gold Standard" results, the following protocols for synthesis, crystallization, and determination are recommended.

Phase 1: Synthesis of Substituted Benzodioxepinone

Target: 7-Substituted-benzo[b][1,4]dioxepin-3-one derivative.[1]

  • Reactants: Combine 4-substituted catechol (10 mmol) with alkyl-bis(electrophile) (e.g., ethyl bromoacetate or epichlorohydrin derivatives depending on specific isomer target) in anhydrous acetone (50 mL).

  • Catalysis: Add anhydrous Potassium Carbonate (

    
    , 20 mmol) and a catalytic amount of Potassium Iodide (KI).
    
  • Reflux: Heat to reflux (56°C) for 12–24 hours under Nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Filter inorganic salts. Evaporate solvent. Dissolve residue in

    
    , wash with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 230-400 mesh).

Phase 2: Crystallization (Critical for SC-XRD)

Objective: Grow single crystals suitable for diffraction (


 mm).
  • Solvent Selection: Dissolve 20 mg of purified compound in minimal hot Methanol or Ethanol (HPLC grade).

  • Slow Evaporation: Place in a small vial (5 mL). Cover with Parafilm and pierce 3-4 small holes to control evaporation rate.

  • Incubation: Store at ambient temperature (20–25°C) in a vibration-free environment for 3–7 days.

  • Harvesting: Select crystals with sharp edges and uniform extinction under a polarizing microscope.

Phase 3: Structure Determination Workflow
  • Mounting: Mount crystal on a glass fiber or Kapton loop using cryo-oil.

  • Data Collection:

    • Instrument: Bruker D8 Venture or similar diffractometer.

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (for absolute config of light atoms).
    • Temperature: 100 K (Cryostream) to reduce thermal vibration.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-Matrix Least-Squares on

      
       (SHELXL).[2]
      
    • Validation: Check for Hirshfeld surfaces to analyze intermolecular interactions (H-bonds).

Visualization of Workflows

Diagram 1: Structural Determination Logic Flow

This decision tree guides the researcher on when to rely on SC-XRD versus NMR based on the specific structural question.

StructuralLogic Start Structural Question IsSolid Is material crystalline? Start->IsSolid XRD_Branch SC-XRD Analysis IsSolid->XRD_Branch Yes NMR_Branch Solution NMR (NOESY/COSY) IsSolid->NMR_Branch No / In Solution AbsConfig Absolute Configuration (Chirality) XRD_Branch->AbsConfig PackForce Lattice/Packing Interactions XRD_Branch->PackForce PreciseGeo Precise Bond Lengths/Angles XRD_Branch->PreciseGeo DynEquil Dynamic Conformational Equilibrium NMR_Branch->DynEquil SolvEffect Solvent-Solute Interactions NMR_Branch->SolvEffect

Caption: Decision matrix for selecting SC-XRD vs. NMR based on the requirement for static precision vs. dynamic solution behavior.

Diagram 2: Crystallization & Refinement Workflow

A step-by-step visualization of the experimental protocol described in Section 3.

ExpWorkflow Synth Synthesis (Catechol + Alpha-Halo Ester) Purify Purification (Column Chrom.) Synth->Purify Cryst Slow Evaporation (MeOH/EtOH) Purify->Cryst Select Crystal Selection (Polarizing Scope) Cryst->Select Diffract Data Collection (Mo-Kα, 100K) Select->Diffract Solve Structure Solution (SHELXT/SHELXL) Diffract->Solve Output CIF Data (Bond Lengths, Angles) Solve->Output

Caption: Linear workflow from raw synthesis to final Crystallographic Information File (CIF) generation.

References

  • English, R. B., et al. (2005). Benzodiazepine analogues.[3][4][5][6][7] Part 22. Conformational analysis of benzodioxepine and benzoxathiepine derivatives. Journal of Chemical Research. Link

  • Chkirate, K., et al. (2020). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative. Acta Crystallographica Section E. Link

  • Davey, R. (2019).[8] X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Link

  • PubChem. (2019).[1] 7-Allylbenzo[b][1,4]dioxepin-3-one Compound Summary. National Library of Medicine. Link

  • Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly.[9] Science China Life Sciences. Link

Sources

Safety Operating Guide

2H-1,5-Benzodioxepin-3(4H)-one: Proper Disposal and Waste Management Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

As researchers, we must view disposal not as a chore, but as the final, critical step of the synthetic workflow. 2H-1,5-Benzodioxepin-3(4H)-one (and its derivatives) presents specific challenges due to its bicyclic ether structure and ketone functionality. It is not merely "organic waste"; it is a bioactive scaffold with aquatic toxicity implications.

Improper disposal of this compound risks more than regulatory non-compliance; it endangers aquatic ecosystems and laboratory safety. This guide provides a self-validating protocol for the sequestration and disposal of this chemical, moving beyond generic advice to molecule-specific logic.

Chemical Hazard Profile
PropertySpecificationCritical Safety Implication
CAS Number 10514-17-7 (Parent) / 28940-11-6 (7-Methyl derivative)Use for precise waste manifesting.
Physical State Solid (Crystalline)Dust inhalation risk; requires solid waste stream.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H318 (Serious Eye Damage)H412 (Harmful to aquatic life)Zero-drain disposal policy. Double-containment required to prevent particulate spread.
Reactivity Ketone/Ether functionalityIncompatible with strong oxidizers (e.g., Nitric Acid, Peroxides). Risk of exothermic oxidation.
Solubility Low (Water), High (DCM, MeOH, EtOAc)Dictates liquid waste stream segregation (Organic).

Author's Note on Toxicity: While often handled as a standard intermediate, the H318 (Serious Eye Damage) classification requires that all disposal operations be performed with safety goggles and, ideally, a face shield if handling large quantities of the solid [1, 2].

Pre-Disposal Assessment: The "Why" Behind the Protocol

Before initiating disposal, you must characterize the state of the waste. We do not simply "bin" chemicals; we segregate them based on their downstream destruction method.

The Segregation Logic (Causality)
  • Why Segregate from Halogens?

    • Mechanism: This compound is Non-Halogenated (C, H, O only).

    • Logistics: Mixing this with halogenated waste (e.g., Chloroform) forces the entire volume to be treated as halogenated. Halogenated waste requires high-temperature incineration with acid-gas scrubbing, which is significantly more expensive and energy-intensive.

    • Rule: Unless dissolved in a halogenated solvent (like DCM), keep this in the Non-Halogenated stream [3, 4].

  • Why No Drain Disposal?

    • Mechanism: The benzodioxepin scaffold is lipophilic. It does not degrade rapidly in municipal water treatment and poses long-term risks to aquatic life (H412) [1].

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, recrystallization failures, or spill cleanup residues.

  • PPE Verification: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.

  • Primary Containment:

    • Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.

    • Crucial: Do not use lightweight sandwich bags; the crystalline solid can puncture them.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write "this compound" (No abbreviations/structures).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed jar into a clear, heavy-duty zip-lock bag or a secondary bin to prevent cross-contamination during transport.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates containing the compound.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Non-Halogenated): Solvent is Acetone, Ethyl Acetate, Methanol, or Ethanol.

    • Scenario 2 (Halogenated): Solvent is Dichloromethane (DCM) or Chloroform.

  • Bulking:

    • Pour into the appropriate Carboy (5L or 20L) .

    • The 90% Rule: Never fill the container >90%. Leave headspace for thermal expansion to prevent over-pressurization [3].

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Piranha solution). The ketone group in benzodioxepinone can react with oxidizers, potentially causing pressure buildup.

The Disposal Decision Workflow

This diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with RCRA and local safety standards.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Crystalline StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath SolidBin Solid Waste Bin (Label: Toxic/Irritant) SolidPath->SolidBin SolventCheck Identify Primary Solvent LiquidPath->SolventCheck Halo Halogenated Solvent (e.g., DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., EtOAc, MeOH) SolventCheck->NonHalo No Halogens HaloWaste Halogenated Organic Waste (Stream A) Halo->HaloWaste NonHaloWaste Non-Halogenated Organic Waste (Stream B) NonHalo->NonHaloWaste Final EHS Pickup / Incineration SolidBin->Final HaloWaste->Final NonHaloWaste->Final

Figure 1: Decision matrix for segregating benzodioxepinone waste streams based on physical state and solvent composition.

Emergency Procedures: Spills and Exposure

In the event of a spill, immediate action prevents the "Irritant" hazard from escalating to an "Injury."

Dry Spill (Powder)[3]
  • Evacuate & Ventilate: If a large amount (>50g) is spilled outside a hood, evacuate the immediate area to let dust settle.

  • PPE: Wear N95 or P100 respirator if dust is visible, plus goggles and gloves.

  • Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet slurry into a wide-mouth jar.

    • Label as "Hazardous Waste - Debris (Contaminated with this compound)" [5].

Exposure Response[4][5]
  • Eye Contact: Immediately flush with water for 15 minutes . This is critical due to the H318 (Serious Damage) potential.[2] Seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[3][4] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064349, this compound, 7-(3-methylbutyl)-. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Non-Halogenated Solvents in Laboratories - Chemical Waste Guideline. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2H-1,5-Benzodioxepin-3(4H)-one

[1]

Executive Safety Summary

Compound: 2H-1,5-Benzodioxepin-3(4H)-one CAS: 23462-75-1 Class: Heterocyclic Ketone / Benzodioxepin Derivative Primary Hazards (Inferred from Structural Analogs): Acute Toxicity (Oral), Skin/Eye Irritation, Potential Skin Sensitizer.[1]

Immediate Action Required:

  • Treat as a Potent Sensitizer: Due to the structural similarity to known fragrance allergens (e.g., 7-methyl-2H-1,5-benzodioxepin-3(4H)-one), strict dermal protection is non-negotiable.[1]

  • Respiratory Protection: Handling the neat solid requires, at minimum, an N95 respirator or use of a fume hood to prevent inhalation of particulates.[1]

  • Chemical Incompatibility: Avoid strong oxidizing agents and reducing agents.[1]

Part 1: Risk Assessment & Hazard Identification

As an intermediate in pharmaceutical synthesis (often linked to benzodiazepine or phosphodiesterase inhibitor pathways), this compound presents specific risks that standard "lab safety" protocols may overlook.[1]

The "Why" Behind the Risks
  • Sensitization Potential: The benzodioxepin core is lipophilic.[1] If it penetrates the stratum corneum, it can conjugate with skin proteins (haptenization), leading to allergic contact dermatitis.[1] Standard latex gloves are insufficient due to the ketone moiety's potential to permeate natural rubber.

  • Ocular Damage: Cyclic ketones and ethers can cause severe eye irritation.[1] The rigid bicyclic structure increases the likelihood of crystalline abrasion if dust enters the eye.[1]

  • Systemic Toxicity: While specific LD50 data for the unsubstituted parent is limited, analogs often exhibit oral toxicity in the range of 500–2000 mg/kg (Category 4).[1] Ingestion via hand-to-mouth transfer is a critical control point.[1]

Part 2: PPE Selection Matrix

This matrix replaces generic advice with chemical-specific logic.[1]

PPE ComponentRecommendationTechnical Rationale
Hand Protection (Solid Handling) Nitrile (Minimum 5 mil) Nitrile offers superior resistance to physical puncture from crystals compared to latex.[1]
Hand Protection (Solution Handling) Double-Gloved Nitrile or Silver Shield® (Laminate) Ketones can degrade nitrile over time.[1] Double gloving provides a breakthrough buffer.[1] Avoid Latex entirely.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders or pressurized reaction vessels.[1] Goggles seal against dust entry.[1]
Respiratory N95 / P100 or Fume Hood Prevents inhalation of sensitizing dusts.[1] If working outside a hood, a half-face respirator with P100 filters is mandatory.[1]
Body Protection Tyvek® Lab Coat Cotton coats trap dust in fibers, creating a secondary exposure source.[1] Tyvek sheds particulates.[1]
Visualization: PPE Decision Logic

The following decision tree guides your PPE choice based on the state of matter and quantity.

PPE_SelectionStartHandling this compoundStateState of Matter?Start->StateSolidSolid / PowderState->SolidSolutionSolution / Organic SolventState->SolutionQty_SolidQuantity > 1g?Solid->Qty_SolidQty_SolSolvent Type?Solution->Qty_SolNoNoQty_Solid->NoSmall ScaleYesYesQty_Solid->YesScale-upAcetone/EtOAcAcetone/EtOAcQty_Sol->Acetone/EtOAcAggressiveMeOH/EtOHMeOH/EtOHQty_Sol->MeOH/EtOHMildPPE_Solid_LowStandard PPE:Nitrile Gloves (5 mil)Safety GlassesFume HoodPPE_Solid_HighEnhanced PPE:Double Nitrile GlovesN95 Respirator + HoodTyvek SleevesPPE_Sol_KetoneKetone/Ester Solvent:Silver Shield / Laminate GlovesSplash GogglesPPE_Sol_AlcAlcohol/Water Solvent:Double Nitrile GlovesSafety GlassesNo->PPE_Solid_LowYes->PPE_Solid_HighAcetone/EtOAc->PPE_Sol_KetoneMeOH/EtOH->PPE_Sol_Alc

Figure 1: PPE Selection Decision Tree based on physical state and solvent compatibility.

Part 3: Operational Protocol (Step-by-Step)

Weighing & Transfer (Solid State)
  • The Hazard: Static electricity can cause this organic powder to "fly," contaminating the balance and user.[1]

  • Protocol:

    • Static Control: Use an anti-static gun or ionizing bar inside the balance enclosure.[1]

    • Containment: Weigh into a tared vial or flask, never onto weighing paper (which risks spillage during transfer).

    • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[1] Dispose of the wipe as hazardous solid waste.[1]

Solubilization & Reaction Setup
  • The Hazard: Exothermic dissolution or unexpected reactivity.[1]

  • Protocol:

    • Solvent Choice: The compound is soluble in alcohols (methanol, ethanol) and chlorinated solvents (DCM).[1]

    • Addition Order: Add the solid to the solvent slowly. Do not dump solvent onto a large pile of solid to avoid clumping and potential "puffing" of dust.[1]

    • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen or Argon is Good Laboratory Practice (GLP) to prevent oxidation of the ether linkage over long durations.[1]

Waste Disposal
  • Liquids: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent.[1] Do not pour down the drain.

  • Solids: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated "Solid Hazardous Waste" bin.[1]

  • Destruction: The preferred method for benzodioxepin derivatives is high-temperature incineration.[1]

Part 4: Emergency Response & Spill Management[1]

Spill Cleanup Procedure

If a spill occurs, immediate containment is vital to prevent tracking the sensitizer across the lab.[1]

Spill_ResponseStartSpill DetectedIdentifyIdentify State:Solid or Liquid?Start->IdentifySolidSolid SpillIdentify->SolidLiquidLiquid SpillIdentify->LiquidAction_Solid1. Do NOT Sweep (Dust risk)2. Cover with wet paper towels3. Scoop into bagSolid->Action_SolidAction_Liquid1. Cover with absorbent pads2. Ventilate area3. Double-bag wasteLiquid->Action_LiquidCleanClean Surface:Wash with soap & water(removes lipophilic residues)Action_Solid->CleanAction_Liquid->CleanReportReport Incident& Check for Skin ExposureClean->Report

Figure 2: Emergency Spill Response Workflow.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Do not rub eyes, as crystals can scratch the cornea.[1]

  • Skin Contact: Wash with soap and copious amounts of water.[1][2] Avoid using alcohol/solvents to clean skin, as this may increase the absorption of the compound into the bloodstream.[1]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention immediately (sign of sensitization).[1]

References

  • PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Benzodioxepin derivatives. [Link][1]

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